molecular formula C23H34N7O18P3S-4 B15599175 Glycolyl-CoA

Glycolyl-CoA

Número de catálogo: B15599175
Peso molecular: 821.5 g/mol
Clave InChI: KLHKNYVUTZICKN-GRFIIANRSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glycolyl-CoA is a useful research compound. Its molecular formula is C23H34N7O18P3S-4 and its molecular weight is 821.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H34N7O18P3S-4

Peso molecular

821.5 g/mol

Nombre IUPAC

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(2-hydroxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(32)25-5-6-52-14(33)7-31)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,31,34-35H,3-9H2,1-2H3,(H,25,32)(H,26,36)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)/p-4/t12-,16-,17-,18+,22-/m1/s1

Clave InChI

KLHKNYVUTZICKN-GRFIIANRSA-J

Origen del producto

United States

Foundational & Exploratory

The Role of Glycolyl-CoA in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolyl-coenzyme A (glycolyl-CoA) is a short-chain acyl-CoA thioester that serves as a metabolic intermediate in various cellular processes. While not as central as its structural analog acetyl-CoA, this compound plays significant roles in both catabolic and anabolic pathways across different organisms. Its endogenous formation arises from the metabolism of specific hydroxy-fatty acids and amino acid precursors. In recent years, this compound has gained prominence as a key substrate in synthetic biology, particularly in the development of novel carbon fixation pathways. This technical guide provides a comprehensive overview of the synthesis, degradation, and metabolic functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and pathway visualizations to support advanced research and drug development.

Introduction

Coenzyme A (CoA) and its thioester derivatives are fundamental to cellular metabolism, acting as carriers for acyl groups in a multitude of biochemical reactions. This compound, the CoA ester of glycolic acid, has historically been a less-studied metabolite compared to acetyl-CoA. However, emerging research highlights its involvement in specific metabolic contexts and its potential as a target for metabolic engineering. This document aims to consolidate the current understanding of this compound metabolism, providing a technical resource for the scientific community.

Biosynthesis of this compound

This compound is synthesized from several metabolic precursors through various enzymatic reactions.

Beta-Oxidation of ω-Hydroxymonocarboxylic Acids

In mammalian mitochondria, this compound can be formed as the terminal product of the β-oxidation of ω-hydroxymonocarboxylic acids. For instance, the β-oxidation of 4-hydroxybutyrate, a compound that accumulates in the inborn error of metabolism known as 4-hydroxybutyric aciduria, has been shown to produce this compound in rat liver mitochondria[1][2]. Similarly, the carnitine-dependent oxidation of 12-hydroxylauroyl-CoA in both rat liver and kidney cortex mitochondria also yields this compound[1][2].

Oxidation of 3-Hydroxypyruvate (B1227823)

Another significant route for this compound synthesis is the oxidative decarboxylation of 3-hydroxypyruvate. This reaction is catalyzed by the pyruvate (B1213749) dehydrogenase complex (PDH) from bovine heart, which exhibits a broad substrate specificity and can utilize 3-hydroxypyruvate in a manner analogous to pyruvate[1][2]. This pathway links this compound metabolism to the metabolism of serine and other precursors of 3-hydroxypyruvate.

Enzymatic Synthesis for Experimental Use

For research purposes, this compound can be synthesized enzymatically. An engineered acetyl-CoA synthetase (ACS) has been utilized for the synthesis of this compound from glycolate (B3277807) and Coenzyme A. This method is often monitored by measuring ATP consumption in a coupled assay system.

Metabolic Fates of this compound

Once formed, this compound can enter several metabolic pathways, serving as a substrate for various enzymes.

Condensation with Oxaloacetate by Citrate (B86180) Synthase

This compound can be utilized by citrate synthase, the first enzyme of the citric acid cycle. Pig heart citrate synthase catalyzes the condensation of this compound with oxaloacetate to form 2-hydroxycitrate[1][2]. The resulting 2-hydroxycitrate can then be acted upon by aconitase and isocitrate dehydrogenase, leading to the production of NADH, albeit at a lower rate compared to the reaction with acetyl-CoA[1][2].

Reaction with Carnitine Acetyltransferase

This compound is also a substrate for carnitine acetyltransferase (CrAT) from pigeon breast muscle[1][2]. This enzyme catalyzes the reversible transfer of the glycolyl group from CoA to carnitine, forming O-glycolylcarnitine. This reaction may play a role in buffering the intracellular pool of this compound and its transport across mitochondrial membranes.

Role in the Synthetic Tartronyl-CoA (TaCo) Pathway

A significant recent development in the study of this compound is its central role in the synthetic Tartronyl-CoA (TaCo) pathway, a novel carbon fixation route designed to bypass the energy-intensive photorespiration process in plants[3][4][5][6]. In this pathway, the key reaction is the carboxylation of this compound to tartronyl-CoA, catalyzed by the engineered enzyme this compound carboxylase (GCC)[3][4][5][6][7]. This reaction represents a carbon-fixing step, converting a C2 compound into a C3 compound.

Quantitative Data

Enzyme Kinetic Parameters

Quantitative kinetic data for enzymes utilizing this compound as a substrate are crucial for understanding its metabolic significance. While data for natural enzymes are limited, extensive research has been conducted on the engineered this compound carboxylase (GCC).

EnzymeSubstrate(s)Organism/SystemKM (µM)kcat (s-1)Vmax (µmol min-1 mg-1)Reference(s)
This compound Carboxylase (GCC M5) This compoundEngineered from Methylorubrum extorquens PCC150 ± 205.6 ± 0.3-[3]
This compound Carboxylase (GCC G20R variant) This compoundEngineered170 ± 2010.1 ± 0.52.6 ± 0.4[3]
This compound Carboxylase (GCC L100N variant) This compoundEngineered140 ± 204.4 ± 0.2-[3]
Citrate Synthase Acetyl-CoARat Liver16--[2][8]
Citrate Synthase OxaloacetateRat Liver2--[2][8]
Intracellular Concentration

Direct measurement of intracellular this compound concentrations is challenging due to its low abundance. However, estimations have been made in specific contexts.

Organism/Cell TypeConditionEstimated ConcentrationReference(s)
Mammalian Cells-Estimated to be 20-350 times lower than major acyl-CoAs like acetyl-CoA[9]

Experimental Protocols

Chemical Synthesis of this compound

Principle: This protocol describes a general method for the chemical synthesis of this compound from glycolic acid and Coenzyme A.

Materials:

  • Glycolic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

  • Buffer for purification (e.g., sodium phosphate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Dissolve glycolic acid in the anhydrous solvent.

  • Add the coupling agent (e.g., DCC) to activate the carboxylic acid group of glycolic acid.

  • In a separate vial, dissolve Coenzyme A in a minimal amount of cold, slightly alkaline aqueous buffer.

  • Slowly add the activated glycolic acid solution to the Coenzyme A solution with constant stirring at 4°C.

  • Allow the reaction to proceed for several hours to overnight at 4°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the precipitated byproduct (e.g., dicyclohexylurea if DCC is used) by filtration.

  • Purify the crude this compound using solid-phase extraction (SPE) on a C18 cartridge. a. Condition the cartridge with methanol (B129727) followed by water. b. Load the reaction mixture. c. Wash with water to remove unreacted Coenzyme A and other polar impurities. d. Elute the this compound with an appropriate concentration of methanol or acetonitrile (B52724) in water.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

  • Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 16.4 mM⁻¹ cm⁻¹)[7][10].

Spectrophotometric Assay for this compound Carboxylase (GCC) Activity

Principle: The carboxylation of this compound by GCC is coupled to the reduction of the product, tartronyl-CoA, by a tartronyl-CoA reductase (TCR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • MOPS buffer (100 mM, pH 7.8)

  • Potassium bicarbonate (KHCO₃, 50 mM)

  • ATP (2 mM)

  • NADPH (0.3 mM)

  • Magnesium chloride (MgCl₂, 5 mM)

  • Tartronyl-CoA Reductase (TCR)

  • Purified GCC enzyme

  • This compound (substrate)

Procedure:

  • Prepare a reaction mixture containing MOPS buffer, KHCO₃, ATP, NADPH, MgCl₂, and TCR in a cuvette.

  • Add the purified GCC enzyme to the reaction mixture.

  • Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to a final concentration of 0.5 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). This rate is equivalent to the rate of this compound carboxylation[3][7].

LC-MS/MS Quantification of this compound

Principle: This method allows for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Solid-phase extraction (SPE) cartridges (optional, depending on the method)

  • LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

  • Sample Extraction: a. Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water) containing an internal standard. b. Precipitate proteins by adding TCA. c. Centrifuge to pellet the precipitated protein. d. Collect the supernatant containing the acyl-CoAs.

  • Sample Cleanup (optional): a. For complex matrices, further purification using SPE may be necessary to remove interfering substances.

  • LC-MS/MS Analysis: a. Inject the extracted sample onto a C18 reversed-phase column. b. Separate the acyl-CoAs using a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile). c. Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically. A common transition for this compound is m/z 826.1 -> 428.1[3].

  • Data Analysis: a. Construct a standard curve using known concentrations of this compound. b. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Metabolic Networks

The metabolic roles of this compound can be visualized through pathway diagrams, illustrating its connections to other metabolic routes.

Natural Metabolic Pathways of this compound

Glycolyl_CoA_Metabolism cluster_synthesis Biosynthesis cluster_fate Metabolic Fates 4-Hydroxybutyrate 4-Hydroxybutyrate This compound This compound 4-Hydroxybutyrate->this compound β-Oxidation 12-Hydroxylauroyl-CoA 12-Hydroxylauroyl-CoA 12-Hydroxylauroyl-CoA->this compound β-Oxidation 3-Hydroxypyruvate 3-Hydroxypyruvate 3-Hydroxypyruvate->this compound PDH Complex 2-Hydroxycitrate 2-Hydroxycitrate This compound->2-Hydroxycitrate Citrate Synthase O-Glycolylcarnitine O-Glycolylcarnitine This compound->O-Glycolylcarnitine Carnitine Acetyltransferase Oxaloacetate Oxaloacetate Oxaloacetate->2-Hydroxycitrate Carnitine Carnitine Carnitine->O-Glycolylcarnitine Citric Acid Cycle Citric Acid Cycle 2-Hydroxycitrate->Citric Acid Cycle TaCo_Pathway Glycolate Glycolate This compound This compound Glycolate->this compound This compound Synthetase Tartronyl-CoA Tartronyl-CoA This compound->Tartronyl-CoA This compound Carboxylase (GCC) CO2 CO2 CO2->Tartronyl-CoA Glycerate Glycerate Tartronyl-CoA->Glycerate Tartronyl-CoA Reductase & other enzymes GCC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Mix_Components Prepare Reaction Mix (Buffer, KHCO3, ATP, NADPH, MgCl2, TCR) Add_Enzyme Add GCC Enzyme Mix_Components->Add_Enzyme Incubate Incubate at 37°C for 2 min Add_Enzyme->Incubate Start_Reaction Initiate with this compound Incubate->Start_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of NADPH Oxidation Monitor_Absorbance->Calculate_Rate

References

Glycolyl-CoA Synthesis Pathways in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolyl-CoA is a key metabolic intermediate in various microbial pathways, playing a crucial role in the assimilation of two-carbon (C2) compounds and in novel synthetic carbon fixation routes. The efficient synthesis of this compound is a significant area of interest for metabolic engineering and drug development, particularly in the context of antibiotic discovery and the production of bio-based chemicals. This technical guide provides a comprehensive overview of the core pathways involved in this compound synthesis in microorganisms, with a focus on the enzymatic reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols.

Core Pathways of this compound Synthesis

Microorganisms utilize several pathways for the synthesis and metabolism of glycolate (B3277807) and its activated form, this compound. These can be broadly categorized into pathways involving direct activation of glycolate and those where this compound is a transient intermediate in a larger metabolic cycle.

Direct Activation of Glycolate via Acyl-CoA Synthetases

The most direct route to this compound is the ATP-dependent ligation of coenzyme A to glycolate. This reaction is catalyzed by acyl-CoA synthetases. While dedicated this compound synthetases are not extensively characterized in native microbial systems, several acetyl-CoA synthetases (ACS) have been shown to exhibit promiscuous activity towards glycolate.

  • Enzymatic Reaction: Glycolate + ATP + CoASH → this compound + AMP + PPi

  • Key Enzyme: Acetyl-CoA Synthetase (ACS) (EC 6.2.1.1)

    • In organisms like Saccharomyces cerevisiae, acetyl-CoA synthetase is primarily responsible for activating acetate. However, studies have shown it can also accept other short-chain carboxylic acids, including glycolate, albeit with lower efficiency.[1][2]

    • Enzyme engineering efforts have successfully enhanced the specificity of ACS towards glycolate, creating "this compound synthetases" for synthetic pathways.[3]

The Glyoxylate (B1226380) Shunt and Associated Reactions

The glyoxylate shunt is a central metabolic pathway in many microorganisms that allows for growth on C2 compounds like acetate. While not directly producing a net amount of this compound, its intermediates, glyoxylate and acetyl-CoA, are intimately linked to glycolate metabolism.

  • Pathway Overview: The glyoxylate shunt bypasses the decarboxylation steps of the TCA cycle.

    • Isocitrate Lyase (ICL): Cleaves isocitrate to glyoxylate and succinate.

    • Malate (B86768) Synthase (MS): Condenses glyoxylate and acetyl-CoA to form malate.

  • Connection to this compound:

    • Glyoxylate Reductase (GR): Glyoxylate can be reduced to glycolate by glyoxylate reductase, consuming NADH or NADPH.[4][5] This glycolate can then be activated to this compound as described above.

    • Glycolate Oxidase (GOX): Conversely, glycolate can be oxidized to glyoxylate by glycolate oxidase, producing hydrogen peroxide.[6]

The Tartronyl-CoA (TaCo) Pathway: A Synthetic Route

A novel, synthetic carbon fixation pathway, the Tartronyl-CoA (TaCo) pathway, has been engineered to be more efficient than natural photorespiration. This pathway utilizes this compound as a central intermediate.

  • Key Steps involving this compound:

    • This compound Synthetase (GCS): An engineered enzyme that activates glycolate to this compound.

    • This compound Carboxylase (GCC): A new-to-nature carboxylase that converts this compound to tartronyl-CoA.[7]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in this compound synthesis and related pathways are crucial for understanding and engineering these metabolic routes. The following tables summarize available quantitative data for key enzymes from various microorganisms.

EnzymeOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/mg)Reference(s)
Malate Synthase G Pseudomonas aeruginosa PAO1Glyoxylate70-16.5[4][6]
Acetyl-CoA12-[4][6]
Isocitrate Lyase Corynebacterium glutamicumD_s_-(+)-threo-isocitrate280--[8]
Glyoxylate Reductase Saccharomyces cerevisiaeGlyoxylate13,000--[9]
NADPH4--[9]
Bacillus subtilisGlyoxylate987.318.330.1[1]
Hydroxypyruvate130.918.831.0[1]
This compound Carboxylase (M5 variant) EngineeredThis compound-5.6-[7]

Signaling Pathways and Regulatory Networks

The synthesis and utilization of this compound are tightly regulated at the transcriptional level to coordinate with the overall metabolic state of the cell.

Glyoxylate Shunt Regulation in Escherichia coli

The expression of the aceBAK operon, encoding isocitrate lyase (aceA), malate synthase A (aceB), and isocitrate dehydrogenase kinase/phosphatase (aceK), is controlled by multiple transcriptional regulators.

Glyoxylate_Shunt_Regulation IclR IclR aceBAK aceBAK operon IclR->aceBAK Represses FadR FadR FadR->aceBAK Represses CRP_cAMP CRP-cAMP CRP_cAMP->aceBAK Activates Glyoxylate Glyoxylate Glyoxylate->IclR Inhibits repression Fatty_Acids Fatty Acids Fatty_Acids->FadR Inhibits repression Glucose Glucose Glucose->CRP_cAMP Reduces cAMP

Regulation of the E. coli glyoxylate shunt operon.
Glycolate Utilization Regulation in Pseudomonas aeruginosa

The glc operon in Pseudomonas species, responsible for glycolate utilization, is also subject to transcriptional regulation, often involving a master regulator.

Glycolate_Utilization_Regulation GlcC GlcC (Regulator) glc_operon glc operon (glcD, glcB, etc.) GlcC->glc_operon Activates Glycolate Glycolate Glycolate->GlcC Induces

Regulation of the glycolate utilization operon.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound synthesis pathways.

Malate Synthase Activity Assay (Spectrophotometric)

This protocol is adapted for measuring the activity of malate synthase by monitoring the reaction of the product Coenzyme A with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[8][10]

Materials:

  • Imidazole buffer (50 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂) (100 mM)

  • Acetyl-CoA (2.5 mM)

  • Glyoxylic Acid (10 mM)

  • DTNB solution (2 mM in 95% ethanol)

  • Purified malate synthase enzyme solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette with the following components:

    • 600 µl Imidazole buffer

    • 100 µl MgCl₂ solution

    • 100 µl DTNB solution

    • 100 µl Glyoxylic Acid solution

  • Equilibrate the mixture to 30°C in the spectrophotometer.

  • Initiate the reaction by adding 100 µl of Acetyl-CoA solution.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes.

  • To determine the background rate of acetyl-CoA hydrolysis, perform a blank reaction without glyoxylic acid.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Unit Definition: One unit of malate synthase activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.

Glyoxylate Reductase Activity Assay (Spectrophotometric)

This protocol measures the activity of glyoxylate reductase by monitoring the oxidation of NADH or NADPH.[4][5]

Materials:

  • Potassium Phosphate Buffer (50 mM, pH 6.4)

  • Glyoxylic Acid solution (702 mM)

  • β-NADH or β-NADPH solution (12.8 mM, freshly prepared)

  • Purified glyoxylate reductase enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a suitable cuvette with the following components:

    • 2.44 ml Potassium Phosphate Buffer

    • 0.50 ml Glyoxylic Acid solution

    • 0.05 ml β-NADH or β-NADPH solution

  • Equilibrate the mixture to 25°C in the spectrophotometer and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of the glyoxylate reductase enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH/NADPH (6,220 M⁻¹cm⁻¹).

Unit Definition: One unit of glyoxylate reductase will convert 1.0 µmole of glyoxylate to glycolate per minute at pH 6.4 at 25°C.

Acetyl-CoA Synthetase Activity Assay (Coupled Spectrophotometric)

This protocol is for measuring acetyl-CoA synthetase activity with glycolate as a substrate, using a coupled enzyme system.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • ATP (50 mM)

  • Coenzyme A (10 mM)

  • Glycolate (1 M)

  • MgCl₂ (100 mM)

  • Phosphoenolpyruvate (PEP) (20 mM)

  • NADH (10 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • Purified acetyl-CoA synthetase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • HEPES buffer

    • ATP

    • Coenzyme A

    • MgCl₂

    • PEP

    • NADH

    • PK/LDH enzyme mix

  • Add the purified acetyl-CoA synthetase and incubate for 2 minutes at 37°C.

  • Initiate the reaction by adding glycolate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the activity based on the rate of NADH consumption.

¹³C-Metabolic Flux Analysis (MFA) Experimental Workflow

This protocol outlines the general steps for conducting a ¹³C-MFA experiment to quantify fluxes through central carbon metabolism, including pathways related to this compound.[11][12][13][14]

MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Culture 1. Cell Culture with ¹³C-labeled substrate Quenching 2. Rapid Quenching Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Hydrolysis 4. Protein Hydrolysis (for proteinogenic amino acids) Extraction->Hydrolysis GCMS 5. GC-MS or LC-MS/MS Analysis (Mass Isotopomer Distribution) Extraction->GCMS Hydrolysis->GCMS Fitting 7. Isotopic Labeling Data Fitting GCMS->Fitting Modeling 6. Metabolic Model Construction Modeling->Fitting Flux_Calc 8. Flux Calculation and Statistical Analysis Fitting->Flux_Calc

General workflow for ¹³C-Metabolic Flux Analysis.

Procedure Outline:

  • Cell Culture: Grow microorganisms in a defined medium with a ¹³C-labeled carbon source (e.g., [1,2-¹³C₂]glucose) until isotopic and metabolic steady state is reached.

  • Quenching: Rapidly halt metabolic activity by, for example, quenching the cells in a cold solvent mixture.

  • Metabolite Extraction: Extract intracellular metabolites using appropriate solvents.

  • Protein Hydrolysis: Hydrolyze cell pellets to release proteinogenic amino acids.

  • Mass Spectrometry: Analyze the mass isotopomer distributions of metabolites and amino acid derivatives using GC-MS or LC-MS/MS.

  • Computational Analysis: Use software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate the intracellular fluxes.

Conclusion

The synthesis of this compound in microorganisms is a multifaceted process involving both native and synthetic pathways. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern these pathways is essential for harnessing their potential in biotechnology and for developing novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Further exploration into the diversity of these pathways in a wider range of microorganisms will undoubtedly uncover new enzymes and regulatory mechanisms, opening up new avenues for scientific and industrial applications.

References

A Technical Guide to the Tartronyl-CoA Pathway: A New-to-Nature CO₂ Fixation Module

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Photorespiration is a metabolic process in plants that recycles a toxic byproduct of photosynthesis, 2-phosphoglycolate (B1263510) (2-PG), at the cost of releasing previously fixed carbon dioxide (CO₂) and consuming significant energy. This inherent inefficiency limits agricultural productivity. The tartronyl-CoA (TaCo) pathway is a synthetic, new-to-nature metabolic route designed to overcome the limitations of natural photorespiration. Engineered by a team led by Tobias Erb at the Max Planck Institute for Terrestrial Microbiology, the TaCo pathway serves as a highly efficient carbon-positive bypass. Instead of losing CO₂, it fixes an additional molecule of CO₂ during the recycling of glycolate (B3277807). This guide provides an in-depth technical overview of the TaCo pathway's discovery, its core enzymatic steps, the extensive engineering of its key enzyme, and its profound significance for agriculture and biotechnology.

Discovery and Rationale: Overcoming Photosynthetic Inefficiency

The central enzyme of photosynthesis, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), has a counterproductive side reaction where it reacts with oxygen instead of CO₂. This oxygenation reaction produces the toxic compound 2-phosphoglycolate (2-PG).[1] Plants salvage the carbon from 2-PG through a complex and energy-intensive process called photorespiration, which involves eleven different enzymes and results in the loss of fixed carbon as CO₂.[1]

The TaCo pathway was conceived as a synthetic biological solution to this problem.[2] It was designed "on paper" as a more direct and efficient alternative to natural photorespiration.[2][3] The primary goals of this design were:

  • Reduce Complexity: Shorten the pathway by using fewer enzymes than the natural route.[2][4]

  • Conserve Energy: Lower the ATP and reducing equivalent consumption.[5]

  • Improve Carbon Yield: Transform the process from a carbon-releasing pathway into a carbon-fixing one.[3][4]

The successful in vitro and subsequent in vivo realization of this pathway represents a landmark achievement in synthetic metabolism.

The Core Mechanism of the TaCo Pathway

The TaCo pathway converts glycolate into glycerate in just three enzymatic steps, utilizing five enzymes in total compared to the eleven required by the natural photorespiration pathway.[2][4][5] The core reactions are catalyzed by three key enzymes: Glycolyl-CoA Synthase (GCS), the engineered this compound Carboxylase (GCC), and Tartronyl-CoA Reductase (TCR).[5]

The pathway proceeds as follows:

  • Activation: Glycolate is activated to this compound by This compound Synthase (GCS) . This step requires ATP and Coenzyme A.

  • Carboxylation: The key step involves the carboxylation of this compound to form tartronyl-CoA, catalyzed by the new-to-nature This compound Carboxylase (GCC) . This reaction fixes one molecule of CO₂.[1]

  • Reduction: Tartronyl-CoA is reduced in two subsequent steps to glycerate by the bifunctional enzyme Tartronyl-CoA Reductase (TCR) , consuming NADPH.[1][6]

Glycerate can then be phosphorylated to re-enter the central carbon metabolism, completing the cycle.

TaCo_Pathway Tartronyl-CoA (TaCo) Pathway cluster_gcs cluster_gcc cluster_tcr Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA  GCS Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA  GCC ADP_out AMP + PPi Glycolyl_CoA->ADP_out Glycerate Glycerate Tartronyl_CoA->Glycerate  TCR NADP_out 2 NADP⁺ + CoA Glycerate->NADP_out ATP_in ATP + CoA ATP_in->Glycolate CO2_in CO₂ CO2_in->Glycolyl_CoA NADPH_in 2 NADPH NADPH_in->Tartronyl_CoA

Caption: The core enzymatic steps of the Tartronyl-CoA (TaCo) pathway.

Engineering the Keystone: this compound Carboxylase (GCC)

The central challenge in realizing the TaCo pathway was the absence of a natural enzyme that could carboxylate this compound.[2] Researchers engineered this crucial activity from a propionyl-CoA carboxylase (PCC) from the bacterium Methylorubrum extorquens.[6][7] This was accomplished through a multi-stage process combining rational design, directed evolution, and machine learning.[7][8]

The engineering workflow proceeded as follows:

  • Scaffold Selection: The PCC from M. extorquens was chosen due to the structural similarity between its natural substrate (propionyl-CoA) and the target substrate (this compound).[6] The wild-type enzyme showed minuscule activity with this compound.[6]

  • Rational Design: Based on a cryo-EM structural model of the enzyme, researchers identified and mutated key amino acid residues in the active site to better accommodate this compound. This initial effort resulted in the M3 variant , which showed a 50-fold improvement in catalytic efficiency.[2]

  • Directed Evolution & High-Throughput Screening: To further enhance activity, randomized enzyme libraries were created and screened using ultrahigh-throughput microfluidic assays.[2] This led to the identification of the M5 variant , a quintuple mutant with a catalytic efficiency approximately 900-fold higher than the wild-type enzyme.[2]

  • Machine Learning-Supported Engineering: To overcome remaining limitations, such as futile ATP hydrolysis and suboptimal catalytic rates, a machine learning-supported workflow was developed.[7][8] This approach reduced screening efforts and identified two new superior variants:[8][9]

    • G20R: Exhibited a 2-fold increased carboxylation rate compared to M5.[7]

    • L100N: Showed a 60% reduction in energy demand by minimizing futile ATP hydrolysis.[8][9]

GCC_Engineering_Workflow Engineering Workflow of this compound Carboxylase (GCC) WT Wild-Type PCC (M. extorquens) RD Rational Design (Structure-Guided) WT->RD M3 M3 Variant (~50x improvement) RD->M3 HTS High-Throughput Screening (Directed Evolution) M3->HTS M5 M5 Variant (~900x improvement) HTS->M5 ML Machine Learning-Supported Directed Evolution M5->ML G20R G20R Variant (2x carboxylation rate) ML->G20R L100N L100N Variant (60% reduced ATP demand) ML->L100N

Caption: The iterative engineering process used to develop the highly active GCC enzyme.

Quantitative Data and Enzyme Kinetics

The success of the TaCo pathway relies on the high efficiency of its constituent enzymes. Extensive biochemical characterization has provided key kinetic parameters for the engineered variants.

Table 1: Kinetic Properties of Key TaCo Pathway Enzymes

Enzyme Variant Substrate K_m (µM) k_cat (s⁻¹) Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) Notes
GCC Wild-Type MePCC This compound - 0.01 - Very low initial activity.[6]
GCC M5 This compound - 5.6 ± 0.3 >540 ~900-fold improvement over WT.[2][9]
GCC G20R This compound - 9.8 ± 0.2 - ~1.8-fold higher V_max than M5.[7]

| TCR | CaMCR | Tartronyl-CoA | 26 | 1.4 | 5.4 x 10⁴ | Bifunctional enzyme from Chloroflexus aurantiacus.[6] |

Table 2: Evolution and Characteristics of this compound Carboxylase (GCC) Variants

Variant Engineering Method Key Advantage ATP Hydrolysis per Carboxylation (ATP/CO₂)
Wild-Type PCC - Natural Scaffold ~100
M5 Rational Design + Directed Evolution >900-fold improved activity ~4
G20R Machine Learning ~2-fold increased carboxylation rate vs. M5 -

| L100N | Machine Learning | 60% reduced energy demand vs. M5 | ~1.6 |

Note: Data is compiled from multiple sources for comparison.[2][6][7][9]

Significance and Broader Applications

The TaCo pathway is a powerful platform with significant implications for both agriculture and industrial biotechnology.

Table 3: Comparison of Natural Photorespiration and the TaCo Pathway

Feature Natural Photorespiration TaCo Pathway Advantage of TaCo
Net Carbon Change -1 CO₂ (Release) +1 CO₂ (Fixation) Carbon-positive
Number of Enzymes 11 5 Reduced complexity[2][4]
Energy Cost High Reduced by 20% (ATP) & 30% (NADPH) More energy-efficient[5]

| Metabolic Location | Spans chloroplast, peroxisome, mitochondrion | Contained within chloroplast | No metabolite transport needed[5] |

Agricultural Impact

By transforming photorespiration from a carbon-losing to a carbon-gaining process, the TaCo pathway has the potential to significantly boost crop yields. When the three key enzymes of the pathway were expressed in the chloroplasts of rice, the engineered plants demonstrated:

  • Enhanced carbon fixation efficiency.[5][10]

  • A 23.1% to 26.0% increase in the number of grains per panicle.[5]

  • An overall increase in yield per plant of 11.1% to 20.2%.[10]

These results highlight the pathway's potential to improve food security in the face of a growing global population and changing climate.[8]

Biotechnological Applications

The modular nature of the TaCo pathway allows it to be integrated with other metabolic circuits.

  • Synthetic CO₂ Fixation Cycles: It can be coupled with other synthetic cycles, such as the CETCH cycle, to directly link CO₂ fixation to the production of central metabolites.[3]

  • Plastic Upcycling: The pathway provides a novel route for the biological conversion of ethylene (B1197577) glycol, a primary component of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic.[2] This opens new avenues for bioremediation and the creation of a circular carbon economy.

Experimental Methodologies

The development of the TaCo pathway involved a suite of advanced biochemical and synthetic biology techniques.

Enzyme Identification and Engineering
  • Candidate Screening: Databases (KEGG, BRENDA) were searched for enzymes performing similar reactions. Candidate enzymes, such as various propionyl-CoA carboxylases, were tested for promiscuous activity with this compound.[1]

  • Structure-Guided Rational Design: A cryo-electron microscopy (cryo-EM) structure of the MePCC was obtained at 3.48 Å resolution. This model was used to identify residues in the active site for targeted mutagenesis to improve substrate binding.[6]

  • Microfluidic High-Throughput Screening: To screen vast libraries of enzyme variants, a microfluidic droplet-based assay was established. This allowed for millions of variants to be tested rapidly, enabling the directed evolution of GCC.[2]

Biochemical Characterization
  • Enzyme Activity Assays: Spectrophotometric assays were crucial for determining enzyme kinetics. For GCC, a coupled assay was used where the product, tartronyl-CoA, was immediately converted by CaMCR (TCR), and the consumption of NADPH was monitored at 340 nm.[1]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) was used to definitively identify and quantify the formation of reaction products like tartronyl-CoA and glycerate, confirming the reactions and determining V_max, k_cat, and K_m values.[7]

Experimental_Workflow General Experimental Workflow for Enzyme Characterization Expression Gene Synthesis & Codon Optimization Purification Protein Expression (E. coli) & Purification (e.g., His-tag) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Spectro Spectrophotometric Assay (Coupled Reaction) Assay->Spectro LCMS LC-MS/MS Analysis (Product Quantification) Assay->LCMS Kinetics Kinetic Parameter Calculation (Km, kcat, Vmax) Spectro->Kinetics LCMS->Kinetics

Caption: A generalized workflow for the characterization of TaCo pathway enzymes.

In Vivo Implementation
  • Host Organisms: Escherichia coli was used as the primary host for plasmid construction, protein expression, and initial engineering efforts.[1][11]

  • Plant Transformation: For application in plants like rice, the genes for GCS, GCC, and TCR were codon-optimized for expression in rice.[5] A highly efficient chloroplast-targeting peptide (RC2) was fused to the N-terminus of each enzyme to ensure correct subcellular localization.[5]

Conclusion and Future Outlook

The tartronyl-CoA pathway is a prime example of how synthetic biology can be harnessed to redesign fundamental metabolic processes. By creating a carbon-positive bypass to photorespiration, it offers a tangible strategy for enhancing agricultural productivity. The iterative and data-driven engineering of its key enzyme, GCC, showcases the power of combining rational design with modern high-throughput and machine-learning techniques.

Future work will likely focus on further optimizing the pathway's efficiency, closing the performance gap between the engineered GCC and its natural counterparts, and implementing the TaCo pathway in a wider range of C3 crops, such as wheat and soybeans.[8] The principles demonstrated in the design and realization of the TaCo pathway will undoubtedly pave the way for future innovations in metabolic engineering, aimed at creating a more sustainable and productive bio-economy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Glycolyl-CoA Carboxylase (GCC) in CO2 Fixation

Introduction

This compound carboxylase (GCC) is a novel, engineered, "new-to-nature" enzyme that plays a pivotal role in a synthetic CO2 fixation pathway.[1][2][3][4] Unlike naturally occurring carboxylases, GCC has been developed through rational design and directed evolution to catalyze the carboxylation of this compound. This technical guide provides a comprehensive overview of the function of GCC, its role in the synthetic tartronyl-CoA (TaCo) pathway, its biochemical properties, and the experimental methodologies used for its characterization.

The Tartronyl-CoA (TaCo) Pathway: A Synthetic Route for CO2 Fixation

The primary context for GCC function is the tartronyl-CoA (TaCo) pathway, a synthetic metabolic route designed to serve as a photorespiratory bypass.[3][4][5][6] Photorespiration is a process in plants that results in the loss of previously fixed carbon.[3][4] The TaCo pathway offers a more efficient alternative by not only preventing this carbon loss but also by incorporating an additional molecule of CO2.[5][6][7]

The TaCo pathway consists of a sequence of enzymatic reactions that convert glycolate, a product of the oxygenase activity of RuBisCO, into glycerate, a central metabolite. The key step in this pathway is the carboxylation of this compound to tartronyl-CoA, catalyzed by GCC.[2][4][5] This reaction effectively fixes a molecule of CO2. The pathway is significantly shorter and more energy-efficient than the natural photorespiratory cycle.[6][8]

TaCo_Pathway cluster_photorespiration Photorespiration cluster_taco_pathway Tartronyl-CoA (TaCo) Pathway 2-Phosphoglycolate 2-Phosphoglycolate Glycolate Glycolate 2-Phosphoglycolate->Glycolate Phosphoglycolate Phosphatase This compound This compound Glycolate->this compound This compound Synthetase (GCS) + ATP + CoA Tartronyl-CoA Tartronyl-CoA This compound->Tartronyl-CoA This compound Carboxylase (GCC) + CO2 + ATP Glycerate Glycerate Tartronyl-CoA->Glycerate Tartronyl-CoA Reductase (TCR) + 2 NADPH Central Metabolism Central Metabolism Glycerate->Central Metabolism Glycerate Kinase + ATP

Figure 1: The Tartronyl-CoA (TaCo) Pathway for CO2 fixation.

Biochemical Function and Engineering of GCC

This compound carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of this compound to form (2S)-tartronyl-CoA.[1][3] This enzyme was engineered from the propionyl-CoA carboxylase (PCC) of Methylorubrum extorquens.[3][4] The wild-type PCC has negligible activity with this compound. Through a combination of rational design based on computational modeling and high-throughput screening of mutant libraries, several variants of GCC with significantly improved catalytic efficiency have been developed.[7][8]

The engineering process involved introducing specific mutations into the active site of PCC to better accommodate the smaller this compound substrate and facilitate the carboxylation reaction. This has resulted in variants with over a 1000-fold improvement in catalytic activity compared to the initial enzyme.[3]

Key Engineered Variants of GCC

Several improved variants of GCC have been reported, with "M5" being a quintuple mutant that showed significant improvement.[3][4] Further engineering, supported by machine learning algorithms, has led to variants like G20R and L100N, which exhibit either increased carboxylation rates or reduced futile ATP hydrolysis.[2][3] Futile ATP hydrolysis, where ATP is consumed without a successful carboxylation event, is a key parameter to optimize for improving the overall energy efficiency of the TaCo pathway.[3][4]

Quantitative Data on GCC Variants

The following table summarizes the kinetic parameters and ATP stoichiometry for key engineered variants of this compound carboxylase.

Enzyme VariantSubstrateVmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)Km (µM)kcat/Km (s⁻¹ M⁻¹)ATP/CO2 RatioReference
PCC (Wild Type) Propionyl-CoA2.9 ± 0.16.7 ± 0.284 ± 88.0 x 10⁴~1[3]
GCC M2 This compound0.26 ± 0.010.6--8.3 ± 0.3[5]
GCC M5 This compound-5.6 ± 0.3290 ± 401.9 x 10⁴4.0 ± 0.0[3][4]
GCC M5 G20R This compound-9.8 ± 0.2410 ± 402.4 x 10⁴3.6 ± 0.1[3]
GCC M5 L100N This compound-4.6 ± 0.1240 ± 201.9 x 10⁴1.7 ± 0.1[3]

Experimental Protocols

Spectrophotometric Assay for GCC Activity

The activity of GCC is typically measured using a coupled spectrophotometric assay. The production of tartronyl-CoA is coupled to its reduction by tartronyl-CoA reductase (TCR) or a similar enzyme like Chloroflexus aurantiacus malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (CaMCR), which also reduces tartronyl-CoA.[3][4] The oxidation of NADPH in the second reaction is monitored by the decrease in absorbance at 340 nm.

Materials:

  • MOPS buffer (100 mM, pH 7.8)

  • KHCO₃ (50 mM)

  • ATP (2 mM for carboxylation rate, 0.15 mM for ATP/CO2 ratio)

  • NADPH (0.3 mM - 0.5 mM)

  • MgCl₂ (5 mM)

  • Tartronyl-CoA Reductase (TCR) or CaMCR (e.g., 1.8 mg/mL)

  • Purified GCC enzyme (0.01–3 mg/mL)

  • This compound (0.5 mM to start the reaction)

Procedure:

  • Prepare a reaction mixture in a cuvette containing MOPS buffer, KHCO₃, ATP, NADPH, MgCl₂, and the coupling enzyme (TCR or CaMCR).

  • Add the purified GCC enzyme to the mixture.

  • Incubate the mixture for 2 minutes at 37 °C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH consumption is directly proportional to the rate of tartronyl-CoA formation, and thus the GCC activity.

  • For determining the ATP per carboxylation ratio, the assay is performed under ATP-limited conditions (e.g., 0.15 mM ATP). The ratio is calculated from the total amount of ATP provided and the total amount of NADPH consumed.[3][4]

Protein Expression and Purification

GCC variants are typically expressed in E. coli strains.

  • Transformation: The plasmid containing the gene for the GCC variant is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cultivation: The bacteria are grown in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C until they reach a certain optical density.

  • Induction: Protein expression is induced by adding an inducer like IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight.

  • Cell Lysis: The cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The His-tagged GCC protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purified protein is then dialyzed against a storage buffer.

Experimental_Workflow cluster_engineering Enzyme Engineering cluster_characterization Characterization cluster_optimization Optimization PCC_gene Propionyl-CoA Carboxylase (PCC) Gene Mutagenesis Rational Design & Random Mutagenesis PCC_gene->Mutagenesis Library GCC Variant Library Mutagenesis->Library Expression Protein Expression in E. coli Library->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity Assay Purification->Assay Data_Analysis Kinetic Data Analysis Assay->Data_Analysis ML Machine Learning-guided Selection Data_Analysis->ML Improved_Variant Improved GCC Variant ML->Improved_Variant Improved_Variant->Mutagenesis Iterative Improvement

Figure 2: Experimental workflow for engineering and characterizing GCC.

Structural Insights

The three-dimensional structure of an engineered GCC variant has been solved using cryo-electron microscopy.[1] This has provided valuable insights into the molecular basis of its catalytic activity and has guided further rational engineering efforts to improve its performance. The structural data helps to understand how the introduced mutations alter the active site to favor the carboxylation of this compound.

Conclusion and Future Perspectives

This compound carboxylase is a testament to the power of synthetic biology and enzyme engineering. As the cornerstone of the synthetic TaCo pathway, it offers a promising strategy to enhance photosynthetic efficiency by converting a carbon-wasting process into a carbon-fixing one.[9] Future research will likely focus on further optimizing the catalytic properties of GCC, reducing its energy demand, and successfully implementing the entire TaCo pathway in vivo in model organisms and eventually in crops. These advancements hold the potential to contribute significantly to sustainable agriculture and biotechnology.

References

Glycolyl-CoA: A Technical Guide to its Natural Occurrence and Physiological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycolyl-CoA is a short-chain acyl-coenzyme A thioester that has garnered increasing interest in the fields of synthetic biology and metabolic engineering. While its role as a key intermediate in engineered carbon fixation pathways is well-established, its natural occurrence and physiological significance, particularly in mammals, are less clearly defined. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known metabolic origins, potential physiological fates, and methodologies for its study. Quantitative data for related acyl-CoA species are presented to provide context for its likely low endogenous abundance. Detailed experimental protocols for extraction and quantification, alongside diagrams of relevant metabolic and experimental workflows, are provided to facilitate further research into this intriguing molecule.

Natural Occurrence and Biosynthesis

The presence of this compound as a naturally occurring metabolite in healthy mammalian tissues at significant concentrations has not been definitively established in the current scientific literature. Its primary documented natural occurrence is in the context of specific inborn errors of metabolism.

Inborn Errors of Metabolism

The principal condition leading to the endogenous formation of this compound is 4-hydroxybutyric aciduria , an autosomal recessive disorder caused by the deficiency of succinic semialdehyde dehydrogenase.[1][2] In this condition, 4-hydroxybutyrate accumulates and can be metabolized via mitochondrial β-oxidation, leading to the formation of this compound.[1][2]

Other potential, though less direct, sources include the β-oxidation of ω-hydroxymonocarboxylic acids and the metabolism of 3-hydroxypyruvate (B1227823) by pyruvate (B1213749) dehydrogenase.[2]

Microbial and Synthetic Pathways

In contrast to its elusive role in normal mammalian metabolism, this compound is a central intermediate in various microbial and engineered metabolic pathways. Notably, it is a key component of the synthetic tartronyl-CoA (TaCo) pathway , a novel carbon dioxide fixation route designed to enhance photosynthetic efficiency by bypassing the wasteful photorespiration process.[3][4][5] In this pathway, the engineered enzyme This compound carboxylase (GCC) converts this compound to tartronyl-CoA.[3][4] Furthermore, engineered This compound synthase (GCS) can produce this compound from formyl-CoA and formaldehyde.[6]

Physiological Relevance and Metabolic Fate

The physiological relevance of endogenously produced this compound in mammals is inferred from the substrate specificity of several key metabolic enzymes. These interactions suggest potential, albeit likely minor, roles in central carbon metabolism and acyl group transport.

Interaction with the Citric Acid Cycle

Pig heart citrate (B86180) synthase , the enzyme that catalyzes the first committed step of the citric acid cycle, has been shown to utilize this compound as a substrate, condensing it with oxaloacetate.[2] This reaction produces a hydroxycitrate analog, which can then be acted upon by aconitase and isocitrate dehydrogenase, leading to NADH production.[2] However, the kinetic efficiency of this reaction compared to the canonical reaction with acetyl-CoA has not been extensively characterized.

Role in Acyl Group Transport

This compound is a substrate for carnitine acetyltransferase (CrAT) , an enzyme responsible for the transport of short-chain acyl groups across mitochondrial membranes.[7][8][9] CrAT catalyzes the reversible transfer of the glycolyl group from CoA to carnitine, forming glycolylcarnitine. This suggests a potential mechanism for the mitochondrial trafficking and detoxification of glycolyl moieties.

Signaling Pathways and Logical Relationships

The known metabolic connections of this compound are primarily centered around its formation in specific disease states and its utilization by promiscuous enzymes of central metabolism. The following diagram illustrates these relationships.

Glycolyl_CoA_Metabolism cluster_formation Biosynthesis cluster_fate Metabolic Fate 4-Hydroxybutyrate 4-Hydroxybutyrate This compound This compound 4-Hydroxybutyrate->this compound β-oxidation (in 4-hydroxybutyric aciduria) omega-Hydroxymonocarboxylyl-CoAs omega-Hydroxymonocarboxylyl-CoAs omega-Hydroxymonocarboxylyl-CoAs->this compound β-oxidation 3-Hydroxypyruvate 3-Hydroxypyruvate 3-Hydroxypyruvate->this compound Pyruvate Dehydrogenase Glycolylcarnitine Glycolylcarnitine Hydroxycitrate analog Hydroxycitrate analog This compound->Glycolylcarnitine Carnitine Acetyltransferase This compound->Hydroxycitrate analog Citrate Synthase + Oxaloacetate

Figure 1: Metabolic pathways of this compound formation and fate.

Quantitative Data

Direct quantitative measurements of endogenous this compound in healthy mammalian tissues are scarce in the literature. However, data on other short-chain acyl-CoAs can provide a valuable reference for its expected concentration range, which is likely to be very low. The following table summarizes reported concentrations of various acyl-CoAs in different mammalian cell lines and tissues.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[10][11]Murine Heart (pmol/mg wet weight)[11]
This compound Not Reported Not Reported
Lactoyl-CoA0.011 ± 0.0030.0179 ± 0.0153
Crotonoyl-CoA0.032 ± 0.015Not Reported
Acetyl-CoA10.644 ± 1.3645.77 ± 3.08
Propionyl-CoA3.532 ± 0.6520.476 ± 0.224
Succinyl-CoA25.467 ± 2.818Not Reported
Butyryl-CoA1.013 ± 0.159Not Reported
HMG-CoA0.971 ± 0.326Not Reported
Glutaryl-CoA0.647 ± 0.112Not Reported
Valeryl-CoA1.118 ± 0.143Not Reported

Experimental Protocols

Extraction of Short-Chain Acyl-CoAs from Mammalian Tissues for LC-MS Analysis

This protocol is adapted from methods used for the quantification of lactoyl-CoA and other short-chain acyl-CoAs.[12][13]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Ammonium acetate

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Homogenizer

  • Centrifuge capable of 17,000 x g at 4°C

Procedure:

  • Excise and weigh the tissue sample quickly and flash-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in 1 mL of ice-cold 10% TCA per 50-100 mg of tissue.

  • Spike the homogenate with an appropriate internal standard for this compound.

  • Sonicate the sample (e.g., 12 x 0.5 s pulses) on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet proteins.

  • Purify the cleared supernatant using an SPE column according to the manufacturer's instructions.

  • Elute the acyl-CoAs and evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 55 µL of 5% SSA in water for LC-MS analysis.

Acyl_CoA_Extraction start Excise and Weigh Tissue flash_freeze Flash-freeze in Liquid Nitrogen start->flash_freeze homogenize Homogenize in Ice-Cold 10% TCA flash_freeze->homogenize spike Spike with Internal Standard homogenize->spike sonicate Sonicate on Ice spike->sonicate centrifuge Centrifuge (17,000 x g, 10 min, 4°C) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe evaporate Evaporate to Dryness (Nitrogen) spe->evaporate reconstitute Reconstitute in 5% SSA evaporate->reconstitute end LC-MS Analysis reconstitute->end

Figure 2: Workflow for acyl-CoA extraction from tissues.

Coupled Spectrophotometric Assay for this compound Carboxylase (GCC) Activity

This protocol is based on the assay used for the engineered GCC enzyme and measures the consumption of NADPH in a coupled reaction.[14]

Materials:

  • 1 M MOPS buffer, pH 7.8

  • 1 M KHCO₃

  • 100 mM ATP

  • 10 mM NADPH

  • 1 M MgCl₂

  • Purified GCC enzyme

  • Purified tartronyl-CoA reductase (TCR) or a suitable coupling enzyme

  • This compound substrate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM MOPS, pH 7.8

    • 50 mM KHCO₃

    • 2 mM ATP

    • 0.3 mM NADPH

    • 5 mM MgCl₂

    • Saturating concentration of the coupling enzyme (e.g., TCR)

    • 0.01–1 mg/mL GCC

  • Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to a final concentration of 0.5 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Coupled_Assay cluster_reaction1 GCC Reaction cluster_reaction2 Coupling Reaction This compound This compound GCC GCC This compound->GCC HCO3- HCO3- HCO3-->GCC ATP ATP ATP->GCC Tartronyl-CoA Tartronyl-CoA TCR TCR Tartronyl-CoA->TCR Tartronyl-CoA->TCR ADP_Pi ADP + Pi GCC->Tartronyl-CoA GCC->ADP_Pi NADPH NADPH NADPH->TCR Glycerate Glycerate NADP+ NADP+ Monitor_A340 Monitor Absorbance at 340 nm NADP+->Monitor_A340 Decrease in Absorbance TCR->Glycerate TCR->NADP+

Figure 3: Principle of the coupled spectrophotometric assay for GCC.

Conclusion and Future Directions

This compound remains a metabolite of significant interest, primarily for its role in synthetic biology and its appearance in specific metabolic disorders. While its natural abundance and physiological role in healthy mammals appear to be minimal, the ability of key metabolic enzymes to recognize and process it suggests a latent metabolic capacity that could be exploited for therapeutic or biotechnological purposes. Future research should focus on developing highly sensitive analytical methods to definitively determine the presence and concentration of this compound in a wider range of biological samples under various physiological and pathological conditions. Elucidating the kinetics of its interaction with enzymes like citrate synthase and carnitine acetyltransferase will be crucial in understanding its potential impact on cellular metabolism when present. Such studies will undoubtedly shed more light on the subtle yet potentially important roles of this and other rare acyl-CoA species in the broader landscape of cellular metabolism.

References

The Role of Glycolyl-CoA in Forging Carbon-Positive Photorespiration Bypass Routes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Photorespiration, a metabolic process inherent to C3 plants, significantly curtails photosynthetic efficiency by releasing previously fixed carbon dioxide. This guide provides an in-depth technical exploration of a novel and promising strategy to mitigate these losses: the implementation of synthetic photorespiratory bypass routes centered around the key intermediate, glycolyl-CoA. We delve into the design and engineering of the tartronyl-CoA (TaCo) pathway, a carbon-positive bypass that not only reduces photorespiratory carbon loss but also actively fixes additional CO2. This document is intended for researchers, scientists, and drug development professionals engaged in plant metabolic engineering, crop improvement, and synthetic biology. It offers a comprehensive overview of the core biochemistry, quantitative performance data, detailed experimental protocols, and visual representations of the involved metabolic pathways and experimental workflows.

Introduction: The Challenge of Photorespiration and the Promise of Synthetic Bypasses

Photorespiration can dissipate over 30% of the carbon fixed during photosynthesis in C3 plants, presenting a major bottleneck to improving crop yields[1]. The process is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which produces the toxic compound 2-phosphoglycolate. The native photorespiratory pathway recycles this compound but at a significant cost of energy and releasing CO2.

Synthetic biology offers a powerful toolkit to re-engineer this process. By designing and introducing novel metabolic pathways, it is possible to create "bypasses" that metabolize the products of RuBisCO's oxygenase activity more efficiently. Several bypasses have been proposed and tested, but many are carbon-neutral at best[2][3]. The tartronyl-CoA (TaCo) pathway stands out as a "carbon-positive" approach, meaning it results in a net fixation of CO2 within the bypass itself[1]. This is achieved through the carboxylation of a key intermediate, this compound.

The Tartronyl-CoA (TaCo) Pathway: A Carbon-Positive Photorespiratory Bypass

The TaCo pathway is a synthetic metabolic route designed to convert glycolate (B3277807), a product of photorespiration, into glycerate, an intermediate of the Calvin-Benson-Bassham cycle. This pathway is comprised of three core enzymatic steps.[1][2][3]

The key innovation of the TaCo pathway is the carboxylation of this compound, which introduces an additional molecule of CO2 into the metabolic stream, thereby converting a carbon-loss process into a carbon-gain pathway[1][4]. This pathway has been shown to reduce ATP and reducing equivalent consumption by 20% and 30%, respectively, compared to the native photorespiratory pathway.[1][5]

Enzymatic Core of the TaCo Pathway

The TaCo pathway relies on three key enzymes:

  • This compound Synthase (GCS): This enzyme activates glycolate by converting it to this compound. Engineered variants of acetyl-CoA synthetase have been developed for this purpose.[6]

  • This compound Carboxylase (GCC): This is the cornerstone of the TaCo pathway. It is a new-to-nature enzyme, engineered from propionyl-CoA carboxylase (PCC), that catalyzes the fixation of CO2 onto this compound to form tartronyl-CoA.[4][6][7][8]

  • Tartronyl-CoA Reductase (TCR): This enzyme reduces tartronyl-CoA to glycerate, which can then be phosphorylated and re-enter the Calvin cycle.[1][2]

The successful expression of these three enzymes in rice has been confirmed through RT-PCR and immunoblot assays.[1]

Quantitative Performance Data

Significant efforts have been dedicated to engineering and optimizing the enzymes of the TaCo pathway, particularly the novel this compound Carboxylase (GCC). The following table summarizes key quantitative data from these studies.

Enzyme/VariantParameterValueOrganism/SystemReference
GCC M5 Catalytic Rate (kcat)5.6 ± 0.3 s⁻¹Methylorubrum extorquens PCC scaffold[6][7]
ATP per Carboxylation~4In vitro[6][7]
GCC M5 G20R Specific Activity Improvement~2.8-fold vs. GCC M5In vitro[7]
Carboxylation Rate Improvement~2-fold vs. GCC M5In vitro[6][8]
GCC M5 L100N ATP per Carboxylation1.7 ± 0.1In vitro[6]
Energy Demand Reduction~60% vs. GCC M5In vitro[6][7][8]
TaCo Pathway ATP Consumption Reduction20% vs. native pathwayTheoretical[1][5]
Reducing Equivalents Reduction30% vs. native pathwayTheoretical[1][5]
TaCo Rice Plants Malate Content Increase~65% vs. Wild TypeOryza sativa[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of the TaCo pathway enzymes.

Synthesis of this compound

This compound is not commercially available and must be synthesized for enzymatic assays.

Protocol:

  • Synthesize and purify this compound as previously described in the literature[6][7].

  • Quantify the concentration of the synthesized CoA esters by measuring the absorbance at 260 nm (ε = 16.4 mM⁻¹ cm⁻¹) or through spectrophotometric substrate depletion assays[6][7].

Spectrophotometric Measurement of this compound Carboxylase (GCC) Carboxylation Rate

This coupled enzyme assay is used to determine the rate of CO2 fixation by GCC.

Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM MOPS buffer, pH 7.8

    • 50 mM KHCO₃

    • 2 mM ATP

    • 0.3 mM NADPH

    • 5 mM MgCl₂

    • 1.8 mg/mL Chloroflexus aurantiacus Malonyl-CoA Reductase (CaMCR)

    • 0.01–1 mg/mL of the GCC variant to be tested[6]

  • Incubate the mixture for 2 minutes at 37 °C[6].

  • Initiate the reaction by adding 0.5 mM this compound[6].

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH[6].

Spectrophotometric Measurement of ATP Hydrolysis

This assay determines the stoichiometry of ATP consumed per carboxylation event, a measure of the enzyme's efficiency.

Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM MOPS buffer, pH 7.8

    • 50 mM KHCO₃

    • 0.15 mM ATP (limiting concentration)

    • 0.5 mM NADPH

    • 5 mM MgCl₂

    • 1.8 mg/mL CaMCR

    • 0.05–3 mg/mL of the GCC variant[6]

  • Incubate the mixture for 2 minutes at 37 °C[6].

  • Start the reaction by adding 0.5 mM this compound[6].

  • Measure the change in absorbance at 340 nm over time[6].

  • Calculate the ratio of ATP consumed to carboxylation events (NADPH consumed) from the absorbance drop[6].

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs. The following are Graphviz (DOT language) representations of the TaCo pathway and a generalized experimental workflow for enzyme engineering.

TaCo_Pathway cluster_photorespiration Photorespiration cluster_TaCo_Bypass Tartronyl-CoA (TaCo) Bypass cluster_calvin_cycle Calvin Cycle Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA GCS (this compound Synthase) Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA GCC (this compound Carboxylase) + CO2 Glycerate Glycerate Tartronyl_CoA->Glycerate TCR (Tartronyl-CoA Reductase) Calvin_Cycle Calvin-Benson-Bassham Cycle Glycerate->Calvin_Cycle Phosphorylation CO2_input CO2

Caption: The Tartronyl-CoA (TaCo) photorespiration bypass pathway.

Enzyme_Engineering_Workflow cluster_design Computational Design & Selection cluster_experimental Experimental Validation Rational_Design Rational Design (Structure-Guided) Library_Creation Mutagenesis Library Creation Rational_Design->Library_Creation ML_Model Machine Learning Model Training Variant_Prediction Predict Improved Variants ML_Model->Variant_Prediction Variant_Prediction->Library_Creation HT_Screening High-Throughput Screening Library_Creation->HT_Screening Biochemical_Assays Biochemical Characterization HT_Screening->Biochemical_Assays Biochemical_Assays->ML_Model Generates new data for model refinement Improved_Variant Identified Improved Variant Biochemical_Assays->Improved_Variant

Caption: A generalized workflow for enzyme engineering.

Conclusion and Future Outlook

The development of the this compound-centered TaCo pathway represents a significant advancement in the field of synthetic biology and plant metabolic engineering. By converting the carbon-losing process of photorespiration into a carbon-fixing one, this innovative bypass holds immense potential for substantially increasing crop yields. The successful engineering of the key enzyme, this compound Carboxylase, and the demonstration of the pathway's efficacy in model plants are critical milestones.

Future research will likely focus on the in-planta optimization of the entire pathway, including fine-tuning enzyme expression levels and ensuring efficient metabolic channeling. The long-term goal is the translation of these findings from model organisms to staple crops, which could have a profound impact on global food security. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals aiming to contribute to this exciting and vital area of science.

References

Glycolyl-CoA's Pivotal Role in Advancing Synthetic Carbon Fixation Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to develop more efficient carbon fixation technologies has driven the exploration of novel synthetic metabolic pathways. A key challenge in this endeavor is to create cycles that are more efficient than natural pathways, such as the Calvin-Benson-Bassham (CBB) cycle, which is hampered by the inefficiency of its cornerstone enzyme, RuBisCO. This technical guide delves into the burgeoning field of synthetic carbon fixation, with a specific focus on the role of Glycolyl-CoA as a central intermediate in the promising Tartronyl-CoA (TaCo) pathway. The TaCo pathway serves as a synthetic photorespiratory bypass, converting a wasteful process into a carbon-fixing one. This document provides an in-depth analysis of the design, engineering, and optimization of the key enzyme, this compound Carboxylase (GCC), alongside detailed experimental protocols and quantitative data to facilitate further research and development in this critical area of synthetic biology.

Introduction: The Need for Synthetic Carbon Fixation

Natural carbon fixation, primarily driven by the CBB cycle, forms the bedrock of life on Earth. However, the central enzyme of this cycle, RuBisCO, exhibits inherent inefficiencies, notably its slow catalytic rate and its competing oxygenase activity, which leads to the energy-intensive process of photorespiration and the loss of fixed carbon.[1] These limitations have spurred the design and implementation of synthetic carbon fixation cycles that aim to be faster and more efficient.[2][3] Several novel pathways have been computationally designed and tested in vitro, with some showing significant advantages over their natural counterparts.[2][3][4]

One of the most promising of these synthetic routes is the Tartronyl-CoA (TaCo) pathway, which functions as a photorespiration bypass.[5][6][7] Instead of releasing CO2 like in natural photorespiration, the TaCo pathway captures an additional molecule of CO2, thus transforming a carbon-losing process into a carbon-gaining one.[5][6][7] At the heart of this pathway lies the metabolism of this compound, a crucial two-carbon intermediate.

The Tartronyl-CoA (TaCo) Pathway: A Synthetic Photorespiratory Bypass

The TaCo pathway is a synthetic metabolic route designed to circumvent the wasteful photorespiration process.[5][6][7] In plants and other photosynthetic organisms, RuBisCO's oxygenase activity produces 2-phosphoglycolate (B1263510) (2-PG), a toxic compound that needs to be recycled through the photorespiratory pathway, leading to the loss of CO2 and ammonia.[1] The TaCo pathway offers a more efficient alternative by converting glycolate, derived from 2-PG, into glycerate, a central metabolite, while simultaneously fixing a molecule of CO2.[5][8]

The core reactions of the TaCo pathway are:

  • Glycolate to this compound: Glycolate is activated to this compound.

  • Carboxylation of this compound: The key step where this compound is carboxylated to form (2S)-tartronyl-CoA. This reaction is catalyzed by the engineered enzyme this compound Carboxylase (GCC).[9]

  • Reduction to Glycerate: (2S)-tartronyl-CoA is then reduced to glycerate.

This streamlined pathway is significantly shorter than the natural photorespiration pathway, requiring fewer enzymes and being more energy-efficient.[7]

This compound Carboxylase (GCC): The Heart of the TaCo Pathway

The central and most challenging step in the implementation of the TaCo pathway was the development of a highly efficient this compound Carboxylase (GCC).[5] As no such enzyme was known to exist in nature, it was engineered from a propionyl-CoA carboxylase (PCC) through a combination of rational design and directed evolution.[5][9] PCC was chosen as a scaffold due to its structural similarity to the desired GCC.[10]

The engineering process involved several rounds of mutagenesis and high-throughput screening, leading to significant improvements in the enzyme's catalytic efficiency.[5][6] Machine learning algorithms have also been employed to guide the engineering process, reducing the screening effort and identifying promising mutations more efficiently.[11][12][13]

Quantitative Data on this compound Carboxylase and the TaCo Pathway

The following tables summarize the key quantitative data related to the performance of different GCC variants and the overall efficiency of the TaCo pathway.

Table 1: Kinetic Parameters of this compound Carboxylase (GCC) Variants and Propionyl-CoA Carboxylase (PCC)

Enzyme VariantSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)ATP/CO₂ ratioReference
M. extorquens PCCPropionyl-CoA---1[2]
GCC M5This compound5.6 ± 0.3--4.0 ± 0.0[2][5]
GCC G20RThis compound9.8 ± 0.2---[2]
GCC L100NThis compound---1.7 ± 0.1[2]

Note: Specific activity for GCC M5 with this compound has been reported as significantly improved over the wild-type PCC's activity on the same substrate. The G20R variant showed a nearly 2-fold increase in turnover rate, while the L100N variant exhibited a more than 2-fold decrease in the ATP per carboxylation ratio compared to GCC M5.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the TaCo pathway.

Engineering of Propionyl-CoA Carboxylase (PCC) into this compound Carboxylase (GCC)

The transformation of PCC into GCC is a cornerstone of the TaCo pathway's development. This process involves site-directed mutagenesis and directed evolution.

Protocol:

  • Template Selection: The gene encoding for propionyl-CoA carboxylase (PCC) from a suitable organism (e.g., Methylorubrum extorquens) is selected as the template for mutagenesis.[5]

  • Rational Design and Mutagenesis: Based on structural modeling of the PCC active site, specific amino acid residues are identified for mutation to favor the binding of this compound over propionyl-CoA. Site-directed mutagenesis is performed using standard molecular biology techniques (e.g., PCR-based methods) to introduce these mutations.[6]

  • Library Generation for Directed Evolution: To further optimize the enzyme, random mutagenesis is performed on the engineered PCC gene using methods like error-prone PCR to create a diverse library of enzyme variants.[5]

  • High-Throughput Screening: The mutant library is expressed in a suitable host (e.g., E. coli). The activity of the GCC variants is then screened using a high-throughput assay. A common method is a coupled spectrophotometric assay where the production of tartronyl-CoA is linked to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2][5] Microfluidic droplet-based screening platforms can also be employed for ultrahigh-throughput screening of millions of variants.[3][9][12][14]

  • Selection and Characterization of Improved Variants: Variants showing enhanced activity towards this compound are selected, and the mutations are identified by sequencing. The improved enzymes are then purified and characterized in detail to determine their kinetic parameters (kcat, KM).[2]

In Vitro Reconstitution of the Tartronyl-CoA (TaCo) Pathway

The functionality of the entire TaCo pathway can be validated through in vitro reconstitution.

Protocol:

  • Enzyme Purification: All the enzymes of the TaCo pathway (e.g., this compound synthetase, GCC, tartronyl-CoA reductase) are expressed in a suitable host and purified to homogeneity.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing all the necessary substrates (glycolate, ATP, CoA, NADPH, and a carbon source like NaH¹³CO₃ for isotopic labeling), cofactors (e.g., Mg²⁺), and an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase).[15]

  • Stepwise Reconstitution: The enzymes are added to the reaction mixture in a stepwise manner to monitor the formation of each intermediate of the pathway.[15]

  • Product Analysis: The reaction products are analyzed at different time points using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify the formation of this compound, tartronyl-CoA, and glycerate.[15] Isotopic labeling with ¹³C from NaH¹³CO₃ can be used to confirm the fixation of CO₂.[16]

This compound Carboxylase (GCC) Activity Assay

The activity of GCC is a critical parameter to measure during the engineering and characterization process.

Protocol:

  • Coupled Spectrophotometric Assay: This is a continuous assay where the carboxylation of this compound is coupled to the reduction of the product, tartronyl-CoA, by a tartronyl-CoA reductase (TCR), which consumes NADPH.

    • Reaction Mixture: The assay mixture contains buffer (e.g., MOPS), MgCl₂, ATP, KHCO₃, NADPH, purified TCR, and the GCC enzyme.[2]

    • Initiation: The reaction is initiated by the addition of this compound.[2]

    • Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. The specific activity of GCC can then be calculated.[2]

  • LC-MS Based Assay: This is a discontinuous assay that directly measures the formation of the product, tartronyl-CoA.

    • Reaction: The GCC reaction is performed as described above but without the coupling enzyme and NADPH.

    • Quenching: The reaction is stopped at different time points by adding an acid (e.g., HCl).

    • Analysis: The amount of tartronyl-CoA produced is quantified using LC-MS. This method is particularly useful for determining accurate kinetic parameters.[2]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

The Tartronyl-CoA (TaCo) Pathway

TaCo_Pathway cluster_taco TaCo Pathway 2_PG 2-Phosphoglycolate Glycolate Glycolate 2_PG->Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA This compound Synthetase (ATP, CoA -> AMP, PPi) Tartronyl_CoA (2S)-Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA This compound Carboxylase (GCC) (CO2, ATP -> ADP, Pi) Glycerate Glycerate Tartronyl_CoA->Glycerate Tartronyl-CoA Reductase (2 NADPH -> 2 NADP+) Central_Metabolism Central_Metabolism Glycerate->Central_Metabolism -> Central Metabolism

Caption: The Tartronyl-CoA (TaCo) Pathway as a synthetic bypass for photorespiration.

Experimental Workflow for GCC Engineering

GCC_Engineering_Workflow Start Start: Propionyl-CoA Carboxylase (PCC) Gene Rational_Design Rational Design & Site-Directed Mutagenesis Start->Rational_Design Random_Mutagenesis Random Mutagenesis (e.g., error-prone PCR) Rational_Design->Random_Mutagenesis Library_Generation Generation of GCC Variant Library Random_Mutagenesis->Library_Generation Screening High-Throughput Screening (Spectrophotometric or Microfluidic) Library_Generation->Screening Selection Selection of Improved Variants Screening->Selection Selection->Random_Mutagenesis Iterative Rounds Characterization Purification & Kinetic Characterization Selection->Characterization End Optimized GCC Characterization->End

Caption: Workflow for the directed evolution of this compound Carboxylase (GCC).

In Vitro Reconstitution Workflow for the TaCo Pathway

TaCo_Reconstitution_Workflow Start Start: Purified Enzymes & Substrates Reaction_Setup Set up Reaction Mixture: - Glycolate, ATP, CoA, NADPH, NaH¹³CO₃ - ATP Regeneration System Start->Reaction_Setup Enzyme_Addition Stepwise Addition of Enzymes: 1. This compound Synthetase 2. GCC 3. Tartronyl-CoA Reductase Reaction_Setup->Enzyme_Addition Sampling Collect Samples at Different Time Points Enzyme_Addition->Sampling Analysis Analyze Products by HPLC-MS: - this compound - ¹³C-Tartronyl-CoA - ¹³C-Glycerate Sampling->Analysis End Confirmation of Pathway Functionality Analysis->End

Caption: Experimental workflow for the in vitro reconstitution of the TaCo pathway.

Conclusion and Future Outlook

The development of the TaCo pathway, with this compound as a key intermediate and the engineered GCC as its central catalyst, represents a significant advancement in the field of synthetic carbon fixation. This novel pathway holds the potential to significantly enhance photosynthetic efficiency by transforming the wasteful process of photorespiration into a net carbon-fixing cycle. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to build upon this work.

Future research will likely focus on further optimizing the kinetic properties of GCC to match or even surpass the efficiency of natural carboxylases. The in vivo implementation of the TaCo pathway in model photosynthetic organisms and eventually in crops is the ultimate goal, which could lead to substantial increases in agricultural productivity and contribute to global food security. Moreover, the principles and techniques employed in the development of the TaCo pathway can be applied to the design and construction of other novel synthetic metabolic pathways for the production of biofuels and other valuable chemicals from CO₂, paving the way for a more sustainable bio-economy.

References

An In-depth Technical Guide to the Enzymatic Conversion of Glycolate to Glycolyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of glycolate (B3277807) to glycolyl-CoA is a pivotal reaction, particularly in the context of synthetic biology and the engineering of novel carbon fixation pathways. While not a prominent reaction in natural metabolic routes, the development of an engineered enzyme capable of this conversion has opened new avenues for photorespiration bypasses and the synthesis of valuable chemicals. This technical guide provides a comprehensive overview of the core aspects of this enzymatic conversion, focusing on the engineered this compound synthetase, its kinetic properties, the methodologies for its study, and its integration into synthetic metabolic pathways.

The Engineered this compound Synthetase: A Key Player

The direct conversion of glycolate to this compound is catalyzed by an engineered enzyme, a this compound synthetase. A notable example is the ACS19 variant, which was computationally designed and evolved from the native acetyl-CoA synthetase of Escherichia coli (EcACS). This engineered enzyme facilitates the ATP-dependent ligation of glycolate to coenzyme A (CoA).

The reaction proceeds as follows:

Glycolate + ATP + CoA -> this compound + AMP + PPi

This reaction is a critical entry point into synthetic pathways designed to be more efficient than the native photorespiratory pathway, aiming to enhance carbon fixation in plants and other photosynthetic organisms.

Quantitative Data

The kinetic parameters of the engineered this compound synthetase (ACS19) and its parent enzyme (EcACS) have been characterized, highlighting the shift in substrate preference.

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
EcACS Glycolate1.5 ± 0.115 ± 2100
Acetate (B1210297)7.5 ± 0.20.2 ± 0.0237,500
ACS19 Glycolate2.5 ± 0.212 ± 2208
Acetate2.0 ± 0.10.4 ± 0.075,000

Data adapted from Trudeau et al., 2018.

Experimental Protocols

Synthesis and Purification of this compound

A detailed protocol for the chemical synthesis of short-chain acyl-CoAs can be adapted for this compound production. This method typically involves the activation of the carboxylic acid (glycolate) and subsequent reaction with coenzyme A.

Materials:

  • Glycolic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Activation of Glycolate: Dissolve glycolic acid in anhydrous THF. Add CDI in a 1:1 molar ratio and stir at room temperature for 1-2 hours until the evolution of CO2 ceases. This forms the glycolyl-imidazolide intermediate.

  • Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A in water and adjust the pH to ~7.5 with triethylamine.

  • Coupling Reaction: Slowly add the glycolyl-imidazolide solution to the Coenzyme A solution with constant stirring. Maintain the pH at ~7.5 by adding TEA as needed. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Purify the resulting this compound using reverse-phase HPLC. The mobile phase typically consists of a gradient of acetonitrile (B52724) in a phosphate (B84403) or ammonium (B1175870) acetate buffer.

  • Quantification: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm (ε = 16.4 mM⁻¹ cm⁻¹).[1][2]

Coupled Spectrophotometric Assay for this compound Synthetase Activity

The activity of this compound synthetase can be determined by a continuous coupled enzymatic assay that measures the consumption of ATP.[3] This can be achieved by coupling the production of ADP to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Principle:

  • This compound Synthetase: Glycolate + ATP + CoA → this compound + AMP + PPi

  • Pyruvate Kinase (PK): AMP + ATP → 2 ADP

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this coupled system, the rate of NADH oxidation is proportional to the rate of AMP production by the this compound synthetase.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl

  • Glycolate

  • ATP

  • Coenzyme A

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified engineered this compound synthetase (e.g., ACS19)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, glycolate, CoA, PEP, and NADH in a cuvette.

  • Add the coupling enzymes, PK and LDH, to the mixture.

  • Initiate the reaction by adding the purified this compound synthetase.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Enzymatic Reaction

Enzymatic_Reaction Glycolate Glycolate Enzyme Engineered This compound Synthetase (e.g., ACS19) Glycolate->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme Glycolyl_CoA This compound AMP AMP PPi PPi Enzyme->Glycolyl_CoA Enzyme->AMP Enzyme->PPi

Caption: Enzymatic conversion of glycolate to this compound.

Experimental Workflow: Coupled Assay

Experimental_Workflow cluster_reaction Reaction Mixture cluster_measurement Measurement Glycolate Glycolate Add_Enzyme Add this compound Synthetase Glycolate->Add_Enzyme ATP ATP ATP->Add_Enzyme CoA CoA CoA->Add_Enzyme PEP PEP PEP->Add_Enzyme NADH NADH NADH->Add_Enzyme PK_LDH PK & LDH PK_LDH->Add_Enzyme Spectrophotometer Spectrophotometer (Absorbance at 340 nm) Rate_Calculation Calculate Reaction Rate Spectrophotometer->Rate_Calculation Add_Enzyme->Spectrophotometer

Caption: Workflow for the coupled spectrophotometric assay.

Synthetic Photorespiration Bypass Pathway

Synthetic_Pathway Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA this compound Synthetase Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA this compound Carboxylase Glycerate Glycerate Tartronyl_CoA->Glycerate Tartronyl-CoA Reductase Three_PGA 3-PGA Glycerate->Three_PGA Glycerate Kinase Calvin_Cycle Calvin Cycle Three_PGA->Calvin_Cycle

Caption: A synthetic pathway incorporating this compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Glycolyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolyl-CoA is a key metabolite in various metabolic pathways, including the glyoxylate (B1226380) cycle and synthetic carbon fixation pathways. Its role as a substrate for enzymes such as this compound carboxylase makes it a molecule of significant interest in metabolic engineering and drug discovery. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical synthesis methods, yielding a product with high purity under mild reaction conditions. This document provides a detailed protocol for the enzymatic synthesis of this compound using an engineered acetyl-CoA synthetase, along with methods for its purification and characterization.

Principle

The enzymatic synthesis of this compound is catalyzed by an acyl-CoA synthetase. This reaction proceeds in two steps: first, the adenylation of glycolate (B3277807) with ATP to form a glycolyl-AMP intermediate, and second, the transfer of the glycolyl group to Coenzyme A (CoA), releasing AMP and pyrophosphate. An engineered acetyl-CoA synthetase, such as ACS19, has been shown to exhibit enhanced activity for the synthesis of this compound[1]. The reaction can be monitored by a coupled enzyme assay that measures the consumption of ATP.

Data Presentation

Table 1: Kinetic Parameters of Engineered Acetyl-CoA Synthetase (ACS19) for this compound Synthesis

ParameterValueSubstrate ConcentrationsReference
Apparent VmaxReported as improved turnover1 mM CoA, 2.5 mM ATP[1]
Apparent Km (for Glycolate)Not explicitly statedNot explicitly stated
Enzyme Concentration (in assay)0.1 µMNot applicable[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the batch synthesis of this compound using a purified engineered acetyl-CoA synthetase (e.g., ACS19).

Materials:

  • Engineered Acetyl-CoA Synthetase (ACS19), purified

  • Glycolic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ultrapure water

Equipment:

  • Thermomixer or water bath

  • pH meter

  • Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM Glycolic acid

      • 5 mM Coenzyme A

      • 10 mM ATP

      • 20 mM MgCl₂

      • 1 mM TCEP (to maintain CoA in a reduced state)

    • The final volume will depend on the desired yield. For a starting point, a 1-5 mL reaction volume is recommended.

  • Enzyme Addition and Incubation:

    • Add the purified engineered acetyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting concentration of 0.1-0.5 mg/mL is suggested[2].

    • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC to observe the formation of this compound and the consumption of CoA.

  • Reaction Termination and Enzyme Removal:

    • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme[3][4].

    • Incubate on ice for 10 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant containing the this compound.

Protocol 2: Purification of this compound by HPLC

This protocol describes the purification of this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Supernatant from Protocol 1

  • Mobile Phase A: 75 mM Potassium phosphate buffer (pH 4.9)

  • Mobile Phase B: Acetonitrile

  • Solid-phase extraction (SPE) cartridges (C18)

Equipment:

  • HPLC system with a UV detector (set to 260 nm)

  • Semi-preparative C18 reverse-phase column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Before injection, the supernatant can be further clarified using a solid-phase extraction (SPE) cartridge to remove remaining salts and other impurities.

  • HPLC Separation:

    • Equilibrate the semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA. This compound will elute as a distinct peak.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the this compound peak.

    • Pool the collected fractions and lyophilize to obtain purified this compound as a powder.

Protocol 3: Characterization of this compound

This protocol outlines the confirmation of the identity and purity of the synthesized this compound using mass spectrometry.

Materials:

Equipment:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized this compound in a suitable solvent, such as a mixture of water and methanol with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer or inject it onto an analytical LC column coupled to the mass spectrometer.

    • Acquire mass spectra in positive ion mode.

    • Confirm the presence of this compound by observing its characteristic parent ion mass-to-charge ratio (m/z)[5].

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions. The fragmentation pattern should be consistent with the structure of this compound, showing characteristic fragments of CoA.[5][6][7]

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Reactants Prepare Reaction Mix (Glycolate, CoA, ATP, MgCl2) Enzyme Add Engineered Acyl-CoA Synthetase Reactants->Enzyme 1 Incubate Incubate at 37°C Enzyme->Incubate 2 Terminate Terminate Reaction & Remove Enzyme Incubate->Terminate 3 Purify Purify by HPLC Terminate->Purify 4 Characterize Characterize by MS Purify->Characterize 5 Product Pure this compound Characterize->Product 6

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Glycolyl_CoA_Synthesis_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Glycolate Glycolate ACS Engineered Acetyl-CoA Synthetase Glycolate->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS GlycolylCoA This compound ACS->GlycolylCoA AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Biochemical pathway for the enzymatic synthesis of this compound.

References

Application Note: Accurate Quantification of Glycolyl-CoA using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycolyl-CoA is a critical intermediate in various metabolic pathways, including the beta-oxidation of 4-hydroxybutyrate and the synthetic Tartronyl-CoA (TaCo) pathway for improved CO2 fixation.[1][2][3][4] Accurate quantification of this short-chain acyl-CoA is essential for understanding its metabolic roles and for the development of novel therapeutics. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly specific detection using Multiple Reaction Monitoring (MRM).

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to cellular metabolism, participating in the Krebs cycle, fatty acid metabolism, and numerous biosynthetic pathways.[5] this compound, a two-carbon hydroxyacyl-CoA, is gaining increasing interest due to its role in both endogenous metabolic routes and synthetic biology applications.[1][2][3][4] Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the precise measurement of these molecules crucial for both basic research and clinical applications.[5] LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[5][6] This document provides a comprehensive methodology for the accurate quantification of this compound, adaptable to various biological sample types.

Experimental Protocols

Sample Preparation (Cell Culture/Tissue)

This protocol is adapted from established methods for short-chain acyl-CoA extraction.[5][6][7]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)

  • Stable isotope-labeled internal standard (e.g., ¹³C₃¹⁵N₁-Glycolyl-CoA). If a specific standard is unavailable, a related short-chain acyl-CoA internal standard can be used for semi-quantification, or a custom standard can be generated using methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[7][8][9]

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 17,000 x g at 4°C

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium, and immediately add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of ice-cold 10% TCA.

  • Tissue Homogenization: For tissue samples, weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 10% TCA.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to each sample to correct for matrix effects and variations in sample processing.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Protein Removal: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Storage: Samples can be stored at -80°C or immediately analyzed.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is recommended for optimal separation of short-chain acyl-CoAs.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic compounds.

    • 0-2 min: 2% B

    • 2-15 min: 2% to 50% B

    • 15-17 min: 50% to 98% B

    • 17-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[1][7][10][11]

    • This compound:

      • Precursor Ion (Q1): m/z 827.1

      • Product Ion (Q3): m/z 320.1 (Quantitative)

      • Product Ion (Q3): m/z 428.1 (Qualitative)[1]

    • ¹³C₃¹⁵N₁-Glycolyl-CoA (Internal Standard):

      • Precursor Ion (Q1): m/z 831.1

      • Product Ion (Q3): m/z 324.1

  • Collision Energy (CE) and other MS parameters should be optimized for the specific instrument used by infusing a standard solution of this compound.

Data Presentation

The quantitative performance of the method should be evaluated by determining the linear range, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes expected performance characteristics based on similar short-chain acyl-CoA analyses.[10]

AnalyteLinear Range (nM)LOD (nM)LOQ (nM)
This compound1 - 1000>0.99~2~5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Spike Spike Internal Standard Sample->Spike Lysis Lysis & Protein Precipitation (10% TCA) Centrifuge Centrifugation (17,000 x g, 4°C) Lysis->Centrifuge Spike->Lysis Supernatant Collect Supernatant Centrifuge->Supernatant LC Reversed-Phase LC Separation Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway Context

metabolic_pathway cluster_beta_oxidation Beta-Oxidation Pathway cluster_taco Tartronyl-CoA (TaCo) Pathway Hydroxybutyrate 4-Hydroxybutyrate HydroxybutyrylCoA 4-Hydroxybutyryl-CoA Hydroxybutyrate->HydroxybutyrylCoA GlycolylCoA This compound HydroxybutyrylCoA->GlycolylCoA β-oxidation TartronylCoA Tartronyl-CoA GlycolylCoA->TartronylCoA Carboxylation (GCC)

Caption: Metabolic context of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the accurate and precise quantification of this compound in biological samples. The protocol includes a streamlined sample preparation procedure, optimized chromatography, and specific mass spectrometry parameters. This method will be a valuable tool for researchers investigating the metabolic roles of this compound in health and disease, as well as for professionals in drug development targeting pathways involving this important metabolite.

References

Spectrophotometric Assay for Measuring Glycolyl-CoA Carboxylase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolyl-CoA carboxylase (GCC) is a key enzyme in synthetic carbon fixation pathways, such as the tartronyl-CoA (TaCo) pathway, which offers a promising route to improve photosynthetic efficiency.[1][2] GCC catalyzes the ATP-dependent carboxylation of this compound to form tartronyl-CoA.[1][2] The development and optimization of GCC variants with enhanced catalytic activity and reduced energy consumption are of significant interest for metabolic engineering and crop improvement.[3] Accurate and efficient measurement of GCC activity is crucial for these research and development efforts.

This document provides detailed application notes and protocols for a continuous spectrophotometric assay to determine the activity of this compound carboxylase. The method is based on a coupled enzyme system, providing a reliable and medium-throughput approach for enzyme characterization and inhibitor screening.

Principle of the Assay

The activity of this compound carboxylase is determined by measuring the rate of substrate turnover in a coupled enzyme assay. The primary reaction catalyzed by GCC is the carboxylation of this compound, which is coupled to the reduction of the product, tartronyl-CoA, by an auxiliary enzyme, tartronyl-CoA reductase (TCR) or a promiscuous malonyl-CoA reductase (CaMCR). The reductase utilizes NADPH as a cofactor, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The rate of NADPH consumption is directly proportional to the rate of the GCC-catalyzed reaction.

Signaling Pathway and Experimental Workflow

The biochemical reaction and the experimental workflow of the coupled spectrophotometric assay are illustrated below.

cluster_0 This compound Carboxylase (GCC) Reaction cluster_1 Coupled Reaction cluster_2 Spectrophotometric Detection Glycolyl_CoA This compound GCC GCC Glycolyl_CoA->GCC Bicarbonate HCO₃⁻ Bicarbonate->GCC ATP ATP ATP->GCC Tartronyl_CoA Tartronyl-CoA CaMCR CaMCR Tartronyl_CoA->CaMCR Tartronyl_CoA->CaMCR ADP ADP + Pi GCC->Tartronyl_CoA GCC->ADP NADPH NADPH + H⁺ NADPH->CaMCR NADP NADP⁺ Detection Monitor Decrease in Absorbance at 340 nm CaMCR->NADP Glycerate Glycerate CaMCR->Glycerate

Caption: Biochemical pathway of the coupled GCC assay.

prep_reagents Prepare Assay Buffer and Reagents mix_reagents Mix Assay Buffer, ATP, KHCO₃, NADPH, and CaMCR in a Cuvette prep_reagents->mix_reagents prep_enzyme Prepare GCC Enzyme Dilution add_gcc Add GCC Enzyme prep_enzyme->add_gcc incubate Incubate at 37°C for 2 min mix_reagents->incubate incubate->add_gcc start_reaction Start Reaction with this compound add_gcc->start_reaction measure Measure Absorbance at 340 nm over time start_reaction->measure analyze Calculate Enzyme Activity measure->analyze

Caption: Experimental workflow for the GCC spectrophotometric assay.

Quantitative Data Summary

The kinetic parameters of different this compound carboxylase variants have been determined, highlighting the improvements achieved through enzyme engineering. The following table summarizes key quantitative data for selected GCC variants.

Enzyme Variantkcat (s⁻¹)Apparent Km (this compound) (µM)Specific Activity (µmol min⁻¹ mg⁻¹)ATP per CarboxylationReference
GCC M55.6 ± 0.3Not explicitly statedNot explicitly stated4.0 ± 0.0[4][5]
GCC M5 G20R9.8 ± 0.2Slightly increased vs. M52.6 ± 0.4Marginally changed vs. M5[4][5]
GCC M5 L100NNot explicitly statedNot explicitly statedNot explicitly stated1.7 ± 0.1[4][5]

Experimental Protocols

Materials and Reagents
  • This compound

  • This compound Carboxylase (GCC) enzyme preparation

  • Malonyl-CoA Reductase from Chloroflexus aurantiacus (CaMCR)

  • Adenosine 5'-triphosphate (ATP)

  • Potassium bicarbonate (KHCO₃)

  • β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt (NADPH)

  • Magnesium chloride (MgCl₂)

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Deionized water

  • Spectrophotometer and cuvettes (or a microplate reader and microplates)

Preparation of Stock Solutions
  • 1 M MOPS buffer (pH 7.8): Dissolve 209.26 g of MOPS in 800 mL of deionized water. Adjust the pH to 7.8 with potassium hydroxide (B78521) (KOH). Bring the final volume to 1 L. Store at 4°C.

  • 1 M KHCO₃: Dissolve 10.01 g of KHCO₃ in 100 mL of deionized water. Prepare fresh.

  • 100 mM ATP: Dissolve 551 mg of ATP (disodium salt) in 10 mL of deionized water. Aliquot and store at -20°C.

  • 10 mM NADPH: Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of 10 mM Tris-HCl, pH 7.5. Aliquot and store at -20°C, protected from light.

  • 1 M MgCl₂: Dissolve 20.33 g of MgCl₂·6H₂O in 100 mL of deionized water. Store at room temperature.

  • This compound (10 mM): Prepare according to established methods.[4] The concentration can be verified by measuring absorbance at 260 nm (ε = 16.4 mM⁻¹ cm⁻¹).[5] Aliquot and store at -80°C.

  • CaMCR: Purify as previously described.[4] The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

  • GCC Enzyme: Prepare various dilutions in an appropriate buffer (e.g., 100 mM MOPS, pH 7.8) to determine the optimal concentration for the assay.

Spectrophotometric Assay Protocol (Cuvette-based)
  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):

    • 100 µL of 1 M MOPS (pH 7.8)

    • 50 µL of 1 M KHCO₃

    • 20 µL of 100 mM ATP

    • 30 µL of 10 mM NADPH

    • 5 µL of 1 M MgCl₂

    • 1.8 mg of CaMCR

    • Add deionized water to a final volume of 950 µL.

  • Incubation: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 2 minutes to allow the temperature to equilibrate.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the Reaction: Add 50 µL of the GCC enzyme preparation to the cuvette.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the data at regular intervals (e.g., every 15 seconds).

  • Control Reaction: Perform a control reaction without the GCC enzyme or without this compound to measure any background NADPH oxidation.

Data Analysis
  • Determine the linear rate of NADPH oxidation (ΔA₃₄₀/min) from the slope of the absorbance versus time plot.

  • Subtract the rate of the control reaction from the rate of the experimental reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l)

    where:

    • ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

  • Calculate the specific activity by dividing the activity by the concentration of the GCC enzyme in the assay (mg/mL).

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [GCC] (mg/mL)

High-Throughput Assay Protocol (384-well plate)

For screening larger numbers of samples, the assay can be adapted to a 384-well plate format.[4][5]

  • Prepare the Master Mix: Prepare a master mix containing all the reaction components except for the GCC enzyme and this compound.

  • Dispense Reagents:

    • Dispense 2 µL of the cell extract or purified GCC enzyme into each well.

    • Add 8 µL of the master mix to each well. The final concentrations should be similar to the cuvette-based assay (e.g., 100 mM MOPS pH 7.8, 1 mM ATP, 50 mM KHCO₃, 500 µg/mL CaMCR, 1 mM NADPH, 10 mM MgCl₂).[4][5]

  • Initiate the Reaction: Start the reaction by adding 1 µL of 10 mM this compound to each well.

  • Measure Absorbance: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at 37°C.

  • Data Analysis: Calculate the reaction rates as described for the cuvette-based assay, taking into account the path length of the light in the microplate well.

Conclusion

The described coupled spectrophotometric assay provides a robust and sensitive method for measuring the activity of this compound carboxylase. This protocol can be readily implemented in research and drug development settings for the characterization of GCC enzyme kinetics, the screening of mutant libraries for improved variants, and the evaluation of potential inhibitors. The availability of a high-throughput format further enhances its utility for large-scale screening campaigns.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Tartronyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tartronyl-CoA (TaCo) pathway is a synthetic metabolic route designed to be a more efficient alternative to the natural photorespiratory pathway.[1][2] Photorespiration is a process in plants that recycles a toxic byproduct of photosynthesis, 2-phosphoglycolate, but it is energetically costly and results in the loss of fixed carbon as CO2.[3][4] The TaCo pathway offers a significant advantage by not only preventing this carbon loss but by also fixing an additional molecule of CO2.[1][2] This "new-to-nature" pathway is comprised of a core module of three enzymatic steps that convert glycolate (B3277807) to glycerate.[3][5] The central and most critical enzyme in this pathway is the engineered glycolyl-CoA carboxylase (GCC), which catalyzes the fixation of CO2.[1][4]

These application notes provide a comprehensive guide to the in vitro reconstitution of the TaCo pathway, including detailed protocols for enzyme expression and purification, the reconstitution assay itself, and methods for analyzing enzyme activity.

The Tartronyl-CoA Pathway

The core of the TaCo pathway consists of three key enzymatic reactions:

  • Glycolate Activation: Glycolate is activated to this compound by the enzyme This compound synthetase (GCS) . This step requires ATP.

  • Carboxylation: The key carbon-fixing step is the carboxylation of this compound to tartronyl-CoA, catalyzed by the This compound carboxylase (GCC) . This biotin-dependent enzyme utilizes bicarbonate as the carbon source and requires ATP.[3][4]

  • Reduction: Finally, tartronyl-CoA is reduced to glycerate by the tartronyl-CoA reductase (TCR) in an NADPH-dependent reaction.[3][5]

Quantitative Data

The kinetic parameters of the key enzyme, this compound carboxylase (GCC), and its engineered variants are crucial for understanding the efficiency of the TaCo pathway. The following table summarizes key quantitative data for different GCC variants, which were engineered from a propionyl-CoA carboxylase (PCC) from Methylorubrum extorquens.

Enzyme VariantVmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)KM for this compound (µM)Catalytic Efficiency (kcat/KM) (s⁻¹ M⁻¹)ATP/CO₂ RatioReference
GCC M5 -5.6 ± 0.3--~4[4][6]
GCC G20R 1.8-fold higher than M59.8 ± 0.2Slightly increased vs. M5--[4]

Experimental Protocols

Protocol 1: Expression and Purification of TaCo Pathway Enzymes

This protocol describes the general procedure for expressing the enzymes of the TaCo pathway (GCS, GCC, and TCR) in Escherichia coli and their subsequent purification.

1. Gene Synthesis and Cloning:

  • Codon-optimize the genes for GCS, GCC, and TCR for expression in E. coli.
  • Synthesize the genes and clone them into a suitable expression vector (e.g., pET vector with an N-terminal His-tag for affinity purification).

2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Continue to culture the cells at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
  • Lyse the cells by sonication or using a high-pressure homogenizer.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Collect the fractions containing the purified protein.

6. Protein Concentration and Storage:

  • Concentrate the purified protein using a centrifugal filter unit.
  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of the Tartronyl-CoA Pathway

This protocol outlines the steps to reconstitute the entire TaCo pathway in vitro, starting from glycolate and producing glycerate.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM MOPS/KOH pH 7.8).
  • The final reaction mixture should contain:
  • Glycolate (e.g., 1 mM)
  • ATP (e.g., 5 mM)
  • MgCl₂ (e.g., 10 mM)
  • CoA (e.g., 2 mM)
  • NADPH (e.g., 2 mM)
  • KHCO₃ (e.g., 50 mM)
  • An ATP regeneration system is highly recommended to prevent the accumulation of ADP, which can inhibit the reaction. A suitable system consists of phosphocreatine (B42189) (e.g., 20-500 mM) and creatine (B1669601) phosphokinase (e.g., 6.7 U/mL).[3]

2. Stepwise Reconstitution:

  • To monitor the formation of intermediates, the pathway can be reconstituted stepwise.
  • Step 1 (this compound formation): Add purified GCS (e.g., 150 µg/mL) to the reaction mixture. Incubate and take a sample for analysis.
  • Step 2 (Tartronyl-CoA formation): To the remaining reaction, add purified GCC (e.g., 608 µg/mL). Incubate and take another sample.
  • Step 3 (Glycerate formation): Finally, add purified TCR (e.g., 1120 µg/mL) to the reaction. Incubate and take the final sample.

3. Incubation:

  • Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C). The incubation time will depend on the enzyme concentrations and the desired conversion.

4. Sample Analysis:

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol (B129727) or a strong acid).
  • Analyze the formation of this compound, tartronyl-CoA, and glycerate using UPLC-hrMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry).[3]

Protocol 3: Enzymatic Assay for this compound Carboxylase (GCC)

This protocol provides two methods to determine the activity of the key enzyme, GCC.

Method A: Coupled Spectrophotometric Assay

This assay couples the production of tartronyl-CoA to its reduction by TCR, monitoring the consumption of NADPH.

1. Reaction Mixture:

  • Prepare a reaction mixture in a cuvette containing:
  • 100 mM MOPS buffer, pH 7.8
  • 50 mM KHCO₃
  • 5 mM MgCl₂
  • 2 mM ATP
  • 0.3 mM NADPH
  • Purified TCR (in excess to ensure it is not rate-limiting)
  • Purified GCC (the enzyme to be assayed)

2. Reaction Initiation and Measurement:

  • Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.
  • Initiate the reaction by adding the substrate, this compound (e.g., 0.5 mM).
  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time using a spectrophotometer.

3. Calculation of Activity:

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹). This rate is equivalent to the rate of tartronyl-CoA formation by GCC.

Method B: UPLC-hrMS Based Assay for Kinetic Parameter Determination

This method directly measures the formation of tartronyl-CoA over time and is suitable for determining kinetic parameters like Vmax and KM.

1. Reaction Setup:

  • Set up multiple reactions as described in Protocol 2, Step 2, but vary the concentration of this compound.
  • Use a fixed, saturating concentration of ATP and KHCO₃.

2. Time-Course Experiment:

  • At different time points, take aliquots of the reaction and quench them as described in Protocol 2, Step 4.

3. UPLC-hrMS Analysis:

  • Analyze the quenched samples by UPLC-hrMS to quantify the amount of tartronyl-CoA formed.

4. Data Analysis:

  • Plot the initial reaction velocities against the substrate (this compound) concentrations.
  • Fit the data to the Michaelis-Menten equation to determine the Vmax and KM values for GCC.

Visualizations

Tartronyl_CoA_Pathway cluster_pathway Tartronyl-CoA Pathway cluster_cofactors_in Inputs cluster_cofactors_out Outputs Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA GCS Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA GCC ADP1 ADP + Pi Glycolyl_CoA->ADP1 Glycerate Glycerate Tartronyl_CoA->Glycerate TCR ADP2 ADP + Pi Tartronyl_CoA->ADP2 NADP NADP⁺ Glycerate->NADP ATP1 ATP ATP1->Glycolyl_CoA CoA CoA CoA->Glycolyl_CoA ATP2 ATP ATP2->Tartronyl_CoA Bicarbonate HCO₃⁻ Bicarbonate->Tartronyl_CoA NADPH NADPH NADPH->Glycerate

Caption: The enzymatic cascade of the tartronyl-CoA pathway.

In_Vitro_Reconstitution_Workflow cluster_expression Enzyme Production cluster_reconstitution Pathway Reconstitution cluster_analysis Analysis Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Purification (Affinity & SEC) Expression->Purification Reaction_Setup Prepare Reaction Mixture (Substrates, Cofactors, ATP Regen) Purification->Reaction_Setup Add_GCS Add GCS Reaction_Setup->Add_GCS Add_GCC Add GCC Add_GCS->Add_GCC Add_TCR Add TCR Add_GCC->Add_TCR Incubation Incubate at 30-37°C Add_TCR->Incubation Quenching Quench Reaction Incubation->Quenching UPLC_MS Analyze via UPLC-hrMS Quenching->UPLC_MS Data_Analysis Data Analysis UPLC_MS->Data_Analysis

Caption: Experimental workflow for in vitro reconstitution.

References

Methods for measuring Glycolyl-CoA turnover in cell extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, understanding the dynamics of key metabolites is crucial for unraveling cellular processes and identifying therapeutic targets. Glycolyl-CoA is an important intermediate in various metabolic pathways, and its turnover can provide insights into cellular bioenergetics and synthetic processes. This document provides detailed methods for measuring this compound turnover in cell extracts, focusing on mass spectrometry-based and spectrophotometric assays.

Introduction to this compound Metabolism

This compound is a short-chain acyl-CoA thioester involved in several metabolic pathways. It can be formed from the β-oxidation of 4-hydroxybutyrate.[1] this compound also plays a key role in synthetic biology, particularly in engineered carbon fixation pathways like the tartronyl-CoA (TaCo) pathway, which aims to improve photosynthetic efficiency.[2][3][4][5] The central reaction in the TaCo pathway is the carboxylation of this compound to form tartronyl-CoA, catalyzed by this compound carboxylase (GCC).[2][3] Given its low abundance and transient nature, sensitive and specific methods are required for its quantification.

A simplified overview of this compound's involvement in metabolic pathways is presented below.

Glycolyl_CoA_Metabolism cluster_formation This compound Formation cluster_utilization This compound Utilization (e.g., TaCo Pathway) 4-Hydroxybutyrate 4-Hydroxybutyrate beta_oxidation β-oxidation 4-Hydroxybutyrate->beta_oxidation Glycolyl-CoA_f This compound beta_oxidation->Glycolyl-CoA_f Glycolyl-CoA_u This compound GCC This compound Carboxylase (GCC) Glycolyl-CoA_u->GCC CO2 CO2 CO2->GCC Tartronyl-CoA Tartronyl-CoA GCC->Tartronyl-CoA

Diagram 1: Simplified metabolic context of this compound.

Quantitative Data on Acyl-CoA Abundance

The table below summarizes the abundance of various short-chain acyl-CoA species in HepG2 human liver carcinoma cells. While direct quantification of this compound in this cell line is not widely reported, the concentration of the structurally similar lactoyl-CoA provides an estimate of the expected low abundance.[6][7][8][9]

Acyl-CoA SpeciesAbundance in HepG2 cells (pmol/10⁶ cells)
Acetyl-CoA10.644
Succinyl-CoA25.467
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
HMG-CoA0.971
Glutaryl-CoA0.647
Crotonoyl-CoA0.032
Lactoyl-CoA (surrogate for this compound) 0.011

Data is adapted from Varner et al. (2020) and represents the mean of multiple measurements.[6][7][8][9]

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance acyl-CoAs.[10] This protocol is adapted from methods developed for short-chain acyl-CoAs.[10][11]

LC_MS_Workflow Start Start: Cell Culture Harvest Cell Harvesting & Washing Start->Harvest Extraction Acyl-CoA Extraction (Methanol & Internal Standard) Harvest->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant  Pellet Debris Dry Evaporate to Dryness CollectSupernatant->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS DataAnalysis Data Analysis & Quantification LC_MS->DataAnalysis End End DataAnalysis->End

Diagram 2: Workflow for LC-MS/MS analysis of this compound.
Materials

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure

1. Cell Harvesting and Quenching

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of -80°C methanol to the plate.

    • Immediately scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • For suspension cells:

    • Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the final cell pellet in 1 mL of -80°C methanol.

2. Acyl-CoA Extraction

  • Add an appropriate amount of internal standard to the methanol lysate.

  • Vortex the samples vigorously for 1 minute.

  • Add 1 mL of acetonitrile to the lysate and vortex again.[12]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

3. Sample Preparation for LC-MS/MS

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of a solution of 50% methanol in 50 mM ammonium acetate (pH 7).[12] This ensures the stability of the acyl-CoAs.

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[13]

    • Mobile Phase A: 5 mM ammonium acetate in water.[13]

    • Mobile Phase B: Methanol.[13]

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over approximately 10 minutes is a good starting point.[13]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

Protocol 2: Spectrophotometric Assay for this compound Carboxylase Activity

This protocol measures the activity of this compound carboxylase (GCC), a key enzyme in this compound turnover, through a coupled enzyme assay. The carboxylation of this compound is coupled to the NADPH-dependent reduction of the product, which can be monitored by the decrease in absorbance at 340 nm.[2][14]

Coupled_Assay_Pathway cluster_reaction1 Reaction 1: Carboxylation cluster_reaction2 Reaction 2: Coupled Reduction (Monitored) This compound This compound GCC GCC This compound->GCC CO2 CO2 CO2->GCC ATP ATP ATP->GCC ADP_Pi ADP + Pi GCC->ADP_Pi Tartronyl-CoA Tartronyl-CoA GCC->Tartronyl-CoA CaMCR CaMCR Tartronyl-CoA->CaMCR NADPH NADPH NADPH->CaMCR NADP NADP+ CaMCR->NADP Glycerate Glycerate CaMCR->Glycerate

Diagram 3: Principle of the coupled spectrophotometric assay.
Materials

  • Cell extract containing this compound carboxylase (GCC)

  • MOPS buffer (1 M, pH 7.8)

  • Potassium bicarbonate (KHCO₃, 1 M)

  • ATP solution (100 mM)

  • NADPH solution (10 mM)

  • Magnesium chloride (MgCl₂, 1 M)

  • Malonyl-CoA reductase from Chloroflexus aurantiacus (CaMCR)

  • This compound (10 mM)

  • Spectrophotometer and cuvettes

Procedure
  • Prepare the Reaction Mixture: In a cuvette, prepare the following reaction mixture (final volume of 1 mL):

    • 100 µL of 1 M MOPS (pH 7.8) (final concentration: 100 mM)

    • 50 µL of 1 M KHCO₃ (final concentration: 50 mM)

    • 20 µL of 100 mM ATP (final concentration: 2 mM)

    • 30 µL of 10 mM NADPH (final concentration: 0.3 mM)

    • 5 µL of 1 M MgCl₂ (final concentration: 5 mM)

    • A suitable amount of CaMCR (e.g., to a final concentration of 1.8 mg/mL)[2][14]

    • A specific amount of cell extract (e.g., 0.01–1 mg/mL total protein)[2][14]

    • Deionized water to bring the volume to 950 µL.

  • Incubation: Mix the components gently and incubate the cuvette at 37°C for 2 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the Reaction: Start the reaction by adding 50 µL of 10 mM this compound (final concentration: 0.5 mM).[2][14]

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculation of Activity: The rate of NADPH oxidation is directly proportional to the rate of this compound carboxylation. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

The choice of method for measuring this compound turnover depends on the specific research question, the available equipment, and the required sensitivity. LC-MS/MS offers high sensitivity and specificity for absolute quantification of this compound levels in cell extracts. The spectrophotometric assay provides a convenient and high-throughput method for determining the activity of enzymes involved in this compound metabolism, such as this compound carboxylase. By employing these detailed protocols, researchers can accurately assess the dynamics of this compound in their experimental systems.

References

Application Notes and Protocols for Developing a Coupled Enzyme Assay for Glycolyl-CoA Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolyl-Coenzyme A (Glycolyl-CoA) is an acyl-CoA thioester that plays a role in various metabolic pathways, including the glyoxylate (B1226380) cycle and synthetic carbon fixation pathways. The study of enzymes that produce or consume this compound is crucial for understanding these pathways and for the development of novel therapeutics and biotechnological applications. This document provides detailed protocols for the enzymatic synthesis of this compound and for the development of a continuous coupled enzyme assay to determine the kinetic parameters of enzymes that metabolize this substrate.

The principle of a coupled enzyme assay is to link the reaction of interest (the primary reaction) to a second, easily measurable enzymatic reaction (the coupling reaction). The rate of the coupling reaction is directly proportional to the rate of the primary reaction, allowing for continuous monitoring of the enzyme kinetics. Here, we describe two main approaches: a universal assay for enzymes that release free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a specific example of a coupled assay using a well-characterized coupling enzyme.

Enzymatic Synthesis and Purification of this compound

A reliable source of pure this compound is essential for accurate kinetic studies. An engineered acetyl-CoA synthetase (ACS) with improved activity for glycolate (B3277807) can be utilized for the enzymatic synthesis of this compound from glycolic acid and Coenzyme A.[1]

Logical Workflow for this compound Synthesis and Purification

cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Quantification Start Start Incubate Incubate Glycolate, CoA, ATP with engineered ACS Start->Incubate Quench Quench reaction (e.g., with acid) Incubate->Quench HPLC_Purify HPLC Purification (Reversed-Phase C18) Quench->HPLC_Purify Lyophilize Lyophilize pure fractions HPLC_Purify->Lyophilize Quantify Quantify by A260 and validate purity by HPLC Lyophilize->Quantify Store Store at -80°C Quantify->Store

Caption: Workflow for this compound synthesis and purification.

Protocol 2.1: Enzymatic Synthesis of this compound

Materials:

  • Engineered Acetyl-CoA Synthetase (ACS) with activity towards glycolate

  • Glycolic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tricine buffer, pH 8.0

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture in a suitable volume (e.g., 10 mL) containing:

    • 100 mM Tricine buffer, pH 8.0

    • 20 mM MgCl₂

    • 10 mM Glycolic acid

    • 5 mM Coenzyme A

    • 10 mM ATP

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the engineered ACS to a final concentration of 0.1 µM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots at time intervals and analyzing by HPLC to check for the formation of this compound.

  • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of 10% (w/v) TCA.

  • Incubate on ice for 10 minutes to precipitate the enzyme.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing this compound for purification.

Protocol 2.2: HPLC Purification and Quantification of this compound

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 100 mM Sodium Phosphate (B84403), pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Acetonitrile

  • Lyophilizer

Procedure:

  • Equilibrate the C18 column with 100% Mobile Phase A.

  • Inject the supernatant from the quenched synthesis reaction onto the HPLC column.

  • Elute the this compound using a linear gradient of 0-100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Pool the pure fractions and lyophilize to obtain a stable powder.

  • Resuspend the lyophilized this compound in a known volume of water.

  • Determine the concentration by measuring the absorbance at 260 nm using a molar extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹.

  • Verify the purity of the synthesized this compound by re-injecting a small amount onto the HPLC and observing a single peak at the expected retention time.

Table 1: this compound Purity and Concentration

ParameterResult
Concentration (A₂₆₀)[Enter value] mM
Purity (HPLC)[Enter value] %
Retention Time[Enter value] min

Coupled Enzyme Assay for this compound Consuming Enzymes

Method 1: DTNB-Based Continuous Assay for CoA-SH Release

This method is suitable for enzymes that catalyze a reaction where free Coenzyme A is a product, such as this compound hydrolases or some transferases. The released CoA-SH reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Signaling Pathway for DTNB-Based Assay

Glycolyl_CoA Glycolyl_CoA Enzyme_of_Interest Enzyme of Interest Glycolyl_CoA->Enzyme_of_Interest Substrate Product Product Enzyme_of_Interest->Product CoA_SH CoA-SH Enzyme_of_Interest->CoA_SH Product 1 TNB TNB²⁻ (Yellow) CoA_SH->TNB Reacts with DTNB DTNB DTNB->TNB Spectrophotometer Measure A₄₁₂ TNB->Spectrophotometer Detected by

Caption: Principle of the DTNB-based coupled assay.

Protocol 3.1: DTNB Assay for this compound Kinetics

Materials:

  • Purified "Enzyme of Interest"

  • Synthesized and quantified this compound

  • DTNB (Ellman's Reagent)

  • HEPES buffer, pH 7.5

  • Microplate reader or spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a stock solution of 10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0.

  • Prepare a reaction buffer of 50 mM HEPES, pH 7.5.

  • In a 96-well plate or a cuvette, prepare the reaction mixture (final volume, e.g., 200 µL):

    • 50 mM HEPES, pH 7.5

    • 0.2 mM DTNB

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the plate reader/spectrophotometer.

  • Initiate the reaction by adding a known concentration of the "Enzyme of Interest".

  • Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15 seconds for 10 minutes).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (ε = 14,150 M⁻¹cm⁻¹).

  • Perform control reactions without the enzyme and without this compound to account for any background reaction.

  • Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Method 2: Coupled Assay with a Secondary Enzyme

This method is applicable when the product of the primary reaction is a substrate for a well-characterized secondary (coupling) enzyme. For instance, if an enzyme transfers the glycolyl group from this compound to an acceptor molecule, and the other product is glyoxylate, a glyoxylate reductase could be used as the coupling enzyme, monitoring the consumption of NADH.

As a hypothetical example, we will consider using citrate (B86180) synthase as a coupling enzyme. If the primary enzyme produces a substrate that can be acted upon by citrate synthase, the subsequent consumption of a substrate like oxaloacetate or the production of citrate can be monitored. For this to be a valid assay, the kinetics of citrate synthase with the product of the primary reaction must be known and the citrate synthase reaction must not be rate-limiting.

Table 2: Hypothetical Kinetic Parameters for a this compound Consuming Enzyme

Kinetic ParameterValue
Kₘ for this compound[Enter experimental value] µM
Vₘₐₓ[Enter experimental value] µmol/min/mg
k꜀ₐₜ[Enter experimental value] s⁻¹
k꜀ₐₜ/Kₘ[Enter experimental value] M⁻¹s⁻¹
Protocol 3.2: Experimental Design to Validate a Citrate Synthase Coupled Assay

Objective: To determine if citrate synthase can be used as a coupling enzyme and to establish the optimal assay conditions.

Materials:

  • Purified "Enzyme of Interest"

  • Synthesized and quantified this compound

  • Purified pig heart citrate synthase

  • Orotic acid

  • Orotate (B1227488) phosphoribosyltransferase (OPRT)

  • Orotidine-5'-monophosphate (OMP) decarboxylase

  • DTNB

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Principle: This assay is based on the consumption of oxaloacetate by citrate synthase. The change in oxaloacetate concentration can be monitored by its reaction with orotate in the presence of OPRT and OMP decarboxylase, which leads to a decrease in absorbance at 295 nm. Alternatively, the release of CoA can be monitored using DTNB as described in Method 1. For this example, we will focus on the DTNB method for simplicity.

Procedure:

  • Characterize Citrate Synthase with this compound:

    • Perform a direct kinetic analysis of citrate synthase with this compound as a substrate (in the presence of oxaloacetate).

    • Use the DTNB assay (Protocol 3.1) to monitor the release of CoA-SH.

    • Vary the concentration of this compound to determine the Kₘ and Vₘₐₓ of citrate synthase for this non-natural substrate. This is crucial to ensure the coupling reaction will be efficient.

  • Optimize the Coupled Assay Conditions:

    • Set up the primary reaction with your "Enzyme of Interest" and this compound.

    • Add an excess of the coupling enzyme (citrate synthase) and its other substrate (oxaloacetate). "Excess" should be determined based on the Vₘₐₓ of citrate synthase, ensuring that its activity is at least 10-fold higher than the expected maximum activity of your primary enzyme.

    • Monitor the reaction using the DTNB method. The rate of CoA-SH release should now be dependent on the activity of your primary enzyme.

  • Run the Kinetic Assay for the "Enzyme of Interest":

    • Once the coupled system is validated, perform the kinetic assay by varying the concentration of this compound while keeping the concentrations of the coupling enzyme and its substrates constant and in excess.

    • Calculate the kinetic parameters for your "Enzyme of Interest" as described in Protocol 3.1.

Table 3: Experimental Data for Michaelis-Menten Kinetics

[this compound] (µM)Initial Velocity (v₀) (µM/min) - Replicate 1Initial Velocity (v₀) (µM/min) - Replicate 2Initial Velocity (v₀) (µM/min) - Replicate 3Average v₀ (µM/min)
[Value 1]
[Value 2]
[Value 3]
[Value 4]
[Value 5]
[Value 6]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis of this compound and the development of robust coupled enzyme assays for the kinetic characterization of enzymes involved in its metabolism. The DTNB-based assay offers a versatile and continuous method for enzymes that release free CoA. For other types of enzymes, a carefully validated coupled system with a secondary enzyme, such as citrate synthase, can be developed. Accurate determination of the kinetic parameters of these enzymes is fundamental for advancing our understanding of their biological roles and for their application in biotechnology and drug discovery.

References

Application Notes and Protocols: Glycolyl-CoA in Cell-Free Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cell-free metabolic engineering has emerged as a powerful platform for rapid prototyping and optimization of biosynthetic pathways. One molecule of growing interest in this field is glycolyl-CoA, a key intermediate in novel carbon fixation pathways. This document provides detailed application notes and protocols for the use of this compound in cell-free systems, with a focus on the construction and analysis of synthetic CO2-fixation pathways. The methodologies described herein are intended to provide a comprehensive guide for researchers aiming to harness the potential of this compound for sustainable chemical production and drug development.

Core Applications of this compound in Cell-Free Systems

This compound is a central metabolite in synthetic carbon fixation pathways that aim to overcome the limitations of natural photosynthesis. A prime example is the tartronyl-CoA (TaCo) pathway, a synthetic route designed to improve the efficiency of photorespiration. In cell-free systems, the TaCo pathway can be reconstituted to convert glycolate, a product of the oxygenase activity of RuBisCO, into a C3 compound, thereby fixing an additional molecule of CO2.

Key Applications Include:

  • Prototyping and Optimization of Synthetic CO2-Fixation Pathways: Cell-free systems allow for the rapid assembly and testing of enzymatic pathways involving this compound.[1][2] Different enzyme variants and concentrations can be readily screened to optimize pathway flux and product yield.

  • Enzyme Engineering and Characterization: The open nature of cell-free systems facilitates the characterization of novel enzymes that produce or utilize this compound, such as this compound synthetase (GCS) and this compound carboxylase (GCC).[3][4]

  • Biosynthesis of Value-Added Chemicals: Pathways utilizing this compound can be engineered to produce a variety of chemicals, contributing to a more sustainable bioeconomy.

  • Drug Discovery and Development: As enzymes involved in CoA metabolism can be drug targets, cell-free systems provide a platform for screening inhibitors of this compound-utilizing enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for enzymes involved in this compound metabolism within cell-free systems. This data is crucial for modeling and optimizing pathway performance.

Table 1: Kinetic Parameters of Engineered this compound Carboxylase (GCC) Variants

Enzyme VariantVmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)KM for this compound (mM)ATP/Carboxylation RatioReference
GCC M5-5.6 ± 0.3-4.0 ± 0.0[5]
GCC G20R2.6 ± 0.49.8 ± 0.2Slightly Increased vs. M5Marginally Changed vs. M5[5][6]
GCC L100N---1.7 ± 0.1[5]

Note: Specific activity for G20R was determined at a this compound concentration of 0.5 mM.[5][6]

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound in cell-free metabolic engineering.

Cell-Free Protein Synthesis (CFPS) of Pathway Enzymes

This protocol describes the general procedure for expressing enzymes of a this compound pathway in an E. coli-based cell-free system.

Materials:

  • E. coli cell extract (e.g., S30 extract)

  • Energy solution (e.g., PANOx-SP) containing ATP, GTP, UTP, CTP, NAD+, CoA, folinic acid, and amino acids.[7]

  • Plasmid DNA encoding the enzyme of interest with a T7 promoter.

  • T7 RNA Polymerase

  • Reaction buffer (e.g., HEPES)

  • Magnesium glutamate

  • Potassium glutamate

Procedure:

  • Thaw all components on ice.

  • In a microcentrifuge tube, assemble the CFPS reaction by mixing the following components in the specified order:

    • Nuclease-free water to the final volume.

    • Reaction buffer

    • Energy solution

    • Amino acid mixture

    • Magnesium glutamate

    • Potassium glutamate

    • T7 RNA Polymerase

    • Plasmid DNA (final concentration ~5-10 nM)

    • E. coli cell extract (typically 33% of the final volume)[7]

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at the optimal temperature for the specific cell extract (e.g., 30-37°C) for 2-16 hours.[8]

  • After incubation, the enzyme-enriched lysate can be used directly in subsequent pathway reconstitution experiments or purified if necessary.

In Vitro Reconstitution of the Tartronyl-CoA (TaCo) Pathway

This protocol outlines the steps to assemble and run the TaCo pathway in a cell-free system using enzymes produced via CFPS.

Materials:

  • Enzyme-enriched lysates for:

    • This compound Synthetase (GCS)

    • This compound Carboxylase (GCC)

    • Tartronyl-CoA Reductase (TCR)

  • Substrates: Glycolate, ATP, CoA, NADPH, KHCO₃

  • Reaction Buffer (e.g., 100 mM MOPS, pH 7.8)[6]

  • MgCl₂

Procedure:

  • Combine the enzyme-enriched lysates in a single reaction tube. The ratio of each enzyme can be varied to optimize the pathway.

  • Prepare the reaction mixture in a separate tube containing:

    • Reaction Buffer

    • Glycolate

    • ATP

    • CoA

    • KHCO₃

    • MgCl₂

    • NADPH

  • Initiate the reaction by adding the substrate mixture to the combined enzyme lysates.

  • Incubate the reaction at 37°C.

  • Take time-point samples for analysis of intermediates and final products by LC-MS.

Spectrophotometric Assay for this compound Carboxylase (GCC) Activity

This coupled enzyme assay measures the carboxylation of this compound by monitoring the oxidation of NADPH.[6]

Materials:

  • Purified GCC enzyme or GCC-enriched lysate

  • Malonyl-CoA Reductase (CaMCR) from Chloroflexus aurantiacus

  • Reaction Buffer: 100 mM MOPS, pH 7.8

  • 50 mM KHCO₃

  • 2 mM ATP

  • 0.3 mM NADPH

  • 5 mM MgCl₂

  • 0.5 mM this compound

Procedure:

  • In a cuvette, mix the following components:

    • Reaction Buffer

    • KHCO₃

    • ATP

    • NADPH

    • MgCl₂

    • CaMCR

    • GCC enzyme

  • Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the GCC activity based on the rate of NADPH consumption (ε = 6.22 mM⁻¹ cm⁻¹).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other CoA esters from cell-free reactions.

Materials:

  • Cell-free reaction sample

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)[9][10]

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Solid-phase extraction (SPE) column (e.g., Oasis HLB)[9][10]

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Quenching and Extraction:

    • To 100 µL of the cell-free reaction, add 1 mL of ice-cold 10% TCA to precipitate proteins and quench the reaction.[9][10]

    • Add the internal standard.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[9][10]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and resuspend in a suitable solvent for LC-MS analysis.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is m/z 826.1 -> 428.1.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the application of this compound in cell-free metabolic engineering.

Tartronyl_CoA_Pathway cluster_input Inputs cluster_pathway Tartronyl-CoA (TaCo) Pathway cluster_intermediates Intermediates cluster_output Output Glycolate Glycolate GCS This compound Synthetase (GCS) Glycolate->GCS ATP ATP ATP->GCS CoA CoA CoA->GCS CO2 CO₂ GCC This compound Carboxylase (GCC) CO2->GCC NADPH1 NADPH TCR Tartronyl-CoA Reductase (TCR) NADPH1->TCR NADPH2 NADPH NADPH2->TCR Glycolyl_CoA This compound GCS->Glycolyl_CoA Tartronyl_CoA Tartronyl-CoA GCC->Tartronyl_CoA Tartronic_Semialdehyde Tartronic Semialdehyde TCR->Tartronic_Semialdehyde Glycerate Glycerate TCR->Glycerate Glycolyl_CoA->GCC Tartronyl_CoA->TCR Tartronic_Semialdehyde->TCR

Figure 1: The Tartronyl-CoA (TaCo) Pathway for CO2 fixation.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_reconstitution Reconstitution & Analysis cluster_optimization Optimization Plasmid_Prep Plasmid DNA Preparation CFPS Cell-Free Protein Synthesis of Pathway Enzymes Plasmid_Prep->CFPS CFE_Prep Cell-Free Extract Preparation CFE_Prep->CFPS Pathway_Assembly Pathway Reconstitution & Incubation CFPS->Pathway_Assembly Sampling Time-course Sampling Pathway_Assembly->Sampling LCMS LC-MS/MS Analysis of Metabolites Sampling->LCMS Data_Analysis Data Analysis & Modeling LCMS->Data_Analysis Redesign Pathway Redesign Data_Analysis->Redesign Redesign->Plasmid_Prep Iterate

Figure 2: General workflow for cell-free metabolic engineering.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Glycolyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of Glycolyl-CoA. Our goal is to help you overcome common challenges, particularly low yields, and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the enzymatic synthesis of this compound, offering potential causes and actionable solutions.

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can arise from several factors, ranging from suboptimal reaction conditions to issues with enzyme activity. A systematic approach to troubleshooting is essential.[1] The primary areas to investigate are:

  • Enzyme Activity and Stability: One or more enzymes in your pathway may be inactive or unstable under the reaction conditions.

  • Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your enzymes.

  • Substrate and Cofactor Availability: Incorrect concentrations or poor purity of substrates (e.g., glycolate (B3277807), formaldehyde, formyl-CoA) and cofactors (e.g., CoA, ATP) can limit the reaction.

  • Presence of Inhibitors: Contaminants in your reagents or reaction vessels can inhibit enzyme activity.

  • Product Instability: this compound itself can be unstable under certain conditions.

Q2: How can I determine if a specific enzyme in my pathway is inactive or has low activity?

To identify a problematic enzyme, it is best to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product.

For example, to measure the activity of a this compound Synthetase (GCS), you can use a coupled assay that monitors ATP consumption.[2] If individual enzyme activities are confirmed to be within the expected range, the issue likely lies with the coupled reaction conditions or the presence of inhibitors.[1]

Q3: My reaction is consuming an excessive amount of ATP. What could be the cause and how can I mitigate it?

Futile ATP hydrolysis is a known issue with some engineered enzymes, such as certain variants of this compound Carboxylase (GCC).[3][4] For instance, the GCC M5 variant hydrolyzes about four ATP molecules for each carboxylation event.[3][4]

Solutions:

  • Enzyme Selection: Consider using an enzyme variant specifically engineered to reduce ATP consumption. For example, the L100N variant of GCC M5 was shown to decrease the ATP to carboxylation ratio to 1.7 ± 0.1, a 60% reduction in energy demand compared to the parent M5 variant.[3][4]

  • Directed Evolution: If you have the resources, you can perform directed evolution experiments to screen for mutants with improved coupling between ATP hydrolysis and carboxylation.

Q4: The catalytic efficiency of my enzyme seems to be the rate-limiting step. How can I improve it?

Low catalytic efficiency is a common bottleneck, especially when using newly engineered enzymes.[3][4][5][6][7]

Solutions:

  • Enzyme Engineering: Utilize variants that have been engineered for higher catalytic rates. For example, the G20R variant of GCC M5 demonstrated a 2.8-fold improvement in the carboxylation rate compared to the parent enzyme.[3] Similarly, the MeOXC4 variant of oxalyl-CoA decarboxylase was engineered into a highly efficient this compound synthase with a 200-fold increase in GCS activity compared to the wild type.[8]

  • Machine Learning-Supported Engineering: Advanced techniques combining machine learning and directed evolution can accelerate the identification of enzyme variants with significantly improved properties.[3][4][5]

  • Optimization of Reaction Conditions: Ensure that factors like substrate and cofactor concentrations, pH, and temperature are optimized for your specific enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic routes for this compound synthesis?

Two prominent routes are:

  • From Glycolate: Using an engineered this compound Synthetase (GCS), often a variant of Acetyl-CoA Synthetase (ACS), to ligate glycolate and Coenzyme A. The ACS19 variant is an example of such an engineered enzyme with improved kinetics for glycolate.[2]

  • From C1 building blocks: Utilizing a this compound Synthase (GCS) to condense formyl-CoA and formaldehyde. The engineered MeOXC4 is a highly efficient enzyme for this conversion.[8]

Q2: Are there established high-throughput screening methods to find better enzyme variants?

Yes, high-throughput screening is crucial for directed evolution of improved enzymes. A fluorometric assay has been successfully used to screen for GCS activity. This assay involves a cascade of enzymatic reactions where the formation of this compound ultimately leads to the production of a fluorescent molecule, resorufin (B1680543), allowing for rapid quantification of enzyme activity in a plate reader format.[8]

Q3: What is the Tartronyl-CoA (TaCo) pathway and why is this compound synthesis important for it?

The TaCo pathway is a synthetic photorespiration bypass designed to improve CO2 fixation efficiency in organisms like plants.[3][4][6][7][9] The key enzyme in this pathway, this compound Carboxylase (GCC), converts this compound to tartronyl-CoA, fixing a molecule of CO2 in the process.[3][4][6][7][9] Therefore, an efficient synthesis of this compound is the essential first step for the entire pathway to function optimally.

Data Presentation

Table 1: Comparison of Engineered this compound Carboxylase (GCC) Variants

VariantKey ImprovementFold Improvement/ChangeATP per CarboxylationReference
GCC M5Catalytic Efficiency~900-fold vs. wild-type PCC4.0 ± 0.0[3][6]
GCC M5 G20RCarboxylation Rate2.8-fold vs. GCC M5Marginal change[3]
GCC M5 L100NReduced ATP Demand60% reduction vs. GCC M51.7 ± 0.1[3][4]

Table 2: Engineered this compound Synthetase (GCS) and Related Enzymes

EnzymeParent EnzymeKey ImprovementFold ImprovementReference
ACS19Acetyl-CoA Synthetase (EcACS)kcat/KM for glycolate~2-fold vs. EcACS[2]
MeOXC4Oxalyl-CoA Decarboxylase (MeOXC)GCS Activity200-fold vs. wild-type[8]

Experimental Protocols

1. Spectrophotometric Measurement of this compound Carboxylation Rate

This protocol is adapted from studies on this compound Carboxylase (GCC) variants.[3]

  • Reaction Mixture:

    • 100 mM MOPS, pH 7.8

    • 50 mM KHCO₃

    • 0.15 mM ATP

    • 0.5 mM NADPH

    • 5 mM MgCl₂

    • 1.8 mg/mL CaMCR (from Chloroflexus aurantiacus)

    • 0.05–3 mg/mL GCC (or variant)

  • Procedure:

    • Combine all reaction components except this compound in a cuvette.

    • Incubate the mixture for 2 minutes at 37°C.

    • Initiate the reaction by adding 0.5 mM this compound.

    • Monitor the decrease in absorbance at λ = 340 nm over time, which corresponds to the consumption of NADPH.

    • The ATP per carboxylation ratio can be calculated from the ratio of the initial ATP concentration to the amount of NADPH consumed.

2. High-Throughput Screening for this compound Synthase (GCS) Activity

This protocol is based on a coupled enzyme assay for detecting GCS activity.[8]

  • Enzyme Cascade:

    • GCS (e.g., OXC variant): Formyl-CoA + Formaldehyde → this compound

    • CoA-transferase (AbfT): this compound + Formate → Glycolate + Formyl-CoA

    • Glycolate Oxidase (GOX): Glycolate + O₂ → Glyoxylate + H₂O₂

    • Horseradish Peroxidase (HRP): H₂O₂ + Ampliflu Red → Resorufin (fluorescent)

  • Procedure:

    • Set up reactions in a microplate format containing the substrates (formyl-CoA, formaldehyde, formate), cofactors, and the enzyme cascade components (AbfT, GOX, HRP, Ampliflu Red).

    • Add the GCS variant to be screened to each well.

    • Incubate the plate under optimal conditions.

    • Measure the fluorescence of resorufin in a plate reader to quantify GCS activity.

Visualizations

Troubleshooting_Workflow start Low this compound Yield q1 Perform individual enzyme assays start->q1 q2 Check enzyme activity q1->q2 a1 Enzyme activity is low q2->a1 No a2 Enzyme activity is normal q2->a2 Yes s1 Optimize enzyme expression/ purification or use engineered variant a1->s1 q3 Investigate coupled reaction conditions a2->q3 q4 Check for inhibitors or product degradation a2->q4 s2 Optimize pH, temperature, substrate/cofactor concentrations q3->s2 s3 Use high-purity reagents, check for product stability q4->s3

Caption: Troubleshooting workflow for low this compound yield.

TaCo_Pathway Glycolate Glycolate GCS This compound Synthetase (GCS) Glycolate->GCS Glycolyl_CoA This compound GCC This compound Carboxylase (GCC) Glycolyl_CoA->GCC Tartronyl_CoA Tartronyl-CoA TCR Tartronyl-CoA Reductase Tartronyl_CoA->TCR Glycerate Glycerate GCS->Glycolyl_CoA ADP_out ADP + Pi GCS->ADP_out GCC->Tartronyl_CoA ADP_out2 ADP + Pi GCC->ADP_out2 TCR->Glycerate NADP_out NADP+ TCR->NADP_out CoA CoA CoA->GCS ATP_in ATP ATP_in->GCS CO2_in CO2 CO2_in->GCC ATP_in2 ATP ATP_in2->GCC NADPH_in NADPH NADPH_in->TCR

Caption: Simplified overview of the initial steps in the TaCo pathway.

References

Addressing the stability and degradation of Glycolyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycolyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues you may encounter during your experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Question: My enzymatic assay using a fresh this compound solution is giving inconsistent or low readings. What could be the cause?

  • Answer: Inconsistent or low readings are often due to the degradation of this compound. The thioester bond in this compound is susceptible to hydrolysis, which can be accelerated by several factors in your experimental setup.

    • pH of the solution: Acyl-CoAs, including this compound, are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pHs.[1] Thioesters are generally more stable at a neutral pH.[2][3]

    • Temperature: Higher temperatures can increase the rate of hydrolysis. It is crucial to keep this compound solutions on ice whenever possible.

    • Buffer components: Certain buffer components can influence the stability of thioesters. It is advisable to use buffers that have been validated for use with acyl-CoAs.

    • Contaminants: The presence of nucleophiles or contaminating enzymes (e.g., thioesterases) in your sample or reagents can lead to the rapid degradation of this compound.

Issue 2: Loss of this compound concentration during storage.

  • Question: I've prepared a stock solution of this compound, but its effective concentration seems to decrease over time, even when stored at -20°C. Why is this happening and how can I prevent it?

  • Answer: The decrease in this compound concentration during storage is likely due to chemical instability.

    • Aqueous solution instability: Storing this compound in aqueous buffers for extended periods is not recommended, as hydrolysis can still occur, albeit at a slower rate, at low temperatures. Some sources suggest not storing aqueous solutions of acyl-CoAs for more than one day.[4]

    • Freeze-thaw cycles: Repeatedly freezing and thawing your this compound stock solution can accelerate degradation. It is best to prepare single-use aliquots.

    • Oxidation: Although less commonly cited for the acyl group of this compound, the free thiol on the Coenzyme A portion can be susceptible to oxidation, which could potentially impact assays where the entire molecule is important.

Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Question: When analyzing my this compound sample, I see unexpected peaks that I suspect are degradation products. What are the likely degradation products and how can I confirm this?

  • Answer: The primary non-enzymatic degradation product of this compound in aqueous solution is likely the result of hydrolysis of the thioester bond.

    • Hydrolysis Products: This would yield Coenzyme A (CoA-SH) and glycolic acid. You can confirm this by running standards of these two compounds in your chromatography system.

    • Other Possibilities: Depending on the buffer and other components, other adducts could potentially form, though this is less common.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a dry powder at -20°C or below. For solutions, it is best to prepare them fresh for each experiment. If a stock solution must be made, consider the following:

  • Solvent: For short-term storage, using a solvent like methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1] If an aqueous buffer is necessary, use a neutral pH and store on ice for immediate use.

  • Aliquoting: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution and store them at -80°C for no longer than one week.[5]

Q2: What is the optimal pH for working with this compound?

A2: A neutral pH range (6.0-7.5) is generally recommended to minimize the rate of hydrolysis of the thioester bond.[2][3] Both highly acidic and, particularly, alkaline conditions will accelerate degradation.[1]

Q3: How can I check the integrity of my this compound solution?

A3: You can assess the integrity of your this compound solution using analytical techniques such as:

  • HPLC: High-Performance Liquid Chromatography can be used to separate this compound from its potential degradation products like Coenzyme A.

  • LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry offers a highly sensitive method to quantify this compound and identify degradation products.[1]

Q4: Are there any specific buffer components I should avoid?

A4: While specific incompatibilities for this compound are not extensively documented, it is good practice to avoid buffers with components that could act as strong nucleophiles. Buffers containing thiols, for instance, could potentially lead to thioester exchange.[6] Using common biological buffers like HEPES or MOPS at a neutral pH is generally a safe starting point, as seen in various enzymatic assays involving this compound.[7]

Data Summary

Table 1: Factors Affecting Acyl-CoA Stability in Solution

FactorEffect on StabilityRecommendations
pH Unstable in alkaline and strongly acidic conditions.[1]Maintain a neutral pH (6.0-7.5).
Temperature Higher temperatures accelerate degradation.[8]Keep solutions on ice and store frozen.
Solvent More stable in methanol than in aqueous solutions.[1]Use methanol for stock solutions if compatible with the downstream application.
Storage Degradation occurs in aqueous solutions, even when frozen.[4][5]Store as a dry powder. For solutions, make fresh or store in single-use aliquots at -80°C for a short term.
Freeze-Thaw Cycles Accelerates degradation.Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a framework for assessing the stability of this compound under different buffer and temperature conditions.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare the different buffers you wish to test (e.g., phosphate (B84403) buffer at pH 6.0, 7.0, and 8.0).

  • Incubation:

    • Dilute the this compound stock solution into each of the test buffers to a final concentration suitable for HPLC analysis.

    • Divide each solution into aliquots for different time points and incubation temperatures (e.g., 4°C and room temperature).

  • Time Points:

    • Immediately inject a "time zero" sample for each condition into the HPLC.

    • Inject subsequent samples at defined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile at a wavelength where Coenzyme A absorbs (around 260 nm).

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Glycolyl_CoA_Degradation_Pathway Non-Enzymatic Degradation of this compound Glycolyl_CoA This compound Degradation_Products Degradation Products Glycolyl_CoA->Degradation_Products Hydrolysis H2O H2O (Water) CoA_SH Coenzyme A Degradation_Products->CoA_SH Glycolic_Acid Glycolic Acid Degradation_Products->Glycolic_Acid High_pH High pH High_pH->Glycolyl_CoA accelerates High_Temp High Temperature High_Temp->Glycolyl_CoA accelerates Nucleophiles Nucleophiles Nucleophiles->Glycolyl_CoA accelerates

Caption: Non-enzymatic hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent/Low Results Check_Freshness Is the this compound solution freshly prepared? Start->Check_Freshness Check_Storage How was the stock solution stored? Check_Freshness->Check_Storage Yes Prepare_Fresh Prepare a fresh solution Check_Freshness->Prepare_Fresh No Check_pH Check buffer pH (aim for neutral) Check_Storage->Check_pH Properly Use_Aliquots Use single-use aliquots stored at -80°C Check_Storage->Use_Aliquots Improperly Prepare_Fresh->Check_pH Check_Temp Keep all solutions on ice Check_pH->Check_Temp Problem_Solved Problem Resolved Check_Temp->Problem_Solved Use_Aliquots->Check_pH Further_Investigation Further Investigation Needed (e.g., enzyme activity, other reagents) Problem_Solved->Further_Investigation If problem persists

Caption: Decision tree for troubleshooting this compound experiments.

References

Troubleshooting low signal intensity in Glycolyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal intensity in Glycolyl-CoA mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal for this compound in my LC-MS/MS experiment?

A1: Low signal intensity for this compound can arise from several factors throughout the experimental workflow. The most common culprits include:

  • Sample Degradation: Acyl-CoAs, including this compound, are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of this compound.[1][2]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can lead to poor sensitivity.[1]

  • Matrix Effects: Components in complex biological samples can suppress the ionization of the target analyte, a phenomenon known as ion suppression.[1]

  • Chromatographic Issues: Poor peak shape due to column overload or contamination can result in a decreased signal-to-noise ratio.[1]

  • Errors in Sample Preparation: The choice of extraction and cleanup methods is critical. Inefficient protein precipitation or loss of the analyte during solid-phase extraction (SPE) can lead to significantly lower signal.[1]

Q2: What are the characteristic fragmentation patterns for this compound that I should be looking for?

A2: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode mass spectrometry. During MS/MS, the CoA moiety typically cleaves at the 3'-phosphate-adenosine-5'-diphosphate.[3][4][5] This results in a characteristic neutral loss of 507.1 Da. Another common fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate at an m/z of 428.0365.[6] Therefore, for this compound (with a monoisotopic mass of approximately 825.1 Da), you should look for a precursor ion of [M+H]⁺ at m/z 826.1 and product ions at m/z 319.1 ([M-507+H]⁺) and m/z 428.0.

Q3: How can I improve the stability of my this compound samples?

A3: To minimize degradation, it is crucial to handle samples with care. Acyl-CoAs are sensitive to both temperature and pH.[7] Key recommendations include:

  • Always keep samples on ice or at 4°C during preparation.

  • Use acidic conditions (e.g., by adding acetic acid or using an acidic extraction buffer) to reduce hydrolysis.[1]

  • Minimize the time samples spend in aqueous solutions before analysis.[1]

  • For long-term storage, samples should be kept at -80°C.

  • Consider using glass vials instead of plastic, as some studies have shown this can decrease signal loss for CoA metabolites.[8]

Q4: Can my choice of sample extraction solvent affect this compound signal intensity?

A4: Absolutely. The extraction solvent plays a critical role in both the recovery of the analyte and the precipitation of proteins. Common deproteinizing agents include trichloroacetic acid (TCA), perchloric acid (PCA), and 5-sulfosalicylic acid (SSA).[3][9][10] While TCA is effective, it often requires removal via solid-phase extraction (SPE), which can lead to the loss of more polar compounds.[3] One study found that using 2.5% SSA for extraction resulted in good recovery of short-chain acyl-CoAs and did not necessitate an SPE step, thereby improving the recovery of CoA biosynthetic precursors.[3]

Troubleshooting Guides

Guide 1: No Signal or Extremely Low Signal Intensity

This guide provides a step-by-step approach to diagnose a complete or near-complete loss of the this compound signal.

Troubleshooting Workflow for No/Low this compound Signal

start Start: No or Very Low This compound Signal ms_check 1. Verify MS Instrument Performance - Infuse a known standard (e.g., caffeine) - Check for stable spray and signal start->ms_check lc_check 2. Isolate the LC System - Prepare fresh this compound standard - Perform a direct injection into the MS ms_check->lc_check MS is OK lc_problem LC System Issue Identified - Check for leaks - Purge pumps - Inspect column for blockage lc_check->lc_problem No signal on direct injection sample_prep_check 3. Evaluate Sample Preparation - Prepare a fresh standard and spike it  into a blank matrix - Process alongside a problematic sample lc_check->sample_prep_check Signal is present end Signal Restored lc_problem->end sample_prep_issue Sample Preparation Issue Identified - Review extraction protocol - Check for expired reagents - Optimize SPE conditions sample_prep_check->sample_prep_issue Standard works, -spiked sample fails method_check 4. Review MS Method Parameters - Verify precursor/product ion m/z - Optimize collision energy - Check source parameters sample_prep_check->method_check Both fail sample_prep_issue->end method_issue MS Method Issue Identified - Re-optimize parameters using a  directly infused standard method_check->method_issue Incorrect parameters no_signal Still No Signal? - Consider sample stability - Consult instrument specialist method_check->no_signal Parameters are correct method_issue->end

Caption: A logical workflow for troubleshooting a complete loss of LC-MS signal.

Guide 2: Inconsistent or Poor Signal Intensity

This guide addresses issues of signal variability, poor peak shape, and low signal-to-noise ratio.

Symptom Potential Cause Recommended Action
Inconsistent Retention Time - Inadequate column equilibration- Leak in the LC system- Mobile phase composition drift- Ensure sufficient equilibration time between injections.- Inspect fittings and connections for leaks.- Prepare fresh mobile phases daily.
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Incompatible sample solvent- Column overload- Replace the column with a new one.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Dilute the sample and re-inject.
High Background Noise - Contaminated mobile phase or LC system- Ion source contamination- Use high-purity solvents (e.g., LC-MS grade).- Flush the LC system thoroughly.- Clean the ion source according to the manufacturer's protocol.[2]
Gradual Decrease in Signal Over a Run - Ion suppression from late-eluting matrix components- Buildup of contaminants on the column or in the ion source- Sample degradation in the autosampler- Improve chromatographic separation to resolve this compound from interfering compounds.- Implement a column wash step at the end of each injection.- Ensure the autosampler is kept at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Sample Extraction from Mammalian Cells

This protocol is a general guideline for the extraction of short-chain acyl-CoAs, including this compound, from cultured mammalian cells.

  • Cell Harvesting: Aspirate the culture medium from adherent cells.

  • Metabolism Quenching & Lysis: Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.[9][10] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (if available) to correct for sample loss during preparation.

  • Homogenization: Sonicate the samples briefly (e.g., 10 pulses of 0.5 seconds) while keeping them on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9][10]

  • Solid-Phase Extraction (SPE) (If using TCA):

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol (B129727), followed by 1 mL of water.[9]

    • Load the cleared supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.[9]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 5% 5-sulfosalicylic acid in water, for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Method Parameters

These are representative starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.

Parameter Typical Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 15 mM Ammonium Hydroxide[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (Q1) m/z 826.1
Product Ions (Q3) m/z 319.1 and/or m/z 428.0[3][4][5]
Collision Energy (CE) Optimize by infusing a this compound standard. This is instrument-dependent.

Signaling Pathways and Workflows

This compound Fragmentation Pathway

cluster_0 MS1 cluster_1 MS2 (Collision Cell) GlycolylCoA This compound [M+H]⁺ m/z 826.1 Fragment1 [M - 507 + H]⁺ m/z 319.1 GlycolylCoA->Fragment1 Fragmentation Fragment2 Adenosine 3',5'-diphosphate m/z 428.0 GlycolylCoA->Fragment2 Fragmentation NeutralLoss Neutral Loss of 3'-phospho-adenosine-5'-diphosphate (507.1 Da) GlycolylCoA->NeutralLoss

References

Optimizing reaction conditions for Glycolyl-CoA carboxylase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycolyl-CoA Carboxylase (GCC) assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common this compound Carboxylase assay?

A1: The most common method is a coupled spectrophotometric enzyme assay. This compound carboxylase (GCC) catalyzes the ATP-dependent carboxylation of this compound to form tartronyl-CoA. The production of tartronyl-CoA is then coupled to a second reaction catalyzed by an auxiliary enzyme, such as tartronyl-CoA reductase (CaMCR). This reductase consumes the tartronyl-CoA and, in the process, oxidizes NADPH to NADP+. The rate of GCC activity is determined by monitoring the decrease in NADPH absorbance at a wavelength of 340 nm.[1]

Q2: My GCC variant shows very low or no activity. What are the potential causes?

A2: Low or no activity can stem from several factors:

  • Enzyme Quality: Ensure the purified GCC is correctly folded and fully biotinylated. Biotin is a crucial cofactor for the carboxylase activity.[2][3]

  • Substrate Integrity: this compound can degrade. Verify its concentration and purity.

  • Reagent Concentrations: Double-check the concentrations of all components in the reaction mixture, especially ATP and MgCl₂, which are critical for the reaction.

  • Assay Conditions: The pH and temperature of the reaction are crucial. The optimal pH is typically around 7.8, and the reaction is often performed at 37 °C.[1][2]

  • Coupling Enzyme Activity: The coupled assay relies on the activity of the secondary enzyme (e.g., CaMCR). Ensure this enzyme is active and not rate-limiting.

Q3: I am observing a high background signal or a rapid decrease in NADPH absorbance even without this compound. What could be the issue?

A3: This often points to futile ATP hydrolysis. Some GCC variants are known to hydrolyze ATP without a productive carboxylation event.[1][2][4] This uncoupled activity can still drive the consumption of ATP, and if your assay setup has any contaminating ATPases or if the coupling enzyme has non-specific activity, it could lead to background NADPH oxidation. A key issue with engineered GCC, such as the GCC M5 variant, is that it hydrolyzes about 4 ATP molecules for every one carboxylation event.[2]

Q4: How can I measure the ATP-to-carboxylation stoichiometry of my GCC variant?

A4: To determine the ratio of ATP consumed per carboxylation event, you can perform the coupled assay under ATP-limiting conditions.[1][2] By knowing the initial, limiting concentration of ATP, you can measure the total amount of NADPH consumed (which corresponds to the amount of this compound carboxylated). The ratio is calculated by dividing the initial ATP amount by the total change in NADPH concentration.[2]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your GCC assays.

Problem Possible Cause Recommended Solution
Low Carboxylation Rate 1. Suboptimal enzyme concentration. 2. Inactive or degraded enzyme/substrate. 3. Incorrect buffer pH or temperature. 4. Insufficient coupling enzyme.1. Titrate GCC concentration to find the optimal level. 2. Use freshly prepared this compound and verify enzyme purity and activity. 3. Prepare fresh buffer and verify pH. Calibrate incubator/water bath. 4. Increase the concentration of the coupling enzyme (e.g., CaMCR) to ensure it is not rate-limiting.
High Background ATP Hydrolysis 1. Inherent futile cycle of the GCC variant. 2. Contaminating ATPases in the enzyme preparation.1. This is a known issue with some engineered GCCs.[1][2] Consider further enzyme engineering to improve coupling efficiency. For example, the L100N variant of GCC M5 showed a significantly reduced ATP to carboxylation ratio.[1] 2. Further purify the GCC enzyme preparation.
Assay Variability / Poor Reproducibility 1. Inconsistent pipetting or reagent mixing. 2. Temperature fluctuations during the assay. 3. Degradation of reagents over time.1. Use calibrated pipettes and ensure thorough mixing of the reaction components before starting the reaction. 2. Pre-incubate all reagents at the reaction temperature (37 °C).[1][2] 3. Prepare fresh stocks of ATP, NADPH, and this compound regularly.
Non-linear Reaction Progress Curve 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentrations. Ensure you are measuring the initial velocity. 2. Check the stability of your GCC variant at 37 °C over the time course of the assay. 3. Perform experiments to test for product inhibition by tartronyl-CoA or ADP.
Standard Reaction Conditions for Spectrophotometric GCC Assay

The following table summarizes typical reaction conditions for a coupled spectrophotometric assay to measure the carboxylation rate.[1][2]

Component Concentration Purpose
MOPS Buffer100 mM, pH 7.8Maintains optimal pH
KHCO₃50 mMCO₂ source
ATP2 mMEnergy source
MgCl₂5 mMCofactor for ATP
NADPH0.3 mMReporter molecule
CaMCR1.8 mg/mLCoupling enzyme
This compound0.5 mMSubstrate
GCC Enzyme0.01–1 mg/mLEnzyme being assayed
Kinetic Properties of GCC Variants

This table presents a comparison of kinetic properties for different GCC M5 variants, highlighting efforts to improve catalytic efficiency and reduce ATP waste.[1][2]

Enzyme Variant Specific Activity (µmol min⁻¹ mg⁻¹) ATP/Carboxylation Ratio Key Improvement
GCC M5~0.94.0 ± 0.0Baseline engineered enzyme
GCC M5 G20R2.6 ± 0.4~4.0~2.8-fold increased carboxylation rate[2]
GCC M5 L100N~0.91.7 ± 0.160% reduced energy demand[1]

Experimental Protocols & Visualizations

Protocol 1: Spectrophotometric Measurement of Carboxylation Rate

This protocol is designed to measure the rate of this compound carboxylation by monitoring NADPH consumption.[1]

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing 100 mM MOPS (pH 7.8), 50 mM KHCO₃, 2 mM ATP, 0.3 mM NADPH, 5 mM MgCl₂, and 1.8 mg/mL of the coupling enzyme CaMCR.

  • Aliquot and add GCC: In a cuvette, add the appropriate volume of the master mix and the desired amount of GCC enzyme (e.g., 0.01–1 mg/mL final concentration).

  • Incubate: Incubate the mixture for 2 minutes at 37 °C to allow the temperature to equilibrate.

  • Start the reaction: Initiate the reaction by adding this compound to a final concentration of 0.5 mM.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The measurement should continue for several minutes to establish a linear rate.

  • Calculate activity: Calculate the rate of NADPH consumption using its extinction coefficient (6.22 mM⁻¹ cm⁻¹). This rate is equivalent to the rate of this compound carboxylation.

GCC_Carboxylation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement MasterMix Prepare Master Mix (Buffer, ATP, NADPH, MgCl2, CaMCR) AddGCC Aliquot Mix & Add GCC MasterMix->AddGCC Incubate Incubate at 37°C (2 min) AddGCC->Incubate StartRxn Add this compound to Start Reaction Incubate->StartRxn Measure Monitor Absorbance Decrease at 340 nm StartRxn->Measure Calculate Calculate Carboxylation Rate Measure->Calculate

Caption: Workflow for the coupled spectrophotometric GCC assay.

The this compound Carboxylase Coupled Reaction Pathway

The diagram below illustrates the enzymatic reactions involved in the coupled assay.

GCC_Coupled_Pathway GlycolylCoA This compound TartronylCoA Tartronyl-CoA GlycolylCoA->TartronylCoA GCC Glycerate Glycerate TartronylCoA->Glycerate CaMCR ATP ATP ADP ADP + Pi ATP->ADP NADP NADP+ HCO3 HCO3- HCO3->GlycolylCoA NADPH NADPH + H+ NADPH->NADP Troubleshooting_Flow Start Assay Start Problem Problem Observed? Start->Problem NoActivity No / Low Activity Problem->NoActivity Yes HighBg High Background Problem->HighBg Yes Inconsistent Poor Reproducibility Problem->Inconsistent Yes End Problem Solved Problem->End No CheckEnzyme Check Enzyme & Substrate Integrity NoActivity->CheckEnzyme CheckConditions Verify Assay Conditions (pH, Temp, Concentrations) NoActivity->CheckConditions CheckFutile Assess Futile ATP Hydrolysis (Run without this compound) HighBg->CheckFutile CheckPurity Check for Contaminating ATPases HighBg->CheckPurity CheckTechnique Review Pipetting & Temperature Control Inconsistent->CheckTechnique CheckReagents Prepare Fresh Reagents Inconsistent->CheckReagents CheckEnzyme->End CheckConditions->End CheckFutile->End CheckPurity->End CheckTechnique->End CheckReagents->End

References

Technical Support Center: GCC M5 Variant and Futile ATP Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the GCC M5 variant and its associated futile ATP hydrolysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is futile ATP hydrolysis and why is it significant?

Futile cycles are metabolic pathways where ATP is consumed without accomplishing any net work, releasing energy primarily as heat.[1] In the context of a protein like the hypothetical GCC M5 variant, futile ATP hydrolysis would refer to the non-productive consumption of ATP that does not contribute to the protein's primary function, such as translocation, conformational changes, or signaling.[2][3] Understanding and reducing this futile cycle is critical as it can impact cellular energy balance and may be a target for therapeutic intervention.[1]

Q2: How can I measure the rate of ATP hydrolysis by my GCC M5 variant?

Several methods can be employed to measure ATP hydrolysis, including:

  • Colorimetric Assays: These assays, such as the BIOMOL Green assay, quantify the release of inorganic phosphate (B84403) (Pi), a product of ATP hydrolysis.[4]

  • Spectrophotometric Assays: These coupled enzyme assays measure the change in absorbance of a reporter molecule linked to the regeneration of ATP. For example, the breakdown of ATP to ADP can be coupled to the oxidation of NADH, which can be monitored at 340 nm.[5][6]

  • Radiolabeled ATP Assays: Using [γ-³²P]-ATP allows for a highly sensitive measurement of the release of radioactive phosphate.[7]

The choice of assay will depend on factors such as the required sensitivity, throughput, and the specific experimental conditions.

Q3: My ATP hydrolysis assay shows high background noise. What are the possible causes and solutions?

High background in an ATP hydrolysis assay can stem from several sources:

  • Spontaneous ATP degradation: ATP is susceptible to hydrolysis, especially at elevated temperatures. It is crucial to include "ATP only" controls (reactions without the enzyme) to measure this background hydrolysis.[4]

  • Contaminating ATPases: The purified protein sample may be contaminated with other ATP-hydrolyzing enzymes. Ensure high purity of your GCC M5 variant preparation.

  • Phosphate contamination: Buffers and reagents can be a source of inorganic phosphate. Using high-purity reagents and freshly prepared buffers is recommended.

A logical troubleshooting workflow for this issue is presented below.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible ATP hydrolysis rates.

Possible Cause 1: Pipetting errors or inaccurate reagent concentrations.

  • Solution: Ensure all pipettes are properly calibrated. Prepare master mixes for reactions to minimize pipetting variability. Double-check the concentrations of all stock solutions, including ATP and your protein.

Possible Cause 2: Instability of the GCC M5 variant.

  • Solution: The protein may be unstable under the assay conditions. Test a range of buffer conditions (pH, salt concentration) and temperatures to find the optimal conditions for protein stability and activity. Consider adding stabilizing agents like glycerol.[4] It is also recommended to use small aliquots of purified protein to avoid multiple freeze-thaw cycles.[7]

Possible Cause 3: Substrate (ATP) limitation.

  • Solution: If the ATP concentration is too low, it may be depleted during the course of the assay, leading to non-linear reaction rates. Ensure that the ATP concentration is well above the Michaelis constant (Km) for the enzyme if you are aiming for Vmax conditions, or perform a full Michaelis-Menten titration to determine the kinetic parameters.[4]

Quantitative Data Summary

The following tables represent hypothetical data comparing the ATPase activity of a wild-type (WT) GCC protein with the M5 variant.

Table 1: Michaelis-Menten Kinetic Parameters

ProteinKm (µM)Vmax (nmol Pi/min/mg)kcat (s⁻¹)
GCC WT5020010
GCC M5 Variant1501809

Table 2: Effect of Inhibitor X on ATPase Activity

ProteinInhibitor X IC₅₀ (nM)
GCC WT100
GCC M5 Variant500

Experimental Protocols

Protocol 1: Colorimetric ATP Hydrolysis Assay (BIOMOL Green)

This protocol is adapted from a general method for measuring inorganic phosphate release.[4]

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 10% glycerol.

    • ATP Stock: 10 mM ATP in assay buffer.

    • GCC M5 Variant: Titrate to an appropriate concentration (e.g., 0.1-1 µM) in assay buffer.

    • BIOMOL Green Reagent.

    • Phosphate Standard: A dilution series of KH₂PO₄ in assay buffer.

  • Set up Reactions:

    • In a 96-well plate, set up reactions containing assay buffer, the desired concentration of ATP, and the GCC M5 variant.

    • Include negative controls: "no enzyme" (assay buffer + ATP) and "no ATP" (assay buffer + enzyme).

    • Initiate the reaction by adding the enzyme or ATP.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding the BIOMOL Green reagent.

    • Incubate at room temperature for 20-30 minutes to allow color development.

  • Measure Absorbance:

    • Read the absorbance at 620-650 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all readings.

    • Use the phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate released.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_gcc GCC Complex cluster_downstream Downstream Effects Signal Signal GCC_WT GCC Wild-Type Signal->GCC_WT ATP Binding GCC_M5 GCC M5 Variant Signal->GCC_M5 ATP Binding Productive_Function Productive Cellular Function GCC_WT->Productive_Function ATP Hydrolysis GCC_M5->Productive_Function Reduced Efficiency Futile_Hydrolysis Futile ATP Hydrolysis (Heat Dissipation) GCC_M5->Futile_Hydrolysis Dysregulated ATP Hydrolysis

Caption: Hypothetical signaling pathway of GCC variants.

Experimental_Workflow Start Start Reagent_Prep Prepare Assay Buffer, ATP, and Enzyme Stocks Start->Reagent_Prep Reaction_Setup Set up Reactions in 96-well Plate (including controls) Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Stop_Reaction Add BIOMOL Green Reagent Incubation->Stop_Reaction Color_Development Incubate at Room Temperature Stop_Reaction->Color_Development Read_Absorbance Measure Absorbance at 650 nm Color_Development->Read_Absorbance Data_Analysis Calculate Specific Activity Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a colorimetric ATP hydrolysis assay.

Troubleshooting_Tree High_Background High Background Signal? Check_ATP_Control Is 'ATP only' control high? High_Background->Check_ATP_Control Yes Contaminating_ATPase Re-purify protein sample High_Background->Contaminating_ATPase No Spontaneous_Hydrolysis Reduce temperature or incubation time Check_ATP_Control->Spontaneous_Hydrolysis Yes Check_Buffer_Control Is 'Buffer only' control high? Check_ATP_Control->Check_Buffer_Control No Phosphate_Contamination Use fresh, high-purity reagents Check_Buffer_Control->Phosphate_Contamination Yes Check_Buffer_Control->Contaminating_ATPase No

Caption: Troubleshooting high background in ATP hydrolysis assays.

References

Technical Support Center: Purification of Glycolyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Glycolyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acylation of Coenzyme A (CoA) with a glycolic acid derivative. An enzymatic approach often utilizes an engineered this compound synthetase (GCS) to catalyze the formation of this compound from glycolate, CoA, and ATP.[1]

Q2: My this compound preparation shows low purity after synthesis. What are the likely contaminants?

A2: Common contaminants include unreacted starting materials such as free Coenzyme A (CoASH) and glycolic acid. Additionally, byproducts from side reactions and degradation products of this compound itself can contribute to impurities.

Q3: How can I assess the purity and concentration of my this compound sample?

A3: The purity and concentration of this compound are typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Quantification can be achieved by measuring the absorbance at 260 nm, using the known extinction coefficient for CoA esters (ε = 16.4 mM⁻¹ cm⁻¹).[2]

Q4: What are the critical factors for the stability of this compound during purification and storage?

A4: this compound, like other acyl-CoAs, is susceptible to degradation. Key factors to control are:

  • pH: Maintain a slightly acidic to neutral pH (around 6.0-7.5) to minimize hydrolysis of the thioester bond.

  • Temperature: Perform all purification steps at low temperatures (e.g., 4°C) and store the final product at -80°C to prevent degradation.

  • Oxidation: The free sulfhydryl group of any contaminating CoASH is prone to oxidation, which can be minimized by working in an inert atmosphere or using reducing agents, although this is less of a concern for the purified thioester.

Q5: What is a suitable method for purifying chemically synthesized this compound?

A5: Solid-Phase Extraction (SPE) is a common and effective method for purifying short-chain acyl-CoAs like this compound from reaction mixtures.[3] Reversed-phase cartridges (e.g., C18) can be used to retain the this compound while allowing more polar impurities to be washed away. Elution is then performed with an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Synthesis
Possible Cause Troubleshooting Step
Incomplete reactionEnsure accurate stoichiometry of reactants. For enzymatic synthesis, verify the activity of the this compound synthetase. For chemical synthesis, allow for sufficient reaction time.
Degradation during reactionControl the pH and temperature of the reaction mixture. Work quickly to minimize exposure to harsh conditions.
Inefficient purificationOptimize the solid-phase extraction (SPE) protocol. Ensure the column is properly conditioned and that the wash and elution solvents are appropriate for this compound.
Issue 2: Poor Purity of Final this compound Product
Possible Cause Troubleshooting Step
Incomplete removal of starting materialsOptimize the wash steps during SPE to effectively remove unreacted glycolic acid and Coenzyme A. A gradient elution in HPLC can also be used for purification.
Presence of byproductsAnalyze the reaction mixture by HPLC or LC-MS/MS to identify byproducts. Adjust reaction conditions (e.g., temperature, pH, reaction time) to minimize their formation.
Degradation of this compoundMaintain cold temperatures throughout the purification process. Use buffers with a pH between 6.0 and 7.5. Lyophilize the final product for long-term storage.
Issue 3: Inconsistent Results in HPLC or LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Poor peak shape (tailing or fronting)Ensure the sample is dissolved in the mobile phase. Adjust the pH of the mobile phase; slightly acidic conditions often improve peak shape for acyl-CoAs.[4]
Shifting retention timesCheck for leaks in the HPLC system. Ensure the mobile phase composition is consistent and the column is properly equilibrated before each injection.[5]
Low signal intensityConfirm the detector settings are appropriate. Check for sample degradation by analyzing a freshly prepared standard. Use an appropriate internal standard for quantification.
Ion suppression (in LC-MS/MS)Optimize chromatographic separation to resolve this compound from matrix components.[6] Consider sample cleanup steps like SPE.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the use of an engineered this compound synthetase (GCS).

Materials:

  • Engineered this compound Synthetase (GCS)

  • Glycolic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid or formic acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, glycolic acid, CoA, and ATP at desired concentrations.

  • Equilibrate the reaction mixture to the optimal temperature for the GCS enzyme.

  • Initiate the reaction by adding the GCS enzyme.

  • Incubate the reaction for a predetermined time, with gentle agitation.

  • Stop the reaction by adding a quenching solution.

  • Proceed with purification, for example, by solid-phase extraction.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is a general guideline for the purification of short-chain acyl-CoAs.

Materials:

  • C18 SPE cartridge

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a low-concentration buffer)

  • Wash solvent (e.g., aqueous buffer to remove polar impurities)

  • Elution solvent (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Condition the SPE cartridge: Pass the conditioning solvent through the cartridge.

  • Equilibrate the cartridge: Pass the equilibration solvent through the cartridge.

  • Load the sample: Load the quenched reaction mixture onto the cartridge.

  • Wash the cartridge: Pass the wash solvent through the cartridge to remove unbound impurities.

  • Elute this compound: Pass the elution solvent through the cartridge to elute the purified this compound.

  • Collect the eluate and evaporate the solvent under a stream of nitrogen or by lyophilization.

  • Reconstitute the purified this compound in an appropriate buffer for storage or analysis.

Protocol 3: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound purity.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound standard

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Prepare a standard curve using a known concentration of this compound standard.

  • Inject the purified this compound sample.

  • Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute this compound.

  • Monitor the absorbance at 260 nm.

  • Compare the retention time of the major peak in the sample to that of the this compound standard.

  • Calculate the purity based on the peak area of this compound relative to the total peak area.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

TroubleshootingWorkflow start Start: Impure this compound check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Review Purification Protocol check_synthesis->check_purification No Issues synthesis_issue Potential Synthesis Issue: - Incomplete Reaction - Side Products check_synthesis->synthesis_issue Issues Found check_analysis Review Analytical Method check_purification->check_analysis No Issues purification_issue Potential Purification Issue: - Poor Recovery - Co-elution of Impurities check_purification->purification_issue Issues Found analysis_issue Potential Analytical Issue: - Degradation on Column - Poor Peak Shape check_analysis->analysis_issue Issues Found end_product Pure this compound check_analysis->end_product No Issues optimize_synthesis Optimize Reaction: - Adjust Stoichiometry - Change Incubation Time/Temp synthesis_issue->optimize_synthesis optimize_purification Optimize SPE/HPLC: - Change Wash/Elution - Use Different Stationary Phase purification_issue->optimize_purification optimize_analysis Optimize HPLC/LC-MS: - Adjust Mobile Phase pH - Check Column Integrity analysis_issue->optimize_analysis optimize_synthesis->check_analysis optimize_purification->check_analysis optimize_analysis->check_analysis TaCo_Pathway cluster_inputs_outputs Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA GCS Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA GCC Tartronic_Semialdehyde Tartronic Semialdehyde Tartronyl_CoA->Tartronic_Semialdehyde TCR Glycerate Glycerate Tartronic_Semialdehyde->Glycerate TSR GCS This compound Synthetase (GCS) ADP_Pi AMP + PPi GCS->ADP_Pi GCC This compound Carboxylase (GCC) TCR1 Tartronyl-CoA Reductase (TCR) NADP1 NAD(P)⁺ TCR1->NADP1 TSR Tartronic Semialdehyde Reductase (TSR) NADP2 NAD(P)⁺ TSR->NADP2 CoA_ATP CoA + ATP CoA_ATP->GCS CO2 CO₂ CO2->GCC NADPH_H1 NAD(P)H + H⁺ NADPH_H1->TCR1 NADPH_H2 NAD(P)H + H⁺ NADPH_H2->TSR

References

Technical Support Center: Improving the In Vivo Activity of the Tartronyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo activity of the tartronyl-CoA (TaCo) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the tartronyl-CoA (TaCo) pathway and what are its primary advantages?

The tartronyl-CoA (TaCo) pathway is a synthetic metabolic pathway designed as a more efficient alternative to the natural photorespiration process in plants.[1][2][3] Its primary advantages include:

  • Carbon Fixation: Unlike natural photorespiration which releases CO2, the TaCo pathway fixes an additional molecule of CO2.[1][2][3][4]

  • Energy Efficiency: It is more energy-efficient than the natural photorespiration pathway and other proposed bypasses.[3][4]

  • Shorter Reaction Sequence: The pathway consists of only 5 enzymes, compared to the 11 required for natural photorespiration.[3][4]

Q2: What are the key enzymes in the tartronyl-CoA pathway?

The core of the TaCo pathway consists of three key enzymes:

  • Glycolyl-CoA Synthetase (GCS): Activates glycolate (B3277807) to this compound.

  • This compound Carboxylase (GCC): The key enzyme that carboxylates this compound to tartronyl-CoA, fixing CO2.[1][3]

  • Tartronyl-CoA Reductase (TCR): Reduces tartronyl-CoA to glycerate.

Q3: What are the main challenges encountered when improving the in vivo activity of the TaCo pathway?

Researchers may face several challenges when implementing and optimizing the TaCo pathway in vivo:

  • Low Catalytic Efficiency of Enzymes: The key enzyme, GCC, is a new-to-nature enzyme and early variants have shown low catalytic efficiency.[5]

  • Futile ATP Hydrolysis: The GCC enzyme can exhibit a high rate of futile ATP hydrolysis, where ATP is consumed without a successful carboxylation event, creating a significant energy drain on the host organism.[1][6]

  • Metabolic Burden: Expressing the heterologous enzymes of the TaCo pathway can impose a metabolic burden on the host organism, leading to reduced growth and productivity.[7][8][9]

  • Cofactor Imbalance: The pathway's operation can disrupt the host cell's delicate balance of redox cofactors like NADH and NADPH, potentially impacting other essential metabolic pathways.[10][11][12]

  • Toxicity of Intermediates: The accumulation of pathway intermediates can be toxic to the host organism.[13]

  • Sub-optimal Enzyme Expression: Achieving the right expression levels of all pathway enzymes is crucial for efficient flux and can be challenging to fine-tune.[13]

Troubleshooting Guides

Problem 1: Low or no detectable product formation in vivo.
Possible Cause Troubleshooting Steps
Inefficient Enzyme Activity 1. Enzyme Engineering: Utilize improved variants of the key enzyme, this compound Carboxylase (GCC), that have been engineered for higher catalytic activity and reduced ATP hydrolysis. Variants have been developed with over 1000-fold improvement in activity.[5] 2. Codon Optimization: Ensure the genes for the pathway enzymes are codon-optimized for the expression host to improve translation efficiency.
Sub-optimal Enzyme Expression 1. Promoter Tuning: Use a range of promoters with different strengths to express each pathway enzyme. This allows for fine-tuning of expression levels to balance pathway flux. 2. Plasmid Copy Number: If using a plasmid-based expression system, experiment with plasmids that have different copy numbers.[1]
Cofactor Limitation 1. Cofactor Engineering: Engineer the host's metabolism to increase the supply of necessary cofactors, such as ATP and NADPH.[10][11] This could involve overexpressing enzymes involved in cofactor regeneration. 2. Media Supplementation: In some cases, supplementing the growth media with precursors for cofactor synthesis may be beneficial.
Competing Metabolic Pathways 1. Gene Knockouts: Identify and knock out native metabolic pathways in the host organism that may compete for substrates or cofactors with the TaCo pathway.[1] For example, in P. putida, knocking out the glyoxylate (B1226380) carboligase (gcl) gene can improve flux through the TaCo pathway.[1]
Toxicity of Intermediates 1. Dynamic Regulation: Implement dynamic regulatory systems that can sense the levels of pathway intermediates and adjust enzyme expression accordingly to prevent their accumulation.[13] 2. Enzyme Scaffolding: Spatially organize the pathway enzymes on a protein scaffold to facilitate substrate channeling and minimize the accumulation of intermediates.
Problem 2: Host organism exhibits slow growth or signs of stress after pathway induction.
Possible Cause Troubleshooting Steps
Metabolic Burden 1. Reduce Protein Expression: Lower the expression levels of the pathway enzymes to a point where the metabolic burden is reduced, but the pathway is still functional. This can be achieved through weaker promoters or lower inducer concentrations.[7] 2. Chromosomal Integration: Integrate the pathway genes into the host chromosome instead of using high-copy plasmids. This can lead to more stable and moderate expression levels.
Futile ATP Hydrolysis by GCC 1. Use Optimized GCC Variants: Employ GCC variants that have been specifically engineered to have a lower ATP-to-carboxylation ratio. For example, the GCC M5 L100N variant showed a 60% reduction in energy demand.[5][6] This significantly reduces the energy drain on the host.
Cofactor Imbalance 1. Redox Engineering: Analyze the cofactor usage of the TaCo pathway and engineer the host's central metabolism to better match these demands. This might involve expressing enzymes that can interconvert NADH and NADPH.[12]

Quantitative Data

Table 1: Improvement of this compound Carboxylase (GCC) Variants

Enzyme VariantFold Improvement in Catalytic Efficiency (compared to Wildtype)Key CharacteristicsReference
M3 50Result of rational design.[3]
M5 900Identified through high-throughput screening.[3]
M5 G20R ~1800 (2-fold increase over M5)Increased carboxylation rate.[6][14]
M5 L100N -60% reduced ATP consumption.[5][6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Carboxylase (GCC) Activity

This protocol describes a coupled enzyme assay to determine the carboxylation activity of GCC. The formation of tartronyl-CoA is coupled to its reduction by Tartronyl-CoA Reductase (TCR), which consumes NADPH. The decrease in NADPH absorbance at 340 nm is monitored.

Materials:

  • Purified GCC enzyme

  • Purified TCR enzyme

  • This compound

  • ATP

  • MgCl2

  • KHCO3

  • NADPH

  • Reaction buffer (e.g., 100 mM MOPS/KOH, pH 7.8)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, MgCl2, KHCO3, NADPH, and TCR.

  • Add the GCC enzyme to the mixture.

  • Initiate the reaction by adding this compound and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the GCC activity.

Protocol 2: Extraction of Acyl-CoA Intermediates from In Vivo Samples

This protocol provides a general method for extracting short-chain acyl-CoA molecules from bacterial or yeast cells for subsequent analysis by LC-MS/MS.

Materials:

  • Cell culture

  • Ice-cold quenching solution (e.g., 60% methanol, pre-cooled to -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v, pre-chilled)[15]

  • Centrifuge capable of reaching high speeds at 4°C

  • Liquid nitrogen

Procedure:

  • Rapidly quench the metabolism of the cell culture by adding it to the ice-cold quenching solution. This should be done as quickly as possible to prevent changes in metabolite levels.

  • Harvest the cells by centrifugation at a low temperature.

  • Immediately freeze the cell pellet in liquid nitrogen.

  • Resuspend the frozen cell pellet in the pre-chilled extraction solvent.

  • Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • The extract can then be analyzed by LC-MS/MS for the quantification of this compound, tartronyl-CoA, and other acyl-CoAs.[6][16]

Visualizations

Tartronyl_CoA_Pathway cluster_photorespiration Photorespiration cluster_taco Tartronyl-CoA Pathway 2-Phosphoglycolate 2-Phosphoglycolate Glycolate Glycolate 2-Phosphoglycolate->Glycolate Dephosphorylation This compound This compound Glycolate->this compound GCS (this compound Synthetase) ATP -> AMP + PPi Tartronyl-CoA Tartronyl-CoA This compound->Tartronyl-CoA GCC (this compound Carboxylase) CO2 + ATP -> ADP + Pi Glycerate Glycerate Tartronyl-CoA->Glycerate TCR (Tartronyl-CoA Reductase) 2 NADPH -> 2 NADP+ Central Metabolism Central Metabolism Glycerate->Central Metabolism Phosphorylation

Caption: The Tartronyl-CoA (TaCo) Pathway as a bypass for photorespiration.

Troubleshooting_Workflow Start Low in vivo pathway activity CheckExpression Verify enzyme expression (SDS-PAGE, Western Blot) Start->CheckExpression EnzymeAssay Perform in vitro enzyme assays CheckExpression->EnzymeAssay Expression confirmed OptimizeExpression Optimize expression levels (promoters, copy number) CheckExpression->OptimizeExpression Low/no expression MetaboliteAnalysis Quantify pathway intermediates (LC-MS) EnzymeAssay->MetaboliteAnalysis Enzymes active EngineerEnzymes Use improved enzyme variants EnzymeAssay->EngineerEnzymes Low activity AddressCofactors Engineer cofactor regeneration MetaboliteAnalysis->AddressCofactors Cofactor imbalance KnockoutPathways Knock out competing pathways MetaboliteAnalysis->KnockoutPathways Substrate competition Success Improved in vivo activity MetaboliteAnalysis->Success Balanced flux OptimizeExpression->Start EngineerEnzymes->Start AddressCofactors->Start KnockoutPathways->Start

Caption: A logical workflow for troubleshooting low in vivo TaCo pathway activity.

References

Technical Support Center: Directed Evolution Strategies for Glycolyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the directed evolution of enzymes within the Glycolyl-CoA and related metabolic pathways. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your enzyme engineering endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the directed evolution of this compound pathway enzymes.

1. General Concepts and Strategy

  • What is directed evolution and how is it applied to this compound pathway enzymes? Directed evolution is a laboratory process that mimics natural selection to engineer proteins or nucleic acids with desired properties.[1] For this compound pathway enzymes, this typically involves iterative rounds of creating genetic diversity (mutagenesis), expressing the resulting enzyme variants, and screening for improved function, such as enhanced catalytic activity or altered substrate specificity.[2][3] This process allows for the development of novel biocatalysts for applications in metabolic engineering and drug development.[4]

  • Which enzymes in the this compound pathway are common targets for directed evolution? Key enzymes targeted for directed evolution include:

    • This compound Carboxylase (GCC): A central enzyme in the synthetic Tartronyl-CoA (TaCo) pathway, engineered from propionyl-CoA carboxylase (PCC) to improve CO2 fixation.[5][6]

    • Glycolate (B3277807) Oxidase (GO): Catalyzes the oxidation of glycolate to glyoxylate (B1226380) and is a target for improving catalytic efficiency and altering substrate specificity.[7]

    • Malate (B86768) Synthase (MS): Involved in the glyoxylate cycle, it condenses glyoxylate and acetyl-CoA to form malate. Engineering efforts may focus on enhancing its activity or specificity.[8][9]

    • Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters. Directed evolution can be used to improve their specificity towards glycolate.

  • What are the primary goals when evolving this compound pathway enzymes? Common objectives include:

    • Increased Catalytic Efficiency (kcat/Km): Enhancing the enzyme's speed and affinity for its substrate.

    • Altered Substrate Specificity: Modifying the enzyme to accept non-natural substrates or to have higher selectivity for a specific substrate.[10]

    • Improved Thermostability and Solvent Tolerance: Increasing the enzyme's robustness for industrial applications.[4]

    • Reduced Cofactor Dependence or Altered Cofactor Specificity: For example, engineering an enzyme to use the more abundant NADH instead of NADPH.

2. Library Generation

  • What are the most common methods for creating a mutant library?

    • Error-Prone PCR (epPCR): This technique introduces random mutations across the entire gene sequence by reducing the fidelity of the DNA polymerase.[11]

    • Saturation Mutagenesis: This method targets specific codons and substitutes them with all possible amino acids, which is useful for exploring the functional role of key residues.[12]

    • DNA Shuffling: This method mimics homologous recombination to create chimeric genes from a pool of related parent genes.[3]

  • How do I choose the right mutagenesis strategy? The choice depends on the level of prior knowledge about the enzyme's structure and function. If little is known, a random approach like epPCR is a good starting point. If key active site residues have been identified, saturation mutagenesis can be more efficient.[11]

3. Screening and Selection

  • What are some common high-throughput screening (HTS) methods for this compound pathway enzymes?

    • Colorimetric Assays: These assays produce a colored product that can be measured spectrophotometrically. For example, malate synthase activity can be measured by detecting the CoA produced using DTNB, which forms a yellow product.[8][9]

    • Fluorescence-Based Assays: These assays generate a fluorescent signal. For instance, the hydrogen peroxide produced by glycolate oxidase can be detected using Amplex Red, which forms the fluorescent product resorufin.[13] Acyl-CoA synthetase activity can also be measured using fluorescent assays that detect the consumption of CoA or the production of acyl-CoA.[14][15]

    • Coupled Enzyme Assays: The activity of an enzyme can be linked to a second enzyme that produces a detectable signal. For example, the carboxylation activity of GCC can be coupled to a reductase that consumes NADH, which can be monitored spectrophotometrically.[5]

  • What is the difference between screening and selection? Screening involves testing each variant individually for the desired property. Selection methods create conditions where only variants with the desired trait can survive or propagate.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during directed evolution experiments targeting this compound pathway enzymes.

1. Troubleshooting Library Generation (Error-Prone PCR)

Problem Possible Cause(s) Recommended Solution(s)
Low or no PCR product Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.[2][16]
Poor primer design.Ensure primers are not self-complementary and have appropriate GC content.[17]
Insufficient or degraded template DNA.Verify the quality and quantity of the template DNA by gel electrophoresis.[18]
Suboptimal MgCl2 concentration.Titrate the MgCl2 concentration, as it affects polymerase fidelity and activity.[19]
Incorrect PCR product size Non-specific primer binding.Increase the annealing temperature or redesign primers for higher specificity.[17]
Contamination with other DNA.Use fresh reagents and dedicated PCR workstations.
Mutation rate is too high or too low Incorrect number of PCR cycles.Adjust the number of cycles; fewer cycles generally lead to a lower mutation rate.
Suboptimal concentration of MnCl2 (if used).Vary the concentration of MnCl2, as it is a key factor in increasing the error rate of Taq polymerase.
Inappropriate polymerase.Use a polymerase with a known error rate. High-fidelity polymerases will result in a very low mutation rate.[18]

2. Troubleshooting High-Throughput Screening

Problem Possible Cause(s) Recommended Solution(s)
High background signal or false positives Substrate instability or non-enzymatic reactions.Run controls without the enzyme to assess substrate stability under assay conditions.
Assay components interfere with detection.Test for interference from library components (e.g., cell lysates) or buffer components.
Promiscuous activators in compound libraries.Differentiate between specific and general enzyme activation by testing hits against unrelated enzymes.[20]
Low signal-to-noise ratio Low enzyme activity or expression levels.Optimize expression conditions (temperature, induction time, host strain).[21]
Suboptimal assay conditions (pH, temperature).Optimize assay parameters to match the enzyme's optimal conditions.
Insufficient assay sensitivity.Consider a more sensitive detection method (e.g., fluorescence instead of colorimetric).
High well-to-well variability (high Z' factor) Inconsistent dispensing of reagents or cells.Calibrate and maintain automated liquid handlers. Ensure uniform cell density in each well.
Edge effects in microplates.Use a plate layout that avoids placing critical samples on the outer edges, or incubate plates in a humidified chamber.
Cell clumping or uneven growth.Ensure proper mixing of cell cultures before plating.
No improved variants ("hits") identified Library diversity is too low.Verify the mutation rate and ensure a sufficiently large library was screened.
The screening assay is not sensitive enough to detect small improvements.Optimize the assay to be able to distinguish between the parent enzyme and slightly improved variants.
The desired property is too complex to be achieved by a few mutations.Consider starting with a different parent enzyme or using a different mutagenesis strategy like DNA shuffling to explore a wider sequence space.

Data Summary

The following tables summarize quantitative data from directed evolution studies on key enzymes in or related to the this compound pathway.

Table 1: Engineered this compound Carboxylase (GCC) Variants

VariantParent EnzymeImprovement StrategyKey Improvement(s)Fold ImprovementReference
GCC M5Propionyl-CoA Carboxylase (PCC)Structure-guided design & HTS900-fold improved catalytic efficiency900x[22]
G20RGCC M5Directed evolution & Machine LearningIncreased carboxylation rate~2x[5][6]
L100NGCC M5Directed evolution & Machine LearningReduced ATP consumption60% reduction[5][6]

Table 2: Engineered Glycolate Oxidase Variants

VariantParent EnzymeImprovement StrategyKey Improvement(s)Fold ImprovementReference
M267T/S362GSpinach Glycolate OxidaseError-prone PCRIncreased catalytic efficiency~2x[7]
Y27S/V212R/V111GChlamydomonas reinhardtii Glycolate OxidaseSemi-rational designIncreased Vmax and kcat1.8x (kcat)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the directed evolution of this compound pathway enzymes.

1. Error-Prone PCR for Library Generation

This protocol is a general guideline and should be optimized for the specific gene of interest.

Materials:

  • High-fidelity DNA polymerase (for initial template amplification)

  • Taq DNA polymerase (for mutagenic PCR)

  • dNTP mix

  • Mutagenesis dNTP mix (optional, for biased mutation spectra)

  • MgCl2 solution

  • MnCl2 solution

  • Forward and reverse primers for the gene of interest

  • Plasmid DNA template

  • PCR purification kit

  • Agarose (B213101) gel electrophoresis reagents

Procedure:

  • Template Preparation: Amplify the gene of interest from the plasmid template using a high-fidelity polymerase to generate a clean, linear DNA fragment. Purify the PCR product.

  • Mutagenic PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:

    Component Volume Final Concentration
    10x Taq buffer 5 µL 1x
    dNTP mix (10 mM) 1 µL 0.2 mM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    Template DNA (1-10 ng/µL) 1 µL 1-10 ng
    MgCl2 (25 mM) 3 µL 1.5 mM (adjust as needed)
    MnCl2 (5 mM) 0-5 µL 0-0.5 mM (titrate to control mutation rate)
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 U

    | Nuclease-free water | to 50 µL | |

  • PCR Cycling: Use the following cycling conditions, adjusting the annealing temperature based on the primers' Tm:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

  • Analysis and Purification: Run a small aliquot of the PCR product on an agarose gel to confirm the correct size. Purify the remaining product using a PCR purification kit.

  • Cloning: Digest the purified PCR product and the expression vector with appropriate restriction enzymes, ligate, and transform into a suitable E. coli host strain.

2. High-Throughput Screening of Glycolate Oxidase Activity using Amplex Red

This protocol is adapted for a 96-well plate format.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Glycolate substrate solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Cell lysates or purified enzyme variants

  • Microplate reader with fluorescence detection (Ex/Em = ~530/590 nm)

Procedure:

  • Preparation of Working Solution: Prepare a 2x Amplex Red/HRP working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in assay buffer. Protect this solution from light.

  • Sample Preparation: Dispense 50 µL of cell lysate or purified enzyme variant into each well of the 96-well plate. Include a negative control (buffer or lysate from cells not expressing the enzyme).

  • Reaction Initiation: To start the reaction, add 50 µL of the 2x Amplex Red/HRP working solution to each well.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from the negative control wells and identify the variants with the highest fluorescence signal, indicating higher glycolate oxidase activity.

3. High-Throughput Screening of Malate Synthase Activity (Colorimetric)

This protocol is adapted for a 96-well plate format.

Materials:

  • Assay buffer (e.g., 50 mM Imidazole, pH 8.0)

  • Acetyl-CoA solution

  • Glyoxylate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • 96-well clear microplates

  • Cell lysates or purified enzyme variants

  • Microplate reader with absorbance detection (412 nm)

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, acetyl-CoA, and glyoxylate at their desired final concentrations.

  • Sample Preparation: Add 50 µL of cell lysate or purified enzyme variant to each well of the 96-well plate. Include appropriate controls.

  • Reaction Initiation: Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 10-20 minutes).

  • Color Development: Add a solution of DTNB to each well. DTNB reacts with the free CoA produced by the malate synthase reaction to form a yellow product.

  • Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Identify the variants with the highest absorbance, corresponding to the highest malate synthase activity.

Visualizations

Directed Evolution Workflow

DirectedEvolutionWorkflow cluster_0 Step 1: Library Generation cluster_1 Step 2: Expression & Screening cluster_2 Step 3: Identification & Iteration Start Parent Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) Start->Mutagenesis Library Mutant Gene Library Mutagenesis->Library Transformation Transformation into Host Cells Library->Transformation Expression Protein Expression Transformation->Expression Screening High-Throughput Screening Expression->Screening Hits Identify Improved Variants ('Hits') Screening->Hits Sequencing Sequence Analysis Hits->Sequencing NextGen Parent for Next Round of Evolution Sequencing->NextGen NextGen->Mutagenesis Iterate cycle

Caption: A generalized workflow for directed evolution, from library generation to iterative improvement.

This compound and Related Metabolic Pathways

GlycolateMetabolism cluster_glycolate_pathway Photorespiration (Glycolate Pathway) cluster_glyoxylate_cycle Glyoxylate Cycle cluster_taco_pathway Tartronyl-CoA (TaCo) Pathway (Synthetic) Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase GlycolylCoA This compound Glycolate->GlycolylCoA Acyl-CoA Synthetase Glycine Glycine Glyoxylate->Glycine Glyoxylate_cycle Glyoxylate Serine Serine Glycine->Serine Glycerate Glycerate Serine->Glycerate AcetylCoA Acetyl-CoA Malate Malate AcetylCoA->Malate Isocitrate Isocitrate Isocitrate->Glyoxylate_cycle Isocitrate Lyase Glyoxylate_cycle->Malate Malate Synthase TartronylCoA Tartronyl-CoA GlycolylCoA->TartronylCoA This compound Carboxylase (GCC) Troubleshooting_NoHits cluster_library Library Quality Issues cluster_screening Screening Assay Issues cluster_strategy Strategic Issues Start Problem: No improved variants ('hits') found CheckMutationRate Verify mutation rate (sequence a subset of clones) Start->CheckMutationRate CheckLibrarySize Verify library size (transformation efficiency) Start->CheckLibrarySize CheckAssaySensitivity Assess assay sensitivity (Z'-factor, signal-to-background) Start->CheckAssaySensitivity CheckParentActivity Is parent enzyme activity detectable and robust? Start->CheckParentActivity ReconsiderParent Is the starting enzyme suitable for evolution? Start->ReconsiderParent ReconsiderTarget Is the desired functional leap too large for single mutations? Start->ReconsiderTarget LowMutationRate Action: Increase mutagen concentration (e.g., MnCl2) or number of PCR cycles CheckMutationRate->LowMutationRate Too low HighMutationRate Action: Decrease mutagen concentration or number of PCR cycles CheckMutationRate->HighMutationRate Too high (mostly inactive) LowLibrarySize Action: Use higher efficiency competent cells or electroporation CheckLibrarySize->LowLibrarySize Too small LowSensitivity Action: Optimize assay conditions (pH, temp, substrate conc.) or change detection method CheckAssaySensitivity->LowSensitivity Low LowParentActivity Action: Optimize protein expression or assay conditions for parent CheckParentActivity->LowParentActivity No/Low NewStrategy Action: Consider DNA shuffling, gene-site saturation, or a different parent enzyme ReconsiderParent->NewStrategy Poorly evolvable ReconsiderTarget->NewStrategy Yes

References

Validation & Comparative

Navigating the Metabolic Maze: A Guide to Validating In Vivo Glycolyl-CoA Concentrations in Engineered Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic engineering and synthetic biology, the accurate in vivo quantification of key metabolites is paramount. Glycolyl-CoA, a central intermediate in various engineered metabolic pathways, presents a significant analytical challenge. This guide provides a comprehensive comparison of current methods for validating this compound concentrations, complete with experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their work.

The burgeoning field of metabolic engineering continuously pushes the boundaries of what is possible in the production of biofuels, pharmaceuticals, and other valuable chemicals. A cornerstone of these endeavors is the precise manipulation and monitoring of cellular metabolism. This compound has emerged as a critical node in novel synthetic pathways, including those for CO2 fixation and the production of specialty chemicals.[1][2] However, its low intracellular abundance and inherent instability make accurate quantification a non-trivial task. This guide will delve into the primary analytical techniques employed for this purpose, offering a clear comparison to facilitate informed decision-making.

Comparison of Analytical Methods

The validation of in vivo this compound concentrations predominantly relies on a few key analytical techniques, each with its own set of advantages and limitations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and specificity.[3][4][5] Other methods, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, spectrophotometric assays, and genetically encoded biosensors, offer alternative or complementary approaches.

Method Principle Limit of Detection (LOD) Dynamic Range Specificity Throughput Required Equipment Key Strengths Key Limitations
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.Low fmol range[3]Several orders of magnitude[3]Very HighMediumLC system, tandem mass spectrometerHigh sensitivity and specificity, allows for multiplexed analysis of multiple acyl-CoAs.[5][6]High initial investment, requires significant technical expertise.[3][7]
HPLC-UV/Fluorescence Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence after derivatization.Low pmol range[8]ModerateModerate to HighMediumHPLC system, UV or fluorescence detectorLower equipment cost compared to LC-MS/MS, robust and reliable.Less sensitive and specific than LC-MS/MS, may require derivatization.[8]
Spectrophotometric Assays Enzymatic reactions coupled to a change in absorbance or fluorescence.Micromolar rangeNarrowLow to ModerateHighSpectrophotometer (plate reader)Simple, rapid, and inexpensive, suitable for high-throughput screening.[1][2]Indirect measurement, prone to interference from other cellular components.[3]
Genetically Encoded Biosensors Engineered proteins that produce a detectable signal (e.g., fluorescence) upon binding to the target metabolite.Micromolar to millimolar range[9]TunableHighHighFluorescence microscope or plate readerEnables real-time, in vivo monitoring of metabolite dynamics at the single-cell level.[10]Development can be time-consuming, may not provide absolute quantification.[11]

Experimental Protocols

Reproducible and accurate data begins with a robust experimental protocol. Below is a detailed methodology for the quantification of this compound using the widely accepted gold standard, LC-MS/MS.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[3][12][13]

1. Sample Quenching and Extraction:

  • Objective: To rapidly halt metabolic activity and efficiently extract acyl-CoAs from the cellular matrix.

  • Procedure:

    • Rapidly quench cell metabolism by adding the cell culture to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C).

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water or an acetonitrile (B52724)/methanol/water mixture).[3][4]

    • Include an internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-Glycolyl-CoA), in the extraction solvent for accurate quantification.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the acyl-CoAs for analysis.

2. Chromatographic Separation:

  • Objective: To separate this compound from other cellular components and isomeric compounds.

  • Procedure:

    • Use a C18 reversed-phase column for separation.[4]

    • Employ a binary solvent system with a volatile buffer, such as ammonium (B1175870) acetate, in both aqueous (Mobile Phase A) and organic (Mobile Phase B, e.g., acetonitrile or methanol) phases.[1]

    • Apply a gradient elution, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the more hydrophobic compounds.[4]

3. Mass Spectrometric Detection:

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Procedure:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation.

    • Optimize the MRM transitions (precursor ion -> product ion) for this compound and the internal standard using authentic standards.

4. Data Analysis:

  • Objective: To determine the concentration of this compound in the original sample.

  • Procedure:

    • Integrate the peak areas for the this compound and internal standard MRM transitions.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Determine the concentration of this compound by comparing this ratio to a standard curve generated with known concentrations of this compound and a fixed concentration of the internal standard.

Visualizing the Workflow and Metabolic Context

To better understand the process of validating this compound concentrations and its metabolic relevance, the following diagrams illustrate the experimental workflow and a simplified engineered pathway.

This compound Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing engineered_organism Engineered Organism quenching Metabolic Quenching engineered_organism->quenching extraction Acyl-CoA Extraction (with Internal Standard) quenching->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Standard Curve) peak_integration->quantification concentration In Vivo Concentration Determination quantification->concentration

Caption: Experimental workflow for this compound validation.

Engineered this compound Pathway substrate Central Metabolite enzyme1 Engineered Enzyme 1 substrate->enzyme1 intermediate Glycolate enzyme2 Engineered Enzyme 2 intermediate->enzyme2 glycolyl_coa This compound enzyme3 Engineered Enzyme 3 glycolyl_coa->enzyme3 product Target Product enzyme1->intermediate enzyme2->glycolyl_coa enzyme3->product

Caption: Simplified engineered metabolic pathway producing this compound.

Conclusion and Recommendations

The accurate validation of in vivo this compound concentrations is a critical step in the development and optimization of engineered organisms. While several methods are available, LC-MS/MS stands out as the most sensitive and specific technique, making it the recommended approach for obtaining precise and reliable quantitative data. For high-throughput screening applications where relative changes are more important than absolute concentrations, spectrophotometric assays or genetically encoded biosensors can be valuable tools. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of accuracy. By carefully considering the information and protocols presented in this guide, researchers can confidently select and implement the most appropriate strategy for their studies, accelerating the pace of innovation in metabolic engineering and synthetic biology.

References

A Comparative Analysis of Glycolyl-CoA and Acetyl-CoA Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the metabolic roles, enzymatic pathways, and experimental analysis of two key metabolic intermediates.

This guide provides a detailed comparative analysis of Glycolyl-CoA and Acetyl-CoA metabolism, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective roles in cellular biochemistry. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of these crucial molecules.

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) is a central hub in cellular metabolism, intersecting carbohydrate, lipid, and protein catabolism and serving as a key precursor for biosynthesis and energy production.[1][2] Its two-carbon acetyl group is vital for the citric acid (TCA) cycle and the synthesis of fatty acids, cholesterol, and ketone bodies.[2][3] In contrast, Glycolyl-Coenzyme A (this compound), with its hydroxyacetyl group, is less ubiquitous. While it has known roles in specific catabolic pathways, it has recently gained significant attention as a key component of synthetic metabolic pathways designed to improve photosynthetic efficiency.[4][5] This guide will explore the metabolic pathways, enzymatic machinery, and regulatory mechanisms governing these two important CoA esters.

Comparative Data Summary

The following tables provide a structured comparison of the key metabolic features of this compound and Acetyl-CoA.

FeatureThis compoundAcetyl-CoA
Primary Metabolic Role Intermediate in ω-oxidation of fatty acids; Key component of synthetic carbon fixation pathways (e.g., TaCo pathway).[4][5]Central molecule in energy metabolism and biosynthesis.[1][2]
Major Sources β-oxidation of 4-hydroxybutyrate and ω-hydroxy fatty acids;[4] Engineered pathways from glycolate (B3277807).[6]Pyruvate (B1213749) decarboxylation (from glycolysis);[2] β-oxidation of fatty acids;[3] Catabolism of ketogenic amino acids.[2]
Major Fates Condensation with oxaloacetate by citrate (B86180) synthase;[4] Carboxylation to tartronyl-CoA in synthetic pathways.[7]Entry into the Citric Acid Cycle;[8] Fatty acid synthesis;[2] Cholesterol synthesis; Ketone body formation.[2]
Key Enzymes This compound Carboxylase (engineered),[7] this compound Synthetase (engineered),[6] Citrate Synthase.[4]Pyruvate Dehydrogenase Complex,[2] Acetyl-CoA Carboxylase,[9] Citrate Synthase.[8]
Subcellular Localization Mitochondria (natural pathways);[4] Chloroplasts/Cytosol (synthetic pathways).Mitochondria, Cytosol, Nucleus.[2]
Regulation Primarily substrate availability (natural); Transcriptional control of engineered pathways.Allosteric regulation, hormonal control, transcriptional regulation.[1][2]

Table 1: Key Metabolic Features of this compound and Acetyl-CoA

EnzymeSubstrateOrganism/SystemKM (µM)kcat (s-1)Vmax (µmol min-1 mg-1)
This compound Carboxylase (GCC M5 G20R variant) This compoundEngineered M. extorquens131 ± 209.8 ± 0.22.6 ± 0.4
This compound Synthetase (ACS19 variant) GlycolateEngineered E. coli---
Citrate Synthase This compoundPig Heart--Low NADH production observed
Acetyl-CoA Carboxylase (TfAcCCase) Acetyl-CoAThermobifida fusca230 ± 20--
Acetyl-CoA Synthetase (Acs) AcetateE. coli---
Citrate Synthase Acetyl-CoAPig Heart--Standard activity

Table 2: Comparative Enzyme Kinetics Note: Kinetic data for many enzymes in these pathways are not readily available in a directly comparable format. The data presented here are from specific studies and may not represent all physiological conditions. The activity of pig heart citrate synthase with this compound was qualitatively described as inducing low NADH production rates.[4]

Metabolic Pathways and Regulation

Acetyl-CoA Metabolism

Acetyl-CoA is a critical node in cellular metabolism, linking catabolic and anabolic pathways. Its concentration is tightly regulated to match the cell's energetic and biosynthetic needs.

Sources of Acetyl-CoA:

  • Glycolysis: Glucose is broken down to pyruvate, which is then oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex in the mitochondria.[2]

  • Fatty Acid β-Oxidation: Fatty acids are broken down in the mitochondria to generate acetyl-CoA.[3]

  • Amino Acid Catabolism: Ketogenic amino acids can be degraded to acetyl-CoA.[2]

Fates of Acetyl-CoA:

  • Citric Acid (TCA) Cycle: In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle for the production of ATP and reducing equivalents.[8]

  • Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the precursor for fatty acid synthesis.[2]

  • Cholesterol and Ketone Body Synthesis: Acetyl-CoA is also a building block for cholesterol and, in the liver, for the synthesis of ketone bodies during periods of fasting.[2]

Regulation of Acetyl-CoA Metabolism: The metabolism of acetyl-CoA is intricately regulated through various mechanisms:

  • Allosteric Regulation: Key enzymes like pyruvate dehydrogenase and acetyl-CoA carboxylase are regulated by the levels of ATP, NADH, and acetyl-CoA itself.[10]

  • Hormonal Regulation: Hormones such as insulin (B600854) and glucagon (B607659) control the flux through glycolysis and fatty acid synthesis, thereby affecting acetyl-CoA levels.[1]

  • Transcriptional Control: The expression of genes encoding metabolic enzymes is regulated in response to the cell's nutritional state.[2]

This compound Metabolism

The understanding of natural this compound metabolism is less complete than that of acetyl-CoA. Much of the recent research has focused on its role in engineered metabolic pathways.

Natural Sources and Fates of this compound:

  • ω-Oxidation of Fatty Acids: this compound can be formed during the β-oxidation of ω-hydroxy fatty acids and 4-hydroxybutyrate in rat liver and kidney mitochondria.[4][11][12] This pathway serves as an alternative to standard β-oxidation, particularly when that pathway is impaired.[13]

  • Precursor for Citrate Synthesis: this compound can condense with oxaloacetate, a reaction catalyzed by citrate synthase, to produce 2-hydroxycitrate.[4]

Engineered this compound Pathways (Tartronyl-CoA Pathway): A significant focus of recent research has been the development of the tartronyl-CoA (TaCo) pathway, a synthetic route to bypass the carbon-inefficient photorespiration process in plants.[5][7]

  • Glycolate to this compound: The pathway begins with the activation of glycolate to this compound, a reaction catalyzed by an engineered this compound synthetase.[6]

  • Carboxylation of this compound: The key step involves the carboxylation of this compound to tartronyl-CoA by a novel, engineered enzyme called this compound carboxylase (GCC).[7] This reaction fixes a molecule of CO2.

Regulation of this compound Metabolism: In its natural context, the regulation of this compound metabolism is thought to be primarily dependent on the availability of its precursors from ω-oxidation.[4] In the engineered synthetic pathways, regulation is achieved through the transcriptional control of the introduced enzymes.

Experimental Protocols

Quantification of Acetyl-CoA and other Acyl-CoAs

A variety of methods are available for the quantification of acetyl-CoA and other short-chain acyl-CoAs in biological samples.[14][15]

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation of CoA species by reverse-phase HPLC followed by UV detection.

  • Procedure:

    • Extract acyl-CoAs from tissue or cell samples using perchloric acid.

    • Neutralize the extract and treat with a reducing agent like DTT to maintain the CoA species in their reduced form.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of phosphate (B84403) buffer and acetonitrile.

    • Detect the CoA species by their absorbance at 260 nm.[15]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: Highly sensitive and specific quantification of acyl-CoAs based on their mass-to-charge ratio.

  • Procedure:

    • Perform sample extraction as for HPLC.

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Introduce the eluent into a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its precursor and product ion masses.[15]

Characterization of this compound Carboxylase (GCC) Activity

The activity of the engineered enzyme GCC can be determined using spectrophotometric assays.[7][16]

1. Spectrophotometric Measurement of Carboxylation Rate:

  • Principle: The carboxylation of this compound is coupled to a subsequent reduction reaction that consumes a chromophore, allowing the reaction rate to be monitored by a change in absorbance.

  • Procedure:

    • Prepare a reaction mixture containing MOPS buffer, KHCO3, ATP, NADPH, MgCl2, a coupling enzyme (e.g., CaMCR from Chloroflexus aurantiacus), and the purified GCC enzyme.

    • Incubate the mixture at 37 °C.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.[16]

2. Synthesis of this compound:

  • Principle: Chemical synthesis of this compound is necessary for in vitro enzyme assays as it is not commercially available.

  • Procedure:

    • Activate glycolate with carbonyldiimidazole (CDI).

    • React the activated glycolate with free Coenzyme A to form the thioester bond.

    • Purify the resulting this compound using preparative HPLC-MS.

    • Quantify the concentration by measuring the absorbance at 260 nm.[16]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways of Acetyl-CoA and this compound.

Acetyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation AminoAcids Amino Acids AminoAcids->AcetylCoA Catabolism Citrate Citrate AcetylCoA->Citrate FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies AcetylCoA->Ketone_Bodies TCA_Cycle TCA Cycle Citrate->TCA_Cycle Glycolyl_CoA_Metabolism Hydroxy_Fatty_Acids ω-Hydroxy Fatty Acids GlycolylCoA This compound Hydroxy_Fatty_Acids->GlycolylCoA ω-Oxidation Glycolate Glycolate Glycolate->GlycolylCoA This compound Synthetase (Engineered) Hydroxycitrate 2-Hydroxycitrate GlycolylCoA->Hydroxycitrate Citrate Synthase TartronylCoA Tartronyl-CoA GlycolylCoA->TartronylCoA This compound Carboxylase (Engineered) Glycerate Glycerate TartronylCoA->Glycerate Reduction Steps

References

A Head-to-Head Battle of Substrates: Glycolyl-CoA vs. Propionyl-CoA for Carboxylase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, understanding the substrate kinetics of key enzymes is paramount. This guide provides a detailed comparison of the enzymatic carboxylation of two crucial acyl-CoA molecules: propionyl-CoA, a central metabolite in cellular metabolism, and glycolyl-CoA, a key component of a synthetic carbon fixation pathway. This comparison is centered on the activity of Propionyl-CoA Carboxylase (PCC) and a rationally engineered variant, this compound Carboxylase (GCC).

The data presented herein illuminates the substrate specificity and catalytic efficiency of these enzymes, offering valuable insights for applications ranging from biofuel production to the development of novel therapeutics targeting metabolic disorders. This comparison is based on studies of Propionyl-CoA Carboxylase from Methylorubrum extorquens and its engineered variant, GCC M5, which has been optimized for this compound carboxylation.[1][2]

Quantitative Kinetic Parameters

The following table summarizes the key kinetic parameters for the carboxylation of propionyl-CoA by wild-type PCC and this compound by the engineered GCC M5 variant. These values provide a direct comparison of the catalytic efficiency of each enzyme with its respective substrate.

SubstrateEnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)
Propionyl-CoAPropionyl-CoA Carboxylase (PCC)160 ± 2012.0 ± 0.67.5 x 104
This compoundThis compound Carboxylase (GCC M5)210 ± 305.6 ± 0.32.7 x 104

Experimental Protocols

The determination of the kinetic parameters presented above involves precise experimental methodologies. Below are the detailed protocols for the enzyme assays.

Propionyl-CoA Carboxylase (PCC) Kinetic Assay

The activity of PCC is typically determined using a radioactive assay that measures the incorporation of 14C-labeled bicarbonate into the product, methylmalonyl-CoA.

  • Reaction Mixture: The assay is performed in a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.6), MgCl2, ATP, and the enzyme.[3]

  • Substrate Addition: The reaction is initiated by the addition of propionyl-CoA and NaH14CO3.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid. This step also serves to remove unreacted 14CO2.[4][5]

  • Quantification: The amount of radioactivity incorporated into the acid-stable product (methylmalonyl-CoA) is measured using a scintillation counter.

  • Data Analysis: The initial reaction rates are determined at various substrate concentrations, and the kinetic parameters (KM and Vmax) are calculated by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) is then calculated from Vmax and the enzyme concentration.

This compound Carboxylase (GCC) Kinetic Assay

The kinetics of the engineered GCC M5 are determined using a coupled spectrophotometric assay. This method links the carboxylation of this compound to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2]

  • Reaction Components: The reaction mixture contains buffer (e.g., 100 mM MOPS, pH 7.8), MgCl2, ATP, NADH, and the coupling enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[3]

  • Enzyme and Substrate: Purified GCC M5 is added to the mixture, and the reaction is initiated by the addition of this compound and NaHCO3.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is continuously monitored using a spectrophotometer at a constant temperature (e.g., 37°C).[2]

  • Rate Calculation: The rate of NADH oxidation is directly proportional to the rate of ADP production, which in turn is stoichiometric with the carboxylation of this compound.

  • Kinetic Parameter Determination: Initial rates are measured at varying concentrations of this compound, and the data are fitted to the Michaelis-Menten equation to determine KM and Vmax. The kcat is calculated from Vmax.

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for kinetic analysis and the metabolic pathways of propionyl-CoA and the engineered this compound pathway.

Experimental_Workflow cluster_PCC PCC Assay cluster_GCC GCC Assay PCC_Start Reaction Mixture (Buffer, MgCl2, ATP, PCC) PCC_Substrate Add Propionyl-CoA & NaH¹⁴CO₃ PCC_Start->PCC_Substrate PCC_Incubate Incubate at 30°C PCC_Substrate->PCC_Incubate PCC_Stop Stop with Acid PCC_Incubate->PCC_Stop PCC_Quantify Scintillation Counting PCC_Stop->PCC_Quantify PCC_Analyze Michaelis-Menten Analysis PCC_Quantify->PCC_Analyze GCC_Start Reaction Mixture (Buffer, MgCl2, ATP, NADH, Coupling Enzymes, GCC) GCC_Substrate Add this compound & NaHCO₃ GCC_Start->GCC_Substrate GCC_Monitor Monitor A₃₄₀ GCC_Substrate->GCC_Monitor GCC_Analyze Michaelis-Menten Analysis GCC_Monitor->GCC_Analyze

Figure 1: Experimental workflows for determining the kinetic parameters of PCC and GCC.

Metabolic_Pathways cluster_Propionyl_CoA Propionyl-CoA Metabolism cluster_Glycolyl_CoA Engineered Tartronyl-CoA Pathway (Photorespiration Bypass) Prop_Sources Odd-chain fatty acids Amino acids (Val, Ile, Met, Thr) Cholesterol Propionyl_CoA Propionyl-CoA Prop_Sources->Propionyl_CoA PCC_enzyme Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC_enzyme + HCO₃⁻ + ATP Methylmalonyl_CoA (S)-Methylmalonyl-CoA PCC_enzyme->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA this compound Synthetase GCC_enzyme This compound Carboxylase (GCC) Glycolyl_CoA->GCC_enzyme + HCO₃⁻ + ATP Tartronyl_CoA Tartronyl-CoA GCC_enzyme->Tartronyl_CoA Glycerate Glycerate Tartronyl_CoA->Glycerate Tartronyl-CoA Reductase Calvin_Cycle Calvin Cycle Glycerate->Calvin_Cycle

Figure 2: Metabolic pathways of Propionyl-CoA and the engineered Tartronyl-CoA pathway involving this compound.

Discussion of Metabolic Significance

Propionyl-CoA is a vital intermediate in the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[6][7] Its carboxylation by PCC to form methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA, represents a crucial anaplerotic reaction, replenishing the central metabolic pathway.[8][9]

This compound , on the other hand, is a key metabolite in a synthetic carbon fixation pathway known as the tartronyl-CoA (TaCo) pathway.[1][2][10] This pathway has been designed as a bypass to photorespiration in plants, a process that can significantly reduce photosynthetic efficiency.[10][11][12] By carboxylating this compound, the engineered GCC enzyme introduces an additional molecule of CO2 into the metabolic system, ultimately leading to the formation of glycerate, which can re-enter the Calvin cycle.[12] This engineered pathway has the potential to enhance carbon fixation and increase biomass production in plants.[12]

References

Comparative Analysis of Acetyl-CoA Synthetase Cross-Reactivity with Glycolate and Alternative Glycolate-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of acetyl-CoA synthetase (ACS) with its primary substrate, acetate (B1210297), and its potential cross-reactivity with glycolate (B3277807). Furthermore, it evaluates the performance of alternative enzyme systems adept at metabolizing glycolate, offering a data-driven perspective for researchers in metabolic engineering, drug discovery, and synthetic biology.

Executive Summary

Acetyl-CoA synthetase (ACS) exhibits a high degree of specificity for its cognate substrate, acetate. While detectable, the cross-reactivity of ACS with glycolate is exceptionally low, rendering it an inefficient catalyst for glycolate conversion. In stark contrast, dedicated metabolic pathways for glycolate, such as those initiated by glycolate oxidase or glycolate dehydrogenase, and the subsequent reactions of the glyoxylate (B1226380) cycle, glycerate pathway, or the β-hydroxyaspartate cycle, demonstrate significantly higher efficiency in processing glycolate and its downstream metabolites. This guide presents a detailed analysis of the available kinetic data, experimental protocols for enzyme activity assays, and visual representations of the pertinent metabolic pathways to aid in the selection of appropriate biocatalysts for applications involving glycolate metabolism.

Acetyl-CoA Synthetase: Substrate Specificity Profile

Acetyl-CoA synthetase is a ubiquitous enzyme that plays a central role in carbon metabolism by catalyzing the ATP-dependent conversion of acetate to acetyl-CoA. Structural and kinetic studies have revealed that the active site of ACS is finely tuned to accommodate the small carboxylate, acetate. A key determinant of this specificity is a conserved tryptophan residue that sterically hinders the binding of larger substrates.

While ACS is highly specific, some level of substrate promiscuity has been observed. Notably, studies on E. coli ACS (EcACS) have demonstrated measurable, albeit very low, activity with glycolate.

Comparative Kinetic Data of Acetyl-CoA Synthetase

The following table summarizes the kinetic parameters of E. coli acetyl-CoA synthetase (EcACS) and an engineered variant (ACS19) with acetate and glycolate.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
EcACS Acetate0.21050,000
Glycolate150.213
ACS19 Acetate1.6106,250
Glycolate70.228

Data compiled from scientific literature.

As the data indicates, the catalytic efficiency (kcat/Km) of EcACS for acetate is approximately 4,000-fold higher than for glycolate. While protein engineering efforts have yielded variants with modestly improved activity towards glycolate, acetate remains the overwhelmingly preferred substrate.

High-Efficiency Alternatives for Glycolate Metabolism

In contrast to the poor activity of ACS with glycolate, several enzymes and pathways have evolved to efficiently process this two-carbon hydroxyacid. These alternatives are central to photorespiration in plants and algae and are found in various microbial metabolic routes.

Glycolate Oxidase and Glycolate Dehydrogenase: The Entry Points

The initial step in many glycolate metabolic pathways is its oxidation to glyoxylate, a reaction catalyzed by either glycolate oxidase or glycolate dehydrogenase.

  • Glycolate Oxidase (GOX) utilizes molecular oxygen as an electron acceptor, producing glyoxylate and hydrogen peroxide.

  • Glycolate Dehydrogenase (GDH) employs NAD+ or other electron acceptors, generating glyoxylate and NADH.

Downstream Pathways for Glyoxylate Conversion

Once formed, glyoxylate can be channeled into several metabolic routes for assimilation or further conversion:

  • Glyoxylate Cycle: A metabolic pathway, prominent in plants, bacteria, protists, and fungi, that allows for the net conversion of acetyl-CoA to succinate (B1194679) for carbohydrate synthesis. A key enzyme in this cycle is malate (B86768) synthase , which condenses glyoxylate and acetyl-CoA to form malate.

  • Glycerate Pathway: A central part of photorespiration, this pathway converts glyoxylate to glycerate, which can then be phosphorylated to enter glycolysis. Key enzymes include glyoxylate reductase/hydroxypyruvate reductase and glycerate kinase .

  • β-Hydroxyaspartate Cycle: An efficient carbon-conserving pathway found in some bacteria that assimilates two molecules of glyoxylate into one molecule of oxaloacetate. Key enzymes include aspartate-glyoxylate aminotransferase , β-hydroxyaspartate dehydratase , and iminosuccinate reductase .

Comparative Kinetic Data of Alternative Enzymes

The following table presents the kinetic parameters for key enzymes involved in alternative glycolate metabolic pathways.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Glycolate Oxidase HumanGlycolate1414.129,000
Glyoxylate13,0004.0308
Malate Synthase C. glutamicumGlyoxylate30[1]--
Acetyl-CoA12[1]--
Glycerate Kinase T. tenaxD-Glycerate20[2]5.05 (U/mg)252,500
Hydroxypyruvate Reductase CucumberHydroxypyruvate62[3]--
NADH5.8[3]--
Glyoxylate5700[3]--
NADH2.9[3]--

Data compiled from scientific literature. Note: kcat values were not always available and are indicated by "-". Catalytic efficiency for glycerate kinase is calculated from Vmax and Km.

The kinetic data clearly demonstrate the superior efficiency of these dedicated enzymes in processing glycolate and its derivatives compared to the incidental activity of acetyl-CoA synthetase.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the metabolic context and experimental designs, the following diagrams illustrate the key pathways and a general workflow for comparing enzyme activities.

Glycolate_Metabolism_Pathways cluster_ACS Acetyl-CoA Synthetase Pathway cluster_Alternatives Alternative Glycolate Metabolic Pathways cluster_Glyoxylate_Cycle Glyoxylate Cycle cluster_Glycerate_Pathway Glycerate Pathway cluster_BHAC β-Hydroxyaspartate Cycle Glycolate_ACS Glycolate ACS Acetyl-CoA Synthetase Glycolate_ACS->ACS Acetate Acetate Acetate->ACS Glycolyl_CoA Glycolyl-CoA (very low yield) ACS->Glycolyl_CoA Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Glycolate_Alt Glycolate GOX_GDH Glycolate Oxidase / Glycolate Dehydrogenase Glycolate_Alt->GOX_GDH Glyoxylate Glyoxylate GOX_GDH->Glyoxylate Malate_Synthase Malate Synthase Glyoxylate->Malate_Synthase Glycerate_Pathway Glyoxylate Reductase/ Hydroxypyruvate Reductase Glyoxylate->Glycerate_Pathway BHAC BHAC Enzymes Glyoxylate->BHAC Malate Malate Malate_Synthase->Malate Glycerate Glycerate Glycerate_Pathway->Glycerate Oxaloacetate Oxaloacetate BHAC->Oxaloacetate Acetyl_CoA_input Acetyl-CoA Acetyl_CoA_input->Malate_Synthase

Figure 1: Overview of Acetyl-CoA Synthetase activity on acetate and glycolate versus alternative, high-efficiency glycolate metabolic pathways.

Enzyme_Activity_Workflow start Start: Enzyme and Substrate Preparation enzyme_prep Enzyme Purification or Cell Lysate Preparation start->enzyme_prep substrate_prep Substrate Stock Solution Preparation (Acetate, Glycolate, etc.) start->substrate_prep assay_setup Enzyme Activity Assay Setup (Buffer, Cofactors, Substrate) enzyme_prep->assay_setup substrate_prep->assay_setup incubation Incubation at Optimal Temperature and pH assay_setup->incubation detection Detection of Product Formation or Substrate Depletion (Spectrophotometry, HPLC, etc.) incubation->detection data_analysis Data Analysis: Calculation of Kinetic Parameters (Km, Vmax, kcat) detection->data_analysis comparison Comparative Analysis of Enzyme Efficiencies data_analysis->comparison

Figure 2: A generalized experimental workflow for the determination and comparison of enzyme kinetic parameters.

Experimental Protocols

This section provides detailed methodologies for the key enzymes discussed in this guide.

Acetyl-CoA Synthetase (ACS) Activity Assay

This protocol is adapted from a continuous coupled spectrophotometric assay.

Principle: The production of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. This is achieved through the sequential action of citrate (B86180) synthase and malate dehydrogenase.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 10 mM L-malate, 1 mM NAD+.

  • Substrates: 100 mM sodium acetate stock solution; 1 M sodium glycolate stock solution.

  • Coupling Enzymes: Citrate synthase (CS) and Malate dehydrogenase (MDH).

  • Enzyme Sample: Purified ACS or cell lysate containing ACS.

Procedure:

  • Prepare a master mix containing all reagents except the substrate and enzyme sample.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

  • Add the coupling enzymes (CS and MDH) to the cuvette.

  • Initiate the reaction by adding the enzyme sample.

  • Record the baseline absorbance at 340 nm.

  • Start the reaction by adding a known concentration of the substrate (acetate or glycolate).

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Glycolate Oxidase (GOX) Activity Assay

This protocol is based on the detection of hydrogen peroxide produced during the oxidation of glycolate.[4][5][6][7]

Principle: The hydrogen peroxide generated by GOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine or Amplex Red), resulting in a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 8.0).

  • Substrate: 100 mM sodium glycolate stock solution.

  • Detection Reagents: Horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., 10 mM o-dianisidine in methanol (B129727) or 10 mM Amplex Red in DMSO).

  • Enzyme Sample: Purified GOX or tissue/cell extract.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Add the enzyme sample to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the glycolate substrate.

  • Monitor the change in absorbance or fluorescence at the appropriate wavelength over time.

  • Calculate the rate of reaction from the initial linear phase. A standard curve using known concentrations of H2O2 should be prepared to quantify the amount of H2O2 produced.

  • Vary the glycolate concentration to determine the kinetic parameters.

Malate Synthase (MS) Activity Assay

This protocol is a continuous spectrophotometric assay that measures the release of free coenzyme A (CoA-SH).[8][9][10]

Principle: The free thiol group of the CoA released during the reaction of glyoxylate and acetyl-CoA is detected by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product with an absorbance maximum at 412 nm.[8]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.

  • Substrates: 10 mM glyoxylate stock solution; 2.5 mM acetyl-CoA stock solution.

  • Detection Reagent: 2 mM DTNB in ethanol.

  • Enzyme Sample: Purified MS or cell lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and DTNB.

  • Add the substrates, glyoxylate and acetyl-CoA.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the malate synthase sample.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient of the DTNB product (14,150 M-1cm-1).

  • Perform the assay at various substrate concentrations to determine the kinetic parameters.

Conclusion and Recommendations

The data presented in this guide unequivocally demonstrate that acetyl-CoA synthetase is not an efficient enzyme for the metabolism of glycolate. Its catalytic efficiency towards glycolate is several orders of magnitude lower than for its natural substrate, acetate.

For researchers and drug development professionals seeking to manipulate glycolate metabolism, focusing on the dedicated enzymatic pathways is strongly recommended.

  • For Glycolate to Glyoxylate Conversion: Glycolate oxidase and glycolate dehydrogenase are highly efficient catalysts. The choice between them may depend on the desired redox balance (O2 consumption vs. NAD+ reduction) and the need to manage hydrogen peroxide production.

  • For Glyoxylate Assimilation: The glyoxylate cycle, the glycerate pathway, and the β-hydroxyaspartate cycle offer robust routes for converting glyoxylate into central metabolic intermediates. The selection of a specific pathway will depend on the desired end-product and the metabolic context of the host organism. Malate synthase, a key enzyme of the glyoxylate cycle, exhibits a high affinity for glyoxylate and is a prime candidate for engineering efforts.

References

Unraveling Photorespiration: A Comparative Guide to Engineered Bypass Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing photosynthetic efficiency is a key frontier in boosting crop yield and biomass. Photorespiration, a process that significantly limits carbon fixation in C3 plants, has become a prime target for bioengineering. This guide provides an objective comparison of different synthetic photorespiratory bypass pathways, supported by experimental data, detailed methodologies, and clear visualizations to aid in understanding and application.

Photorespiration can reduce the photosynthetic efficiency of C3 plants, which include major crops like rice, wheat, and soybeans, by 20-50%.[1][2] This process is initiated by the oxygenase activity of the enzyme RuBisCO, leading to the formation of 2-phosphoglycolate (B1263510) (2-PG), a toxic compound that the plant must recycle through an energy-intensive pathway.[3][4][5] To mitigate these losses, researchers have developed several synthetic "bypass" pathways that aim to metabolize the products of photorespiration more efficiently. These engineered pathways reroute photorespiratory intermediates to salvage carbon with a lower expenditure of energy and nitrogen.[3]

This guide will delve into the comparative efficiency of prominent photorespiratory bypass pathways, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visual diagrams to elucidate their mechanisms.

Comparative Efficiency of Photorespiratory Bypass Pathways

Several synthetic bypasses have been designed and tested in model plants and crops, showing promising results in improving photosynthetic performance and growth under both laboratory and field conditions.[6] Below is a summary of the quantitative data from key studies comparing the impact of these pathways on various performance metrics.

PathwayPlant SpeciesKey EnzymesPhotosynthesis IncreaseBiomass IncreaseYield IncreaseReference
GGT (Kebeish pathway) Arabidopsis thalianaE. coli glycolate (B3277807) dehydrogenase (GDH), glyoxylate (B1226380) carboligase (GCL), tartronic semialdehyde reductase (TSR)17-27% (net CO2 assimilation)~2-fold (shoot fresh weight)Not ReportedKebeish et al., 2007
Camelina sativaE. coli GDH, GCL, TSRIncreasedIncreased vegetative biomass57-73% (seed yield)[7]
GOC/GMC (Maier pathway) Arabidopsis thalianaPlant glycolate oxidase (GO), E. coli malate (B86768) synthase (MS), catalase (CAT)IncreasedIncreasedNot ReportedMaier et al., 2012
Tobacco (Nicotiana tabacum)Plant GO, MS, E. coli CAT20% (quantum yield)19-37%Not Reported[1]
Potato (Solanum tuberosum)Rice glycolate oxidase (OsGLO3), E. coli catalase (EcCAT), rice oxalate (B1200264) oxidase (OsOxO3)9.7-17.5%-21.3-69.2% (per plant)[8]
AP3 Tobacco (Nicotiana tabacum)Chlamydomonas reinhardtii glycolate dehydrogenase, Cucurbita maxima malate synthase20% (quantum yield)>40%Not Reported[2]
GCBG Rice (Oryza sativa)Carbon and nitrogen metabolism-coupled bypassEnhanced photosynthetic efficiencyIncreased17.8-20.2%[9][10]

Visualizing the Pathways

To understand how these bypasses function, it is essential to visualize their core mechanisms and how they divert metabolites from the native photorespiratory pathway.

Native_Photorespiratory_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO PGA 3-PGA TwoPG 2-Phosphoglycolate PGLP PGLP TwoPG->PGLP Glycolate_C Glycolate Glycolate_P Glycolate Glycolate_C->Glycolate_P Export RuBisCO->PGA RuBisCO->TwoPG PGLP->Glycolate_C GO GO Glycolate_P->GO Glyoxylate Glyoxylate GGT_perox GGT Glyoxylate->GGT_perox Glycine_P Glycine (B1666218) Glycine_M Glycine Glycine_P->Glycine_M Export GO->Glyoxylate GGT_perox->Glycine_P GDC GDC Glycine_M->GDC 2x Serine_M Serine Serine_P Serine Serine_M->Serine_P Export GDC->Serine_M CO2, NH3 SHMT SHMT GDC->SHMT SHMT->Serine_M Glycerate Glycerate Serine_P->Glycerate Multiple steps Glycerate->PGA Enters Calvin Cycle in Chloroplast

Diagram 1: The native photorespiratory pathway in C3 plants.

GGT_Bypass_Pathway cluster_chloroplast Chloroplast Glycolate Glycolate GDH E. coli GDH Glycolate->GDH Glyoxylate Glyoxylate GCL E. coli GCL Glyoxylate->GCL CO2 release Tartronic_Semialdehyde Tartronic Semialdehyde TSR E. coli TSR Tartronic_Semialdehyde->TSR Glycerate Glycerate Calvin Cycle Calvin Cycle Glycerate->Calvin Cycle GDH->Glyoxylate GCL->Tartronic_Semialdehyde TSR->Glycerate

Diagram 2: The GGT (Kebeish) photorespiratory bypass pathway.

GOC_Bypass_Pathway cluster_chloroplast Chloroplast Glycolate Glycolate GO Glycolate Oxidase Glycolate->GO H2O2 Glyoxylate Glyoxylate MS Malate Synthase Glyoxylate->MS Malate Malate ME Malic Enzyme Malate->ME CO2 release Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA GO->Glyoxylate CAT Catalase MS->Malate ME->Pyruvate CO2 release H2O2 H2O2 H2O2->CAT 2H2O + O2

Diagram 3: The GOC/GMC (Maier) photorespiratory bypass pathway.

Experimental Protocols

Evaluating the efficiency of these bypasses requires a combination of physiological, biochemical, and molecular techniques. Below are detailed methodologies for key experiments.

Photosynthetic Gas Exchange Measurements

Objective: To determine the net CO2 assimilation rate (A), stomatal conductance (gs), and intercellular CO2 concentration (Ci) to assess photosynthetic performance.

Methodology:

  • Instrumentation: Use a portable photosynthesis system (e.g., LI-6800, LI-COR Biosciences).

  • Plant Material: Use fully expanded, healthy leaves of mature plants.

  • A/Ci Curve Generation:

    • Acclimate the leaf in the chamber at a constant light intensity (e.g., 1500 µmol photons m⁻² s⁻¹), temperature (e.g., 25°C), and ambient CO2 concentration (e.g., 400 µmol mol⁻¹) until gas exchange rates are stable.

    • Initiate the A/Ci curve measurement by first lowering the CO2 concentration in the chamber to near zero, then incrementally increasing it in steps (e.g., 0, 50, 100, 200, 400, 600, 800, 1200, 1500 µmol mol⁻¹).

    • At each CO2 step, allow the gas exchange parameters to stabilize before recording the data.

  • Data Analysis: From the A/Ci curves, calculate the maximum carboxylation rate of RuBisCO (Vc,max) and the maximum rate of electron transport (Jmax) using the Farquhar, von Caemmerer, and Berry model.

Determination of Glycine-to-Serine Ratio

Objective: To estimate the flux through the native photorespiratory pathway. A lower glycine/serine ratio in bypass-engineered plants compared to wild-type indicates a successful diversion of glycolate.[8]

Methodology:

  • Sample Collection: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using a methanol:chloroform:water mixture.

    • Centrifuge to separate the polar (containing amino acids) and non-polar phases.

  • Derivatization:

    • Dry the polar phase under vacuum.

    • Derivatize the dried extract, for example, by methoxyamination followed by trimethylsilylation, to make the amino acids volatile for gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Identify and quantify glycine and serine peaks based on their retention times and mass spectra compared to authentic standards.

  • Data Analysis: Calculate the ratio of the peak area or concentration of glycine to serine.

¹³C Isotope Labeling for Flux Analysis

Objective: To directly measure the flow of carbon through the native and bypass photorespiratory pathways.

Methodology:

  • Labeling:

    • Enclose a plant or a leaf in a sealed chamber.

    • Introduce ¹³CO2 at a constant concentration.

    • Expose the plant to light for a defined period to allow for ¹³C incorporation into metabolites.

  • Sampling: At various time points during and after labeling, harvest leaf tissue and immediately freeze it in liquid nitrogen.

  • Metabolite Analysis:

    • Extract and derivatize metabolites as described for the glycine/serine ratio analysis.

    • Analyze the samples using GC-MS or LC-MS/MS to determine the extent and position of ¹³C labeling in photorespiratory intermediates (e.g., glycolate, glycine, serine).

  • Data Analysis: Model the labeling kinetics to calculate the metabolic flux through different pathways.

Enzyme Assays

Objective: To confirm the activity of the introduced bypass enzymes.

Methodology (Example: Glycolate Oxidase):

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in an ice-cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the soluble proteins.

  • Assay:

    • Prepare a reaction mixture containing a buffer, a substrate (glycolate), and a chromogenic reagent that reacts with the product (glyoxylate or H2O2).

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Experimental Workflow

The overall process of creating and evaluating plants with photorespiratory bypasses follows a structured workflow.

Experimental_Workflow A Gene Construct Design (Bypass Pathway Genes) B Plant Transformation (e.g., Agrobacterium-mediated) A->B C Selection of Transgenic Plants B->C D Molecular Characterization (PCR, qPCR, Western Blot) C->D E Physiological Analysis (Photosynthetic Gas Exchange) D->E F Biochemical Analysis (Enzyme Assays, Metabolite Profiling) D->F G Growth and Yield Trials (Greenhouse and Field) E->G F->G H Data Analysis and Comparison G->H

Diagram 4: A typical experimental workflow for evaluating photorespiratory bypasses.

Conclusion

The engineering of synthetic photorespiratory bypasses represents a highly promising strategy to enhance the productivity of C3 crops.[6] The GGT, GOC, and GCBG pathways have all demonstrated the potential to increase photosynthetic efficiency, biomass, and, most importantly, yield under various conditions. The choice of a specific bypass may depend on the target crop species and the specific metabolic context. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate novel strategies to overcome the limitations of photorespiration and contribute to global food security.

References

Engineered Glycolyl-CoA Carboxylase Outperforms Wild-Type Predecessor in Synthetic CO2 Fixation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals significant improvements in the catalytic efficiency and energy usage of an engineered Glycolyl-CoA carboxylase (GCC) over its wild-type ancestor, propionyl-CoA carboxylase (PCC). These advancements, achieved through targeted protein engineering, are a crucial step towards the development of more efficient synthetic carbon fixation pathways.

Researchers and drug development professionals can now leverage enhanced enzymatic tools for novel metabolic engineering and therapeutic applications. A recently developed engineered this compound carboxylase (GCC), a key enzyme in the synthetic tartronyl-CoA (TaCo) pathway for photorespiration bypass, demonstrates substantial performance gains in comparison to its wild-type progenitor, propionyl-CoA carboxylase (PCC).[1][2][3] The TaCo pathway is a synthetic metabolic route designed to more efficiently recycle 2-phosphoglycolate, a toxic byproduct of photosynthesis, by fixing carbon dioxide instead of releasing it.[4][5][6]

The engineering efforts have led to the creation of several GCC variants, with "GCC M5" being a quintuple substitution variant that shows over a 1000-fold improvement in activity for carboxylating this compound compared to the wild-type PCC.[1] However, GCC M5 still had limitations, including a 4-fold lower catalytic efficiency than PCC and significant futile ATP hydrolysis.[1][2][3] Subsequent machine learning-supported directed evolution has yielded even more potent variants, G20R and L100N, which address these shortcomings with increased carboxylation rates and reduced energy consumption, respectively.[1][3][7]

Comparative Performance of Engineered GCC Variants and Wild-Type PCC

The following tables summarize the key performance metrics of the wild-type propionyl-CoA carboxylase (PCC) and the engineered this compound carboxylase (GCC) variants.

Enzyme VariantSubstratekcat (s⁻¹)app. KM (µM)Vmax (µmol min⁻¹ mg⁻¹)ATP per Carboxylation
Wild-Type PCC Propionyl-CoA---1
GCC M5 This compound5.6 ± 0.3--4.0 ± 0.0
GCC G20R This compound9.8 ± 0.2-1.8-fold higher than M5Marginally changed from M5
GCC L100N This compound---1.7 ± 0.1

Data sourced from Marchal et al., 2023.[1]

Experimental Protocols

The characterization of the engineered and wild-type enzymes involved the following key experimental procedures:

Protein Production and Purification

The genes for the respective enzyme variants were cloned into expression plasmids and transformed into chemically competent E. coli. The cells were grown in a suitable medium and protein expression was induced. Subsequently, the cells were harvested, lysed, and the enzyme of interest was purified using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.

Spectrophotometric Enzyme Assays

Enzyme activity was determined using a coupled enzyme assay.[1]

  • Carboxylation Rate: The carboxylation of this compound was coupled to the reduction of the product by a specific reductase, consuming NADPH. The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm. The assay mixture typically contained the purified enzyme, ATP, MgCl₂, NaHCO₃, this compound, and the coupling enzyme with NADPH.

  • ATP Hydrolysis Rate: The rate of ATP hydrolysis was measured by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm corresponding to NADH oxidation was monitored. This allowed for the determination of the ATP-to-carboxylation ratio.[1]

LC-MS Based Enzyme Assays

For more detailed kinetic characterization, including the determination of Vmax and KM values, liquid chromatography-mass spectrometry (LC-MS) based assays were employed.[1] The reaction was initiated by adding the enzyme to a mixture containing the substrate (this compound), ATP, MgCl₂, and NaHCO₃. The reaction was quenched at different time points, and the amount of product formed was quantified by LC-MS.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of this compound carboxylase and the process of its benchmarking, the following diagrams are provided.

Tartronyl_CoA_Pathway cluster_photorespiration Photorespiration cluster_TaCo Tartronyl-CoA (TaCo) Pathway cluster_CBB Calvin-Benson-Bassham (CBB) Cycle Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA Activation Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA Carboxylation (GCC) Glycerate Glycerate Tartronyl_CoA->Glycerate Reduction CBB_Cycle Central Metabolism Glycerate->CBB_Cycle CO2_in CO2 CO2_in->Glycolyl_CoA

Caption: The Tartronyl-CoA (TaCo) Pathway for CO2 fixation.

Benchmarking_Workflow cluster_engineering Enzyme Engineering cluster_characterization Biochemical Characterization PCC Wild-Type PCC Gene Mutagenesis Random/Directed Mutagenesis PCC->Mutagenesis GCC_Library Engineered GCC Variant Library Mutagenesis->GCC_Library Expression Protein Expression & Purification GCC_Library->Expression Spectro_Assay Spectrophotometric Assays (Activity & ATP Coupling) Expression->Spectro_Assay LCMS_Assay LC-MS Assays (Kinetic Parameters) Expression->LCMS_Assay Data_Analysis Data Analysis & Comparison Spectro_Assay->Data_Analysis LCMS_Assay->Data_Analysis Improved_GCC Identified Improved GCC Variants Data_Analysis->Improved_GCC PCC_purified Purified Wild-Type PCC PCC_purified->Spectro_Assay PCC_purified->LCMS_Assay

Caption: Workflow for benchmarking engineered GCC against wild-type.

The development of these highly active and energy-efficient this compound carboxylase variants represents a significant advancement in synthetic biology.[7] These enzymes have the potential to be integrated into various biotechnological applications, from improving agricultural productivity to the sustainable production of chemicals and pharmaceuticals. Further research will likely focus on the in vivo implementation of the TaCo pathway and the continued optimization of GCC for even greater efficiency.

References

A Comparative Analysis of Glycolyl-CoA Metabolism Across Diverse Host Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Glycolyl-CoA metabolism, contrasting its natural occurrence in mammalian systems with its role in engineered synthetic pathways in microorganisms. This document is intended to serve as a resource for researchers exploring metabolic engineering, drug development targeting metabolic pathways, and fundamental scientific inquiry into C2 metabolism.

Introduction to this compound Metabolism

This compound is a thioester of coenzyme A and glycolic acid. While not a central metabolite in the same vein as acetyl-CoA, it plays significant roles in specific metabolic contexts. In nature, it appears as an intermediate in the catabolism of certain compounds in mammals. In the realm of synthetic biology, it is a key intermediate in engineered pathways designed to improve carbon fixation. This guide will explore these different roles, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding.

Natural vs. Synthetic this compound Metabolism: A Comparative Overview

This compound metabolism can be broadly categorized into two contexts: naturally occurring pathways and synthetic, engineered pathways.

  • Natural Metabolism (e.g., in Mammals): In mammalian systems, this compound has been identified as an intermediate in the mitochondrial beta-oxidation of 4-hydroxybutyrate[1][2]. It can also be formed from the oxidation of 3-hydroxypyruvate[1]. Once formed, this compound can be acted upon by enzymes of central metabolism, such as carnitine acetyltransferase and citrate (B86180) synthase, suggesting its integration with the TCA cycle[1][3].

  • Synthetic Metabolism (e.g., in E. coli): In synthetic biology, this compound is a cornerstone of the engineered tartronyl-CoA (TaCo) pathway in host organisms like Escherichia coli. This pathway is designed as a photorespiration bypass to enhance CO2 fixation[4][5]. The key enzyme in this pathway is a novel, engineered this compound carboxylase (GCC) which converts this compound to tartronyl-CoA[4][5][6].

The following sections will delve into the specifics of these pathways in different host organisms, presenting available quantitative data for comparison.

Data Presentation: Quantitative Comparison of this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism. Direct comparison is challenging due to the different contexts (natural vs. synthetic) and the limited availability of data for natural pathways.

Table 1: Intracellular Concentrations of Relevant CoA Esters

Host OrganismCompoundConcentration (nmol/mg dry cell weight)Growth ConditionCitation
Escherichia coli K-12Acetyl-CoA0.82 (max)Aerobic, glucose[7]
Escherichia coli K-12Malonyl-CoA0.01 - 0.23Aerobic, glucose[8]
Saccharomyces cerevisiaeAcetyl-CoA~30% of total cellular CoA pool in mitochondriaNot specified[9]
Saccharomyces cerevisiaeMalonyl-CoANot specifiedNot specified
Mammalian (Rat Liver)This compoundNot reportedNot applicable

Note: Data on the intracellular concentration of this compound in any organism under natural conditions is currently not available in the reviewed literature.

Table 2: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates

EnzymeHost OrganismSubstrateKm (mM)kcat (s-1)Citation
This compound Carboxylase (GCC) M5Engineered in E. coliThis compoundNot specified5.6 ± 0.3[4][6]
This compound Carboxylase (GCC) M5 G20REngineered in E. coliThis compoundNot specified9.8 ± 0.2[6]
Carnitine AcetyltransferasePigeon Breast MuscleAcetyl-CoANot specifiedNot specified[10]
Carnitine AcetyltransferasePigeon Breast MuscleThis compoundNot reportedNot reported[1]
Citrate SynthasePig HeartAcetyl-CoANot specifiedNot specified[11][12]
Citrate SynthasePig HeartThis compoundNot reportedNot reported[1]
Pyruvate DehydrogenaseBovine Heart3-hydroxypyruvate (B1227823)Not reportedNot reported[1]

Note: While this compound is a known substrate for carnitine acetyltransferase and citrate synthase, specific kinetic parameters for this substrate are not available in the cited literature.

Signaling Pathways and Experimental Workflows

Natural this compound Metabolism in Mammalian Mitochondria

The pathway for the formation and initial metabolism of this compound in mammalian mitochondria is depicted below. This pathway involves the beta-oxidation of 4-hydroxybutyrate or the oxidation of 3-hydroxypyruvate to produce this compound, which can then enter the TCA cycle.

Natural_Glycolyl_CoA_Metabolism cluster_precursors Precursors cluster_main_pathway Mitochondrial Metabolism 4-Hydroxybutyrate 4-Hydroxybutyrate Glycolyl_CoA Glycolyl_CoA 4-Hydroxybutyrate->Glycolyl_CoA β-oxidation 3-Hydroxypyruvate 3-Hydroxypyruvate 3-Hydroxypyruvate->Glycolyl_CoA Pyruvate Dehydrogenase Citrate_analog Hydroxycitrate Glycolyl_CoA->Citrate_analog Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_analog TCA_Cycle TCA Cycle Intermediates Citrate_analog->TCA_Cycle Aconitase, Isocitrate Dehydrogenase

Natural this compound metabolism in mammalian mitochondria.
Engineered Tartronyl-CoA (TaCo) Pathway in E. coli

The TaCo pathway is a synthetic metabolic route engineered in E. coli to improve carbon fixation by bypassing photorespiration. The pathway starts from glycolate (B3277807) and proceeds through this compound.

Engineered Tartronyl-CoA (TaCo) pathway in E. coli.
Experimental Workflow for CoA Ester Quantification

The quantification of this compound and other short-chain CoA esters is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is outlined below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., E. coli, Yeast, Mammalian cells) Quenching Metabolism Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Metabolite Extraction (e.g., solvent extraction) Quenching->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Workflow for quantifying CoA esters by LC-MS/MS.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for the quantification of short-chain CoA thioesters in microbial and mammalian cells[13][14].

1. Sample Preparation and Metabolite Extraction:

  • Quench metabolism rapidly, for example, by adding ice-cold methanol (B129727) to cell cultures.
  • Harvest cells by centrifugation at a low temperature.
  • Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
  • Include an internal standard, such as a 13C-labeled CoA ester, for accurate quantification.
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
  • Dry the supernatant under vacuum and resuspend in a buffer compatible with LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
  • Employ a C18 reversed-phase column for separation of the CoA esters.
  • Use a gradient of mobile phases, for example, an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol.
  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • Define specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.
  • Calculate the concentration of this compound in the sample based on a standard curve of known concentrations.
  • Normalize the concentration to cell number or cell dry weight.

Enzyme Assay for this compound Carboxylase (GCC)

This protocol is based on the methods described for the characterization of engineered GCC variants[6].

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM MOPS, pH 7.5).
  • Add substrates: this compound, ATP, and bicarbonate (HCO3-).
  • Include necessary cofactors, such as MgCl2.
  • Add a coupling enzyme system to monitor the reaction, for example, tartronyl-CoA reductase, which consumes the product of the GCC reaction and oxidizes NADPH to NADP+.

2. Assay Procedure:

  • Initiate the reaction by adding the purified GCC enzyme to the reaction mixture.
  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

3. Kinetic Parameter Determination:

  • Vary the concentration of one substrate while keeping the others at saturating concentrations.
  • Measure the initial reaction rates at each substrate concentration.
  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) for each substrate.

Conclusion and Future Directions

The study of this compound metabolism is a tale of two distinct narratives: a nascent exploration of its role in natural mammalian metabolic pathways and a vibrant, rapidly advancing field of synthetic biology where it is a key player in engineered carbon fixation pathways.

The comparative analysis reveals a significant knowledge gap in our understanding of natural this compound metabolism, particularly in microorganisms and plants. While the tools to investigate this metabolite exist, as demonstrated by the detailed studies on synthetic pathways, their application to unraveling natural pathways is still in its early stages.

Future research should focus on:

  • Identifying and characterizing the enzymes responsible for natural this compound synthesis and degradation in a wider range of organisms.

  • Quantifying the intracellular pools of this compound under various physiological conditions to understand its metabolic significance.

  • Elucidating the regulatory mechanisms that control the flux through natural this compound pathways.

A deeper understanding of natural this compound metabolism will not only enhance our fundamental knowledge of cellular biochemistry but may also provide new insights for metabolic engineering and the development of novel therapeutics. The contrast between the well-characterized synthetic pathways and the largely unexplored natural ones highlights a significant opportunity for future scientific discovery.

References

Validating the Carbon Fixation Efficiency of the Tartronyl-CoA Pathway In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient carbon fixation pathways beyond the natural Calvin-Benson-Bassham (CBB) cycle is a critical frontier in synthetic biology and biotechnology. The tartronyl-CoA (TaCo) pathway, a novel synthetic route, has emerged as a promising alternative designed to be more efficient by being "carbon-positive"—fixing carbon dioxide (CO2) instead of releasing it, a common limitation in photorespiration. This guide provides an objective comparison of the TaCo pathway's performance with other notable carbon fixation pathways, supported by available experimental data, and offers detailed protocols for its in vitro validation.

Comparative Performance of Carbon Fixation Pathways

The efficiency of a carbon fixation pathway is a key determinant of its potential for biotechnological applications. The following table summarizes the in vitro CO2 fixation rates of the TaCo pathway's key enzyme and several fully reconstituted natural and synthetic pathways.

Pathway/EnzymeOrganism/SystemCO2 Fixation Rate (nmol CO₂/min/mg protein)Key Features
Glycolyl-CoA Carboxylase (GCC) - G20R variant (TaCo Pathway Key Enzyme) Methylorubrum extorquens (engineered)2600 ± 400Key carboxylating enzyme of the TaCo pathway; rate is for the isolated, engineered enzyme.
Tartronyl-CoA (TaCo) Pathway In vitro reconstitutionNot yet reportedA synthetic, carbon-positive pathway designed to be more energy-efficient than photorespiration.[1]
Calvin-Benson-Bassham (CBB) Cycle Cell extracts1 - 3[2]The most common natural carbon fixation pathway; serves as a benchmark for comparison.
CETCH Cycle (Crotonyl-CoA/Ethylmalonyl-CoA/Hydroxybutyryl-CoA) In vitro reconstitution5[2]A synthetic pathway utilizing highly efficient carboxylases.[2]
THETA Cycle In vitro reconstitution2.7[3]A synthetic cycle that produces the central metabolite acetyl-CoA.[4]
POAP Cycle In vitro reconstitution8.0 (predicted)A minimized synthetic pathway designed for high efficiency.[3]

Note: The reported rate for the TaCo pathway's key enzyme, this compound Carboxylase (GCC), is for the individual engineered enzyme and not the entire reconstituted pathway. A full in vitro CO2 fixation rate for the complete TaCo pathway has not yet been published.

The Tartronyl-CoA Pathway: A Closer Look

The TaCo pathway is a synthetic metabolic route designed to circumvent the inefficiencies of photorespiration, a process that in plants can lead to the loss of previously fixed carbon.[1][5] Unlike the natural photorespiratory pathway, the TaCo pathway captures a molecule of CO2, making it a "carbon-positive" bypass.[1][6]

The core of the TaCo pathway consists of three key enzymatic steps:

  • Glycolate (B3277807) Activation: Glycolate is activated to this compound.

  • Carboxylation: this compound is carboxylated to tartronyl-CoA by the engineered enzyme this compound carboxylase (GCC). This is the carbon-fixing step.

  • Reduction: Tartronyl-CoA is then reduced to glycerate, which can be re-integrated into central metabolism.

The efficiency of the TaCo pathway hinges on the performance of its key carboxylating enzyme, GCC. Through protein engineering, researchers have significantly improved the catalytic efficiency of GCC, making it comparable to naturally occurring carboxylases.[1]

Experimental Protocols

Validating the carbon fixation efficiency of the TaCo pathway in vitro requires a multi-step process involving the expression and purification of the constituent enzymes, reconstitution of the pathway, and measurement of its activity.

I. Expression and Purification of TaCo Pathway Enzymes

The three core enzymes of the TaCo pathway (this compound Synthase, this compound Carboxylase, and Tartronyl-CoA Reductase) are typically produced recombinantly in Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: Codon-optimized genes for each enzyme are synthesized and cloned into suitable expression vectors (e.g., pET vectors) with an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Protein Purification: The soluble protein fraction is clarified by centrifugation and the His-tagged proteins are purified using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. The purified proteins are then desalted and concentrated.

II. In Vitro Reconstitution of the TaCo Pathway

The purified enzymes are combined in a reaction mixture to reconstitute the pathway.

Protocol:

  • Reaction Buffer: Prepare a reaction buffer containing essential components such as a biological buffer (e.g., MOPS or HEPES), magnesium chloride (MgCl₂), and potassium bicarbonate (KHCO₃) as the carbon source.

  • Cofactors: Add necessary cofactors, including ATP for the activation of glycolate and NADPH as a reductant.

  • Enzymes: Add the purified TaCo pathway enzymes to the reaction mixture at optimized concentrations.

  • Substrate: Initiate the reaction by adding the starting substrate, glycolate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C).

III. Measurement of Carbon Fixation Efficiency

The efficiency of the reconstituted TaCo pathway can be assessed by measuring the rate of CO2 consumption or the rate of product formation (glycerate).

A. Spectrophotometric Assay for this compound Carboxylase (GCC) Activity:

This coupled enzyme assay measures the rate of NADPH consumption, which is proportional to the rate of carboxylation.

Protocol:

  • Reaction Mixture: In a cuvette, combine the reaction buffer, KHCO₃, ATP, NADPH, MgCl₂, a coupling enzyme (e.g., a tartronyl-CoA reductase), and the purified GCC enzyme.

  • Incubation: Incubate the mixture for a few minutes at the desired temperature to ensure temperature equilibrium.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

  • Calculation: The rate of carboxylation can be calculated from the rate of NADPH oxidation using the Beer-Lambert law.

B. LC-MS/MS Analysis for Product Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intermediates and the final product of the pathway.

Protocol:

  • Sample Preparation: At different time points, take aliquots from the in vitro reconstitution reaction and quench the reaction (e.g., by adding a cold organic solvent like methanol).

  • Chromatographic Separation: Separate the metabolites in the quenched sample using a suitable liquid chromatography column (e.g., a C18 column).

  • Mass Spectrometry Detection: Detect and quantify the target molecules (glycolate, this compound, tartronyl-CoA, and glycerate) based on their specific mass-to-charge ratios using a tandem mass spectrometer.

  • Data Analysis: Determine the concentration of the product (glycerate) at each time point to calculate the rate of the overall pathway.

Visualizing the Pathways and Experimental Workflow

To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.

TaCo_Pathway cluster_taco Tartronyl-CoA (TaCo) Pathway Glycolate Glycolate Glycolyl_CoA This compound Glycolate->Glycolyl_CoA this compound Synthase (ATP -> AMP + PPi) Tartronyl_CoA Tartronyl-CoA Glycolyl_CoA->Tartronyl_CoA this compound Carboxylase (+ CO2) Glycerate Glycerate Tartronyl_CoA->Glycerate Tartronyl-CoA Reductase (2 NADPH -> 2 NADP+)

Caption: The Tartronyl-CoA (TaCo) Pathway for carbon fixation.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Activity Measurement cluster_result Result Expression Recombinant Protein Expression in E. coli Purification Affinity Chromatography Purification Expression->Purification Reconstitution Combine Purified Enzymes, Cofactors, and Substrate Purification->Reconstitution Spectrophotometry Spectrophotometric Assay (NADPH Depletion) Reconstitution->Spectrophotometry LCMS LC-MS/MS Analysis (Product Quantification) Reconstitution->LCMS Efficiency Determine Carbon Fixation Efficiency Spectrophotometry->Efficiency LCMS->Efficiency

Caption: Experimental workflow for validating TaCo pathway efficiency.

Pathway_Comparison cluster_taco TaCo Pathway (Synthetic) cluster_cbb CBB Cycle (Natural) cluster_cetch CETCH Cycle (Synthetic) TaCo_Start Glycolate TaCo_CO2 CO2 Fixation TaCo_Start->TaCo_CO2 TaCo_End Glycerate TaCo_CO2->TaCo_End CBB_Start RuBP CBB_CO2 CO2 Fixation (RuBisCO) CBB_Start->CBB_CO2 CBB_Product Triose Phosphates CBB_CO2->CBB_Product CBB_Regen Regeneration Phase CBB_Regen->CBB_Start CBB_Product->CBB_Regen CETCH_Start Propionyl-CoA CETCH_CO2_1 CO2 Fixation 1 CETCH_Start->CETCH_CO2_1 CETCH_Inter Intermediates CETCH_CO2_1->CETCH_Inter CETCH_CO2_2 CO2 Fixation 2 CETCH_Inter->CETCH_CO2_2 CETCH_Product Glyoxylate CETCH_CO2_2->CETCH_Product

Caption: Comparison of core logic for different carbon fixation pathways.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Glycolyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Glycolyl-CoA, based on general laboratory safety protocols.[2][3]

Protection Type Equipment Purpose Guidelines and Remarks
Eye and Face Protection Safety glasses with side shields or Goggles; Face shieldProtects against splashes and aerosols.A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[3][4][5]
Hand Protection Nitrile or neoprene glovesPrevents skin contact.Ensure gloves are compatible with any solvents being used. Change gloves immediately if they become contaminated.[3][5]
Body Protection Laboratory coat or gownProtects skin and clothing from contamination.A flame-resistant lab coat should be considered if working with flammable solvents. For larger quantities or higher risk procedures, a chemical-resistant apron may be necessary.[3]
Respiratory Protection N95 respirator or higherMinimizes inhalation of dust or aerosols.Required when handling the solid form outside of a fume hood or if aerosols may be generated. Ensure proper fit testing and training.[5][6]

Operational and Disposal Plans

A clear, step-by-step plan for both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Operational Handling Plan:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form or preparing solutions.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow

To provide a clear and immediate understanding of the handling and disposal process, the following workflow diagram has been created.

cluster_handling Operational Handling cluster_disposal Disposal Plan prep Preparation (Fume Hood, PPE) weigh Weighing Solid (Ventilated Enclosure) prep->weigh solution Solution Preparation weigh->solution experiment Experimental Use solution->experiment spill Spill Cleanup (Absorb and Contain) experiment->spill If spill occurs collect Collect Waste (Labeled Container) experiment->collect spill->collect store Store Waste (Designated Area) collect->store dispose Dispose via HazWaste Program store->dispose

Fig. 1: Workflow for safe handling and disposal of this compound.

The following diagram illustrates the hierarchy of controls, a fundamental concept in laboratory safety that prioritizes the most effective measures for risk reduction. This approach provides a framework for creating a safer working environment that goes beyond simply relying on personal protective equipment.

cluster_main Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe PPE (Least Effective) administrative->ppe

Fig. 2: The hierarchy of controls for mitigating laboratory hazards.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.